molecular formula C10H11FO2 B1604192 Methyl 3-(4-fluorophenyl)propanoate CAS No. 2928-14-5

Methyl 3-(4-fluorophenyl)propanoate

Cat. No.: B1604192
CAS No.: 2928-14-5
M. Wt: 182.19 g/mol
InChI Key: XCRXMWBQKYTDFI-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXMWBQKYTDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628843
Record name Methyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2928-14-5
Record name Methyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Role of Methyl 3-(4-fluorophenyl)propanoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-fluorophenyl)propanoate

Methyl 3-(4-fluorophenyl)propanoate (CAS No. 2928-14-5) is a fluorinated aromatic ester that serves as a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents.[1][2] Its strategic value lies in the unique combination of a reactive methyl ester group and a phenyl ring selectively modified with a fluorine atom. This fluorination is a cornerstone of modern medicinal chemistry, often introduced to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[2]

This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and handling of Methyl 3-(4-fluorophenyl)propanoate. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and characterization of this versatile building block.

PART 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data for Methyl 3-(4-fluorophenyl)propanoate is summarized below.

PropertyValueSource(s)
CAS Number 2928-14-5[3][4]
Molecular Formula C₁₀H₁₁FO₂[4]
Molecular Weight 182.19 g/mol [4]
Physical Form Liquid[4]
Purity (Typical) ≥98%[4]
Boiling Point Data not publicly available
Density Data not publicly available
Storage Conditions Store at 2-8°C, sealed in a dry environment[3]
InChI Key XCRXMWBQKYTDFI-UHFFFAOYSA-N[4]

PART 2: Spectroscopic Signature Analysis (Theoretical)

While experimental spectra for this specific compound are not widely published, a robust theoretical analysis based on its structure allows for the confident prediction of its spectroscopic signature. This predictive analysis is an essential tool for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the molecule:

  • δ 7.15-7.25 ppm (2H, dd, J ≈ 8.5, 5.5 Hz): These are the two aromatic protons ortho to the fluorine atom (H-2, H-6). They appear as a doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.

  • δ 6.95-7.05 ppm (2H, t, J ≈ 8.7 Hz): These are the two aromatic protons meta to the fluorine atom (H-3, H-5). They appear as a triplet due to coupling with two equivalent neighboring protons and the fluorine atom (appearing as an apparent triplet in what is technically a more complex AA'BB' system).

  • δ 3.67 ppm (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group. There are no adjacent protons to cause splitting.

  • δ 2.94 ppm (2H, t, J ≈ 7.6 Hz): A triplet representing the two protons of the methylene group adjacent to the aromatic ring (-CH₂-Ar). It is split by the neighboring methylene group.

  • δ 2.62 ppm (2H, t, J ≈ 7.6 Hz): A triplet for the two protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O). It is split by the methylene group adjacent to the ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to display 8 unique signals:

  • δ ~173 ppm: The carbonyl carbon of the ester group.

  • δ ~161 ppm (d, ¹JCF ≈ 245 Hz): The aromatic carbon directly bonded to the fluorine atom (C-4). It will appear as a doublet with a large coupling constant.

  • δ ~137 ppm (d, ⁴JCF ≈ 3 Hz): The aromatic carbon at the point of attachment to the propyl chain (C-1), showing a small long-range coupling to fluorine.

  • δ ~130 ppm (d, ³JCF ≈ 8 Hz): The two equivalent aromatic carbons ortho to the fluorine (C-2, C-6), appearing as a doublet due to coupling.

  • δ ~115 ppm (d, ²JCF ≈ 21 Hz): The two equivalent aromatic carbons meta to the fluorine (C-3, C-5), also appearing as a doublet.

  • δ ~52 ppm: The methoxy carbon (-OCH₃).

  • δ ~35 ppm: The aliphatic carbon adjacent to the carbonyl group (-CH₂-C=O).

  • δ ~30 ppm: The aliphatic carbon adjacent to the aromatic ring (-CH₂-Ar).

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear confirmation of the key functional groups:

  • ~2950-3050 cm⁻¹: C-H stretching vibrations from the aliphatic and aromatic portions of the molecule.

  • ~1735 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of a saturated ester.

  • ~1510 cm⁻¹ and ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1225 cm⁻¹: A strong absorption corresponding to the C-O stretching of the ester group.

  • ~1160 cm⁻¹: A distinct peak for the C-F stretching vibration.

Predicted Mass Spectrum (EI)

In electron ionization mass spectrometry, the following key fragments are anticipated:

  • m/z = 182: The molecular ion peak [M]⁺.

  • m/z = 151: Loss of the methoxy group (•OCH₃).

  • m/z = 123: Loss of the carbomethoxy group (•COOCH₃).

  • m/z = 109: The tropylium-like ion [C₇H₆F]⁺, a characteristic fragment for benzyl derivatives, formed after cleavage of the Cα-Cβ bond.

  • m/z = 59: The [COOCH₃]⁺ fragment.

PART 3: Synthesis Protocol via Fischer Esterification

The most direct and industrially scalable method for preparing Methyl 3-(4-fluorophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid.[5] This acid-catalyzed equilibrium reaction is driven to completion by using one of the reactants in excess.

Parent Compound: 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4)[2]

Detailed Step-by-Step Methodology
  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)propionic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol (≥20 eq). The large excess of methanol serves as both the solvent and the reagent, critically shifting the reaction equilibrium towards the ester product according to Le Chatelier's principle.[5]

  • Catalyst Introduction: Cool the mixture in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid (TsOH, ~0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Workup - Quenching: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to neutralize the acid catalyst; effervescence (CO₂ evolution) will be observed.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). The organic solvent isolates the less polar ester product from the aqueous phase containing salts and residual methanol.

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and then with brine (1x). This removes any remaining water-soluble impurities and aids in breaking emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude liquid can be purified by vacuum distillation to yield the final, high-purity Methyl 3-(4-fluorophenyl)propanoate.

Synthesis Workflow Diagram

Fischer_Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation A Charge Reactor: - 3-(4-F-phenyl)propionic Acid - Anhydrous Methanol (Excess) B Add Catalyst (H₂SO₄) under cooling A->B C Heat to Reflux (~65°C, 4-6h) B->C D Monitor by TLC C->D E Quench with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash with H₂O & Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in Vacuo H->I J Crude Product (Liquid) I->J K Purification (Vacuum Distillation) J->K L Final Product: Methyl 3-(4-fluorophenyl)propanoate K->L

Caption: Fischer Esterification workflow for Methyl 3-(4-fluorophenyl)propanoate.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-(4-fluorophenyl)propanoate is not merely a reagent but a strategic precursor for creating high-value molecular scaffolds.

  • CNS and Anti-Inflammatory Agents: It is a documented intermediate in the synthesis of active ingredients targeting the central nervous system (CNS) and inflammatory pathways.[1] The 3-(4-fluorophenyl)propyl moiety is a common feature in various biologically active molecules.

  • Structure-Activity Relationship (SAR) Studies: As a readily available building block, it allows for the systematic exploration of SAR. The methyl ester can be easily hydrolyzed to the parent acid or converted to amides, allowing for diverse modifications to probe interactions with biological targets.[1]

  • The "Magic Methyl" and Fluorine Effects: The introduction of methyl groups can profoundly impact a drug's potency and pharmacokinetic profile, an observation often termed the "magic methyl" effect. Similarly, the strategic placement of fluorine, as seen in this compound, is a well-established strategy to block metabolic oxidation sites and improve binding affinity through favorable electronic interactions.[2] This makes the title compound an ideal starting point for lead optimization campaigns.

PART 5: Safety, Handling, and Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 3-(4-fluorophenyl)propanoate is not widely available, prudent handling based on its chemical class (aromatic ester) and the data for its precursor is required.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can hydrolyze the ester.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This information is for guidance only. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. [Link]

  • Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

  • Lookchem. Cas 5107-21-1,3-(4-fluorophenyl)propanehydrazide. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. Methyl-Containing Pharmaceuticals. [Link]

  • Semantic Scholar. Methyl-Containing Pharmaceuticals. [Link]

Sources

An In-depth Technical Guide to the Characterization of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(1-chlorocyclopropyl)ethanone, CAS number 120983-72-4, is a halogenated ketone of significant interest in synthetic organic chemistry.[9] Its unique molecular architecture, featuring a reactive chloroacetyl group attached to a chlorocyclopropyl moiety, makes it a versatile building block for more complex molecules.[6] The presence of two reactive chlorine atoms and a strained cyclopropyl ring imparts a high degree of electrophilicity, rendering it particularly effective in nucleophilic substitution reactions.[9] This reactivity is pivotal to its primary application as a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazolethione fungicide.[6] Understanding the precise characterization of this compound is paramount for ensuring reaction efficiency, purity of the final product, and overall process safety in both research and industrial settings.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is fundamental for its handling, storage, and application in synthesis. The following table summarizes its key characteristics based on available data.

PropertyValueSource(s)
CAS Number 120983-72-4[6][7][]
Molecular Formula C₅H₆Cl₂O[]
Molecular Weight 153.01 g/mol []
IUPAC Name 2-chloro-1-(1-chlorocyclopropyl)ethanone[7][]
Appearance Colorless to light yellow liquid-
Boiling Point 201.961 °C at 760 mmHg[]
Density 1.351 g/cm³[]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)
InChI Key VHHGLRZRRBYTNE-UHFFFAOYSA-N[6][]

Synthesis and Mechanistic Considerations

The industrial synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. Modern methods often involve the controlled chlorination of a suitable precursor, such as cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[9]

Illustrative Synthetic Pathway

A common synthetic route involves the chlorination of 1-(1-chlorocyclopropyl)ethanone. This reaction is typically carried out using chlorine gas in a chlorinated solvent like dichloromethane (DCM), often with a catalyst to improve selectivity.[9] The rationale for this approach lies in the stepwise introduction of chlorine, first onto the cyclopropane ring and subsequently onto the acetyl methyl group.

G cluster_0 Synthesis Workflow Start 1-(1-chlorocyclopropyl)ethanone Process Chlorination Reaction Start->Process Reagent Chlorine (Cl2) Dichloromethane (DCM) Reagent->Process Product 2-Chloro-1-(1-chlorocyclopropyl)ethanone (Target Molecule) Process->Product Purification Purification (e.g., Distillation) Product->Purification Final Final Product (≥97% Purity) Purification->Final

A simplified workflow for the synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone.

Core Application: Synthesis of Prothioconazole

The primary industrial application of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is as a crucial precursor in the synthesis of the fungicide Prothioconazole.[6] This synthesis pathway leverages the reactivity of the chloroacetyl group in a nucleophilic substitution reaction with 1,2,4-triazole. This reaction forms a direct precursor to the final active ingredient, highlighting the importance of the title compound as a high-value intermediate.[6]

G cluster_1 Prothioconazole Synthesis Pathway Intermediate 2-Chloro-1-(1-chlorocyclopropyl)ethanone Reaction Nucleophilic Substitution Intermediate->Reaction Nucleophile 1,2,4-Triazole Nucleophile->Reaction Precursor Direct Prothioconazole Precursor Reaction->Precursor FurtherSteps Further Synthetic Steps Precursor->FurtherSteps FinalProduct Prothioconazole (Fungicide) FurtherSteps->FinalProduct

Role of the title compound in the synthesis of Prothioconazole.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Chloro-1-(1-chlorocyclopropyl)ethanone. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show distinct signals for the different proton environments. The methylene protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region of the spectrum.[6]

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the carbonyl carbon, the chlorinated methylene carbon, the quaternary cyclopropyl carbon, and the two methylene carbons of the cyclopropyl ring.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloro-1-(1-chlorocyclopropyl)ethanone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to confirm proton ratios and analyze the chemical shifts and coupling patterns to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern for two chlorine atoms.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom and cleavage adjacent to the carbonyl group (alpha-cleavage).

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Separation: Use a suitable GC column (e.g., a non-polar column like DB-5ms) and temperature program to separate the compound from any impurities.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-300) using electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the compound.

Step-by-Step Protocol for HPLC Purity Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water.[10] For MS compatibility, a volatile acid like formic acid can be used as an additive.[10]

  • Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the batch to be tested.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.[10]

    • Detection: UV detection at a suitable wavelength.

    • Flow Rate and Temperature: Optimize for good peak shape and resolution.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks (area percent method).

Safety and Handling

2-Chloro-1-(1-chlorocyclopropyl)ethanone is classified as a hazardous substance. It is toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C is recommended).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from Sigma-Aldrich website.

  • Benchchem. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4. Retrieved from Benchchem website.[6]

  • Advanced ChemBlocks. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone 97% | CAS: 120983-72-4. Retrieved from Advanced ChemBlocks website.[7]

  • BOC Sciences. (n.d.). CAS 120983-72-4 2-chloro-1-(1-chlorocyclopropyl)ethan-1-one. Retrieved from BOC Sciences website.[]

  • BOC Sciences. (n.d.). Methyl 3-(4-fluorophenyl)propanoate CAS NO.2928-14-5. Retrieved from BOC Sciences website.[1]

  • MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from MySkinRecipes website.[2]

  • abcr Gute Chemie. (n.d.). AB309720 | CAS 2928-14-5. Retrieved from abcr Gute Chemie website.

  • Parchem. (n.d.). Methyl 3-(4-Fluorophenyl)Propanoate (Cas 2928-14-5). Retrieved from Parchem website.[3]

  • ChemicalBook. (n.d.). 4-氟苯丙酸甲酯 | 2928-14-5. Retrieved from ChemicalBook website.[4]

  • CymitQuimica. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from CymitQuimica website.[5]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[9]

  • SIELC Technologies. (2018). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-.

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A Comprehensive Technical Guide to Methyl 3-(4-fluorophenyl)propanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] Methyl 3-(4-fluorophenyl)propanoate is a key exemplar of such a strategic building block. This guide provides an in-depth exploration of its synthesis, analytical characterization, and critical applications, designed for researchers and professionals engaged in drug development and advanced chemical synthesis. We will move beyond mere procedural outlines to dissect the underlying chemical principles, ensuring a robust and reproducible understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. Methyl 3-(4-fluorophenyl)propanoate is systematically named according to IUPAC nomenclature, and its core properties are summarized below. This compound is a colorless liquid at room temperature.[2]

IdentifierValueSource
IUPAC Name Methyl 3-(4-fluorophenyl)propanoate-
CAS Number 2928-14-5[1][3]
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1]
Physical Form Liquid[2]
InChIKey XCRXMWBQKYTDFI-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)F-

Synthesis Strategies: From Precursors to Purified Product

The synthesis of Methyl 3-(4-fluorophenyl)propanoate can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials, required scale, and desired purity. We will detail the most direct and common laboratory-scale method, the Fischer Esterification, and conceptually outline two powerful alternative routes.

Primary Synthesis Route: Fischer Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] This method is favored for its operational simplicity and use of readily available, cost-effective reagents. The equilibrium nature of the reaction necessitates strategies to drive it towards the product, typically by using an excess of the alcohol (methanol in this case), which also serves as the solvent.[5][6][7]

Objective: To synthesize Methyl 3-(4-fluorophenyl)propanoate from 3-(4-fluorophenyl)propanoic acid and methanol.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Methanol (Anhydrous), reagent grade

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-(4-fluorophenyl)propanoic acid (e.g., 10.0 g, 1.0 eq). Add an excess of anhydrous methanol (e.g., 100 mL), which acts as both reactant and solvent.

  • Catalyst Addition: While stirring the mixture gently in an ice bath, slowly add concentrated sulfuric acid (e.g., 1.0 mL) dropwise. The addition is exothermic and should be performed with caution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up & Neutralization: Transfer the residue into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the remaining acid (Caution: CO₂ evolution). Check the aqueous layer with pH paper until it is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Concentration: Remove the solvent (diethyl ether) from the filtrate via rotary evaporation to yield the crude product, Methyl 3-(4-fluorophenyl)propanoate, as an oil.

  • Purification (Optional): For higher purity, the crude oil can be purified by vacuum distillation.

Fischer_Esterification_Workflow cluster_react Reaction Phase cluster_workup Work-up Phase cluster_purify Purification Reactants 1. Charge Flask: 3-(4-fluorophenyl)propanoic acid + excess Methanol Catalyst 2. Add Catalyst: Conc. H₂SO₄ (dropwise) Reactants->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Evaporation 4. Cool & Evaporate excess Methanol Reflux->Evaporation Neutralize 5. Neutralize with NaHCO₃ (in Ether/Water) Evaporation->Neutralize Extract 6. Extract with Ether (3x) Neutralize->Extract Wash 7. Wash with Brine & Dry (MgSO₄) Extract->Wash Final_Evap 8. Final Evaporation (Rotovap) Wash->Final_Evap Product Pure Product: Methyl 3-(4-fluorophenyl)propanoate Final_Evap->Product

Caption: Workflow for Fischer Esterification Synthesis.
Alternative Synthetic Pathways (Conceptual)

While Fischer esterification is direct, other modern synthetic methods offer alternative routes, particularly for creating diverse analogues for structure-activity relationship (SAR) studies.

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9][10] This approach can construct the carbon skeleton of the target molecule from simpler precursors.

  • Precursors: 4-fluoro-iodobenzene (or 4-fluorobromobenzene) and methyl acrylate.

  • Catalyst: A palladium(0) source, often generated in situ from Palladium(II) acetate [Pd(OAc)₂], with a phosphine ligand like triphenylphosphine (PPh₃).[9]

  • Base: A non-nucleophilic base such as triethylamine (Et₃N) is required to neutralize the hydrogen halide formed during the reaction.[9]

  • Outcome: This reaction forms methyl 3-(4-fluorophenyl)propenoate (methyl 4-fluorocinnamate). A subsequent hydrogenation step is then required to reduce the double bond and yield the final product.

Heck_Reaction A 4-Fluoroiodobenzene Intermediate Methyl 3-(4-fluorophenyl)propenoate (Unsaturated Ester) A->Intermediate C-C Coupling B Methyl Acrylate B->Intermediate Catalyst Pd(0) Catalyst + Base (Et₃N) Catalyst->Intermediate Hydrogenation Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation Final_Product Methyl 3-(4-fluorophenyl)propanoate Hydrogenation->Final_Product

Caption: Conceptual pathway via Heck Reaction and subsequent hydrogenation.

If the unsaturated precursor, methyl 3-(4-fluorophenyl)propenoate, is available, a direct catalytic hydrogenation is the most efficient method for saturation.

  • Precursor: Methyl 3-(4-fluorophenyl)propenoate.

  • Reagent: Hydrogen gas (H₂).

  • Catalyst: A heterogeneous catalyst such as palladium on activated carbon (Pd/C) is highly effective.

  • Mechanism: The reaction involves the addition of two hydrogen atoms across the alkene double bond on the surface of the metal catalyst, resulting in the desired saturated propanoate ester.

Hydrogenation_Pathway Unsaturated Methyl 3-(4-fluorophenyl)propenoate (C=C double bond) Reagents H₂ Gas + Pd/C Catalyst Unsaturated->Reagents Saturated Methyl 3-(4-fluorophenyl)propanoate (Saturated C-C bond) Reagents->Saturated Reduction

Caption: Synthesis via catalytic hydrogenation of an unsaturated precursor.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol. Standard spectroscopic techniques provide a definitive structural fingerprint. The expected data for Methyl 3-(4-fluorophenyl)propanoate are summarized below, based on principles of spectroscopic analysis for similar structures like methyl propanoate.[11][12][13]

TechniqueExpected Observations
¹H NMR ~7.0-7.2 ppm: Multiplet, 2H (aromatic protons ortho to Fluorine).~6.9-7.1 ppm: Multiplet, 2H (aromatic protons meta to Fluorine).~3.6 ppm: Singlet, 3H (methyl ester, -OCH₃).~2.9 ppm: Triplet, 2H (methylene group adjacent to aromatic ring, -CH₂-Ar).~2.6 ppm: Triplet, 2H (methylene group adjacent to carbonyl, -CH₂-C=O).
¹³C NMR ~173 ppm: Carbonyl carbon (C=O).~160-163 ppm: Aromatic C-F (¹JCF coupling).~130-135 ppm: Aromatic carbons.~115 ppm: Aromatic carbons.~51 ppm: Methyl ester carbon (-OCH₃).~35 ppm: Methylene carbon (-CH₂-C=O).~30 ppm: Methylene carbon (-CH₂-Ar).
IR Spectroscopy ~1735-1750 cm⁻¹: Strong C=O stretch (characteristic of an aliphatic ester).~2850-3000 cm⁻¹: C-H stretching from aliphatic groups.~1200-1250 cm⁻¹: C-O stretch.~1150-1200 cm⁻¹: Strong C-F stretch.
Mass Spectrometry m/z 182.19: Molecular ion peak [M]⁺ corresponding to C₁₀H₁₁FO₂.

Applications in Research and Drug Development

Methyl 3-(4-fluorophenyl)propanoate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals.[1]

  • Scaffold for Active Pharmaceutical Ingredients (APIs): It serves as a key building block for APIs targeting the central nervous system (CNS) and for anti-inflammatory agents.[1]

  • Medicinal Chemistry and SAR Studies: The 4-fluorophenyl motif is a bioisostere of a phenyl group. Its inclusion is a common strategy in medicinal chemistry to modulate electronic properties and, crucially, to block metabolic oxidation at the para-position of the phenyl ring. This often leads to improved metabolic stability and a more favorable pharmacokinetic profile. The ester functional group provides a reactive handle for further chemical transformations, such as amidation or reduction, to build molecular diversity for structure-activity relationship (SAR) studies.[1]

  • Agrochemical and Materials Science: Beyond pharmaceuticals, its reactivity and structural features make it a candidate for use in the synthesis of specialized agrochemicals and polymers.[1]

Safety and Handling

As with all laboratory chemicals, Methyl 3-(4-fluorophenyl)propanoate should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Retrieved from [Link]

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  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]

  • University of California, Davis. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Course Hero. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-fluorophenyl)propanoate, a fluorinated aromatic ester, is a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structural motifs are prevalent in various biologically active molecules, and the incorporation of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl 3-(4-fluorophenyl)propanoate, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Physicochemical Characteristics

Core Compound Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO₂[1][2][3][4]
Molecular Weight 182.19 g/mol [1][3][4]
CAS Number 2928-14-5[1][2][3][4]
Appearance Liquid[1]
Key Physical Properties
PropertyValue (Experimental or Predicted)Rationale/Context from Analogs
Boiling Point Data not available. Predicted to be > 200 °C.The boiling point of the non-fluorinated analog, methyl 3-phenylpropanoate, is approximately 238-239 °C. The introduction of a fluorine atom is expected to have a minor effect on the boiling point.
Density Data not available. Predicted to be ~1.1 g/cm³.The density of the ethyl ester analog, ethyl 3-(4-fluorophenyl)propanoate, is reported to be 1.093 g/cm³. The methyl ester would be expected to have a slightly higher density.
Refractive Index Data not available. Predicted to be ~1.49.The refractive index is influenced by the polarizability of the molecule. The presence of the aromatic ring and the ester group suggests a value in this range.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).The ester functionality provides some polarity, but the dominant aromatic and aliphatic portions of the molecule render it hydrophobic.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Methyl 3-(4-fluorophenyl)propanoate. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two sets of doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will be coupled to the fluorine, and the protons meta to the fluorine will also show coupling.

  • Methylene Protons (α to carbonyl): A triplet around δ 2.6 ppm.

  • Methylene Protons (β to carbonyl): A triplet around δ 2.9 ppm.

  • Methyl Protons: A singlet around δ 3.7 ppm for the ester methyl group.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 173 ppm.[5]

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methylene Carbons: Two signals in the aliphatic region, typically between δ 30-40 ppm.

  • Methyl Carbon: A signal around δ 52 ppm for the ester methyl group.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.[6]

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.[6]

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of esters.

  • Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and cleavage at the C-C bond alpha to the carbonyl group. The tropylium ion (C₇H₇⁺) at m/z = 91 is also a common fragment for compounds containing a benzyl group. The presence of the fluorophenyl group will also lead to characteristic fragments.[7][8][9][10]

Experimental Protocols for Physical Property Determination

The following section details the methodologies for the experimental determination of the key physical properties of Methyl 3-(4-fluorophenyl)propanoate. These protocols are designed to be self-validating and are based on established laboratory practices.

Synthesis via Fischer-Speier Esterification

The synthesis of Methyl 3-(4-fluorophenyl)propanoate is most commonly achieved through the Fischer-Speier esterification of 3-(4-fluorophenyl)propanoic acid with methanol, using a strong acid catalyst.[1][6] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water produced is removed.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(4-fluorophenyl)propanoic acid and an excess of anhydrous methanol (e.g., 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous contaminants.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Methyl 3-(4-fluorophenyl)propanoate. Further purification can be achieved by vacuum distillation.

Fischer_Esterification Reactants 3-(4-fluorophenyl)propanoic acid + Methanol (excess) + H₂SO₄ (catalyst) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Reaction Workup Work-up: 1. Remove excess Methanol 2. Dissolve in Ether Reflux->Workup Cooling Neutralize Neutralization: Wash with NaHCO₃ (aq) Workup->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry over MgSO₄ Wash->Dry Purify Purification: Vacuum Distillation Dry->Purify Product Methyl 3-(4-fluorophenyl)propanoate Purify->Product

Caption: Fischer-Speier Esterification Workflow.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or melting point apparatus)

  • Sample of Methyl 3-(4-fluorophenyl)propanoate

Procedure:

  • Add a small amount of the liquid (a few drops) into the small test tube.

  • Place the capillary tube, with its open end down, into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the apparatus slowly.

  • Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and the air inside the capillary expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Boiling_Point_Determination Start Start Setup Setup: Sample in test tube with inverted capillary tube Start->Setup Heat Slowly Heat Setup->Heat Bubbles Observe rapid stream of bubbles Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature when liquid enters capillary Cool->Record End Boiling Point Determined Record->End

Caption: Micro Boiling Point Determination Workflow.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • Pycnometer (a flask with a specific volume)

  • Analytical balance

  • Sample of Methyl 3-(4-fluorophenyl)propanoate

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again (m₂).

  • The mass of the liquid is m = m₂ - m₁.

  • The volume of the liquid is the known volume of the pycnometer (V).

  • Calculate the density (ρ) using the formula: ρ = m/V.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Materials:

  • Abbe refractometer

  • Sample of Methyl 3-(4-fluorophenyl)propanoate

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Place a few drops of the sample onto the prism of the refractometer.

  • Close the prism and allow the sample to spread evenly.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Conclusion

This technical guide has provided a detailed overview of the physical properties of Methyl 3-(4-fluorophenyl)propanoate. While some experimental data for this specific compound are not widely available, we have presented predicted values based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a robust framework for the determination of its key physical characteristics, which are crucial for its application in research and development. The synthesis and characterization of this and similar fluorinated compounds will continue to be an important area of study, contributing to the advancement of medicinal chemistry and materials science.

References

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  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

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  • Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

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  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

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"spectroscopic data of Methyl 3-(4-fluorophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-(4-fluorophenyl)propanoate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 6, 2026

Methyl 3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise structural confirmation and purity assessment are critical for ensuring the efficacy and safety of downstream products. This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(4-fluorophenyl)propanoate, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships behind spectral features, present standardized protocols for data acquisition, and offer a logical workflow for the complete characterization of the molecule, grounded in established scientific principles.

Molecular Structure and Spectroscopic Significance

The unequivocal identification of a chemical entity relies on a composite of analytical techniques, each providing a unique piece of the structural puzzle. For Methyl 3-(4-fluorophenyl)propanoate, its structure comprises a para-substituted fluorophenyl ring connected to a methyl propanoate chain. This combination of an aromatic system, an aliphatic chain, and an ester functional group gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in process development and quality control.

The numbering convention used for NMR assignments in this guide is presented below.

Caption: Figure 1: Structure of Methyl 3-(4-fluorophenyl)propanoate with numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For Methyl 3-(4-fluorophenyl)propanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment of hydrogen atoms. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment; integration, which corresponds to the number of protons; and multiplicity (splitting pattern), which reveals adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Data Interpretation and Causality:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Coupling Constant (J) Hz Rationale
H-2, H-6~7.15Doublet of doublets (or Multiplet)2HJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5These protons are ortho to the electron-withdrawing propanoate group and are coupled to both the adjacent H-3/H-5 protons and the fluorine atom.
H-3, H-5~7.00Triplet (or Multiplet)2HJ(H,H) ≈ 8.7, J(H,F) ≈ 8.7These protons are meta to the propanoate group and ortho to the fluorine atom. Their signal appears as a pseudo-triplet due to similar coupling constants with both adjacent protons and the fluorine.
O-CH₃~3.68Singlet3H-The methyl ester protons are chemically isolated with no adjacent protons, resulting in a singlet. Its chemical shift is characteristic of methyl esters.[1]
Cβ-H₂~2.92Triplet2HJ(H,H) ≈ 7.6These benzylic protons are adjacent to the Cα methylene group (2 protons), resulting in a triplet (n+1=3).
Cα-H₂~2.63Triplet2HJ(H,H) ≈ 7.6These protons are adjacent to the Cβ methylene group (2 protons), resulting in a triplet. They are deshielded by the adjacent carbonyl group.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp line for each unique carbon environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-30 mg in 0.7 mL of CDCl₃.

  • Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.

Data Interpretation and Causality:

The molecule has 8 unique carbon environments, but due to symmetry in the aromatic ring, only 8 signals are expected. The fluorine atom introduces C-F coupling, which can be observed as split signals, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) decreasing with the number of bonds separating the atoms.

Assignment Chemical Shift (δ) ppm (Predicted) Carbon Type Rationale & C-F Coupling
C=O~173.2CThe carbonyl carbon of the ester group is highly deshielded and appears at the low-field end of the spectrum.[2][3]
C-4~161.5CThis carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz).
C-1~136.5CThe ipso-carbon to which the propanoate chain is attached. Its signal is often of lower intensity.
C-2, C-6~129.8CHThese carbons are ortho to the fluorine, resulting in a two-bond C-F coupling (²JCF ≈ 8 Hz).
C-3, C-5~115.4CHThese carbons are meta to the fluorine, showing a three-bond C-F coupling (³JCF ≈ 21 Hz).
O-CH₃~51.7CH₃The methyl ester carbon, a characteristic shift for this functional group.[3]
~35.4CH₂The benzylic carbon, deshielded by the aromatic ring.
~30.1CH₂The carbon alpha to the carbonyl group.
¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range.[4][5]

Data Interpretation: For Methyl 3-(4-fluorophenyl)propanoate, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride. In a high-resolution spectrum, this signal will be split into a multiplet due to coupling with the ortho protons (H-3 and H-5). The interpretation of ¹⁹F NMR can sometimes be complex as the origins of chemical shifts are not as well understood as for ¹H and ¹³C.[6] However, its presence confirms the incorporation of fluorine into the molecular structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Experimental Protocol: ATR-FTIR Acquisition

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Processing: Perform a background scan of the clean ATR crystal first, then ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

Data Interpretation:

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Significance
~3050-3000Aromatic C-H StretchConfirms the presence of the benzene ring.
~2955, 2875Aliphatic C-H StretchCorresponds to the C-H bonds of the propanoate chain (CH₂ and CH₃ groups).[7]
~1740 C=O Stretch (Ester) This is a very strong, sharp, and characteristic absorption, confirming the ester functional group. [8]
~1605, 1510Aromatic C=C StretchCharacteristic absorptions for the benzene ring skeleton.
~1250-1160C-O Stretch (Ester)A strong band associated with the ester C-O single bond.[8]
~1220C-F StretchConfirms the presence of the carbon-fluorine bond.
~830C-H Out-of-Plane BendA strong band indicative of 1,4- (para) disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: GC-MS (EI) Acquisition

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters: Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

  • MS Parameters: The EI source is typically operated at 70 eV. The mass analyzer scans a range from m/z 40 to 400.

Data Interpretation:

The molecular weight of Methyl 3-(4-fluorophenyl)propanoate (C₁₀H₁₁FO₂) is 182.19 g/mol .[9]

m/z Value (Predicted) Proposed Fragment Fragmentation Pathway
182 [M]⁺• Molecular Ion. Its presence confirms the molecular weight.
151[M - •OCH₃]⁺Loss of the methoxy radical from the ester group.
123[M - COOCH₃]⁺Loss of the carbomethoxy radical.
109[C₇H₆F]⁺Formation of a fluorotropylium cation, a common and stable fragment for benzyl-type compounds.
77[C₆H₅]⁺Phenyl cation (less likely due to fluorine).
59[COOCH₃]⁺Carbomethoxy cation.

Integrated Spectroscopic Workflow for Quality Assurance

In a drug development or manufacturing setting, a multi-technique approach is essential for robust quality control. The following workflow ensures the identity and purity of Methyl 3-(4-fluorophenyl)propanoate.

Caption: Figure 2: A logical workflow for the spectroscopic quality control of the title compound.

Conclusion

The spectroscopic characterization of Methyl 3-(4-fluorophenyl)propanoate is unambiguous when a combination of NMR, IR, and MS is employed. The key identifying features are the characteristic A'A'B'B' system in the aromatic region of the ¹H NMR, the highly deshielded carbonyl carbon (~173 ppm) and fluorine-coupled aromatic carbons in the ¹³C NMR, the strong carbonyl stretch at ~1740 cm⁻¹ in the IR spectrum, and the molecular ion peak at m/z 182 in the mass spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and assess the quality of this important synthetic intermediate.

References

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"Methyl 3-(4-fluorophenyl)propanoate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of Methyl 3-(4-fluorophenyl)propanoate

This guide provides a comprehensive technical overview of the molecular weight of Methyl 3-(4-fluorophenyl)propanoate, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore its theoretical basis, experimental verification, and significance in a scientific context. We will detail the causality behind experimental choices and present self-validating protocols for its determination, ensuring scientific integrity and trustworthiness.

Introduction to Methyl 3-(4-fluorophenyl)propanoate

Methyl 3-(4-fluorophenyl)propanoate (CAS No: 2928-14-5) is a small organic molecule classified as a halogenated benzene and an ester.[2] Its structure, featuring a fluorinated aromatic ring, makes it a valuable building block in medicinal chemistry, often used to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).[1] Accurate determination of its molecular weight is a foundational step in its characterization, essential for identity confirmation, purity assessment, and stoichiometric calculations in synthetic workflows.

Part 1: Theoretical Molecular Weight

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (often used in bulk chemistry) and the monoisotopic mass (critical for mass spectrometry).

Chemical Formula and Structure

The established chemical formula for Methyl 3-(4-fluorophenyl)propanoate is C₁₀H₁₁FO₂ .[1][2] This formula is the basis for all theoretical calculations.

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average atomic masses of the constituent elements, accounting for their natural isotopic abundance.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH111.00811.088
FluorineF118.99818.998
OxygenO215.99931.998
Total 182.194

Based on this, the average molecular weight is 182.19 g/mol .[1][3]

Monoisotopic Mass

In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve ions differing by minute mass values.

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H111.00782511.086075
Fluorine¹⁹F118.99840318.998403
Oxygen¹⁶O215.99491531.989830
Total 182.084308

The calculated monoisotopic mass is therefore approximately 182.084 Da . This precise value is the target for experimental verification using HRMS.

Part 2: Experimental Verification and Structural Confirmation

Theoretical values require rigorous experimental validation. The two cornerstone techniques for this purpose are Mass Spectrometry (MS) for direct mass measurement and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural confirmation.[4]

Mass Spectrometry: Direct Molecular Weight Determination

Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[5] For a polar molecule like Methyl 3-(4-fluorophenyl)propanoate, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a highly effective method.

  • Sample Preparation:

    • Accurately weigh ~1 mg of Methyl 3-(4-fluorophenyl)propanoate.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Causality: The chromatographic step separates the analyte from potential impurities and the solvent front, ensuring a clean introduction into the mass spectrometer, which is critical for obtaining a clear mass spectrum and avoiding ion suppression.[6][7]

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Scan Range: 50 - 500 m/z.

    • Expected Ion: The primary ion expected is the protonated molecule, [M+H]⁺.

    • Calculation: Expected m/z = Monoisotopic Mass + Mass of Proton = 182.0843 + 1.0078 = 183.0921 .

The resulting mass spectrum should show a prominent peak at an m/z value corresponding to 183.0921. High-resolution instruments should provide this mass with an accuracy of <5 ppm, offering extremely high confidence in the elemental composition (C₁₀H₁₁FO₂).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Methyl 3-(4-fluorophenyl)propanoate Diluted_Sample Diluted Sample (1 µg/mL) Sample->Diluted_Sample Solvent Solvent (ACN/H2O) Solvent->Diluted_Sample LC HPLC System (C18 Separation) Diluted_Sample->LC Injection MS Mass Spectrometer (ESI-TOF/Orbitrap) LC->MS Eluent Data Data Acquisition (m/z Spectrum) MS->Data Result Result: Observed m/z for [M+H]⁺ (e.g., 183.0920) Data->Result Processing NMR_Validation cluster_input Inputs cluster_exp Experimental Data cluster_analysis Data Analysis & Correlation Compound Test Compound NMR ¹H & ¹³C NMR Spectra Compound->NMR MS High-Resolution Mass Spectrum Compound->MS Hypothesis Hypothesized Structure: Methyl 3-(4-fluorophenyl)propanoate NMR_Analysis Correlate Signals to Structure Hypothesis->NMR_Analysis MS_Analysis Match Observed Mass to Formula Hypothesis->MS_Analysis NMR->NMR_Analysis MS->MS_Analysis Validation Structure & Molecular Weight Confirmed NMR_Analysis->Validation Consistent MS_Analysis->Validation Consistent

Caption: Logic diagram for structure and molecular weight validation.

Part 3: Significance in Scientific Research and Drug Development

The precise and accurate determination of molecular weight is not a trivial academic exercise; it is a critical requirement in regulated scientific environments.

  • Identity and Purity: It serves as a primary identifier for raw materials, intermediates, and final products. Any deviation from the expected molecular weight can indicate impurities, degradation, or an incorrect substance entirely.

  • Reaction Monitoring: In synthetic chemistry, LC-MS is used to track the progress of a reaction by observing the disappearance of starting material ions and the appearance of product ions.

  • Regulatory Submission: For pharmaceutical development, accurate mass data is a non-negotiable part of the characterization data package submitted to regulatory agencies like the FDA. It forms the basis of the compound's identity.

Conclusion

The molecular weight of Methyl 3-(4-fluorophenyl)propanoate is theoretically calculated to be 182.194 g/mol (average) and 182.084 Da (monoisotopic). This fundamental property is experimentally confirmed through a synergistic approach: high-resolution mass spectrometry provides a direct and precise measurement of the mass, while NMR spectroscopy validates the underlying atomic arrangement. This dual-validation workflow ensures the highest degree of scientific confidence, which is essential for the compound's application in the exacting fields of research and drug development.

References

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A Comprehensive Technical Guide to Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Properties

Methyl 3-(4-fluorophenyl)propanoate is a halogenated benzene and an ester with significant applications in medicinal chemistry.[1] Its fluorinated aromatic structure is particularly valuable for enhancing the metabolic stability and bioavailability of pharmaceutical compounds.[2]

Core Chemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂[1][2]
Molecular Weight 182.19 g/mol [1][2]
CAS Number 2928-14-5[1][2][3]
Appearance Liquid[1]
Purity Typically ≥98%[1][2]
Synonyms Methyl 4-fluorophenylpropionate, Benzenepropanoic acid, 4-fluoro-, methyl ester[2][3]
Structural Representation

Caption: 2D structure of Methyl 3-(4-fluorophenyl)propanoate.

Section 2: Synthesis Protocol

The synthesis of Methyl 3-(4-fluorophenyl)propanoate is typically achieved through Fischer esterification of 3-(4-fluorophenyl)propionic acid. This method is reliable and scalable for laboratory purposes.

Fischer Esterification Workflow

Synthesis_Workflow Reactants 3-(4-Fluorophenyl)propionic Acid + Methanol (excess) + Sulfuric Acid (catalyst) Reflux Heat under Reflux (12 hours) Reactants->Reflux Evaporation Evaporate Excess Methanol (Reduced Pressure) Reflux->Evaporation Neutralization Neutralize with NaHCO₃ (pH 9) Evaporation->Neutralization Extraction Extract with Ether Neutralization->Extraction Purification Wash with Brine, Dry, and Evaporate Extraction->Purification Product Methyl 3-(4-fluorophenyl)propanoate Purification->Product

Caption: Fischer esterification workflow for synthesis.

Detailed Experimental Procedure

A standard laboratory procedure for the synthesis of a related compound, methyl 3-phenylpropionate, provides a solid framework.[4]

  • Reaction Setup: In a round-bottom flask, combine 3-(4-fluorophenyl)propionic acid, an excess of methanol (acting as both solvent and reactant), and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture under reflux for approximately 12 hours to drive the esterification to completion.[4]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

    • Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.[4]

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.[4]

  • Purification:

    • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the product can be further purified by vacuum distillation.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques.

Spectroscopic Data Interpretation

While specific spectra for Methyl 3-(4-fluorophenyl)propanoate are not publicly available, the expected spectral features can be inferred from analogous compounds like methyl propanoate and methyl 3-(4-methoxyphenyl)propanoate.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester group.[5][7] The aromatic protons will likely appear as two doublets due to the fluorine substitution. The methylene protons will exhibit triplet-triplet coupling. The methyl ester protons will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methylene carbons, and the methyl ester carbon.[6]

Infrared (IR) Spectroscopy:

  • A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1740 cm⁻¹.[4]

  • Bands corresponding to C-O stretching and C-F stretching will also be present.

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Common fragmentation patterns for esters will be observed, including the loss of the methoxy group (-OCH₃).

Section 4: Applications in Drug Discovery and Development

Methyl 3-(4-fluorophenyl)propanoate serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its fluorinated phenyl group is a key feature in modern drug design.

Role of the Fluorophenyl Moiety

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[8]

  • Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to metabolic oxidation, which can increase the half-life of a drug.[2]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, potentially increasing the potency of a drug.

  • Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Intermediate

This compound is used in the development of a variety of therapeutic agents, including those targeting the central nervous system (CNS) and anti-inflammatory drugs.[2] It is frequently employed in the creation of compound libraries for structure-activity relationship (SAR) studies.[2][9] The "magic methyl" effect, where the addition of a methyl group can dramatically alter biological activity, is a well-known concept in drug design, and propanoate esters provide a scaffold for exploring such modifications.[10][11]

Section 5: Safety and Handling

Proper safety precautions are essential when handling Methyl 3-(4-fluorophenyl)propanoate and its precursors.

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for the related compound 3-(4-fluorophenyl)propionic acid, the following hazards should be considered:

  • Causes skin and serious eye irritation.[12]

  • May cause respiratory irritation.[12]

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.[12]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[12]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

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  • Google Patents.
  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

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Methodological & Application

Application Notes and Protocols: Methyl 3-(4-fluorophenyl)propanoate in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl moiety, in particular, is a recurring motif in a multitude of clinically successful drugs. Methyl 3-(4-fluorophenyl)propanoate emerges as a research chemical of significant interest, serving as a versatile and strategically designed building block for the synthesis of novel therapeutic agents. Its utility is especially pronounced in the development of central nervous system (CNS) and anti-inflammatory drugs, where the fluorinated aromatic structure can enhance metabolic stability and bioavailability[1].

This guide provides a comprehensive overview of the applications of Methyl 3-(4-fluorophenyl)propanoate in a research setting. It is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this compound in their research endeavors. We will delve into its synthesis, key derivatization reactions, and its role in structure-activity relationship (SAR) studies, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental designs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 3-(4-fluorophenyl)propanoate is crucial for its effective use in synthesis and biological screening.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Appearance LiquidVendor Data
Storage Room temperature, sealed, dry[1]

Core Synthesis: Preparation of Methyl 3-(4-fluorophenyl)propanoate

The most common and straightforward method for the synthesis of Methyl 3-(4-fluorophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(4-fluorophenyl)propanoic acid, with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Protocol 1: Fischer Esterification of 3-(4-fluorophenyl)propanoic acid

This protocol is adapted from established Fischer esterification procedures[2][3][4][5][6][7].

Objective: To synthesize Methyl 3-(4-fluorophenyl)propanoate from 3-(4-fluorophenyl)propanoic acid and methanol.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-(4-fluorophenyl)propanoate. If necessary, the product can be further purified by vacuum distillation or column chromatography.

Expected Outcome: A clear, oily liquid.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-(4-fluorophenyl)propanoic_acid 3-(4-fluorophenyl)propanoic acid 3-(4-fluorophenyl)propanoic_acid->Reaction_Center Methanol Methanol Methanol->Reaction_Center H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Center Reflux Reflux Reflux->Reaction_Center Methyl_3-(4-fluorophenyl)propanoate Methyl 3-(4-fluorophenyl)propanoate Water Water Reaction_Center->Methyl_3-(4-fluorophenyl)propanoate Reaction_Center->Water

Caption: Fischer Esterification Workflow.

Application in Medicinal Chemistry: A Versatile Intermediate

Methyl 3-(4-fluorophenyl)propanoate is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, providing access to a diverse range of chemical entities for biological screening.

The Significance of the 4-Fluorophenyl Moiety in SAR Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing lead compounds to enhance their efficacy and safety profiles[8]. The 4-fluorophenyl group in Methyl 3-(4-fluorophenyl)propanoate is a key feature for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. This can prevent oxidative metabolism at the para-position of the phenyl ring, a common site of metabolic breakdown for many drugs. This enhanced metabolic stability often leads to a longer half-life and improved oral bioavailability[1].

  • Bioisosterism: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group. Its small size allows it to mimic hydrogen sterically, while its high electronegativity can influence the electronic properties of the molecule, potentially leading to altered binding affinities for biological targets.

  • Lipophilicity: The introduction of a fluorine atom increases the lipophilicity of the molecule, which can be crucial for its ability to cross cell membranes and the blood-brain barrier[9]. This is particularly relevant for the development of CNS-active drugs.

While direct SAR studies on Methyl 3-(4-fluorophenyl)propanoate are not extensively published, the principles are well-established through research on related arylpropionic acid derivatives, which are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs)[10].

Key Derivatization Protocols for SAR Studies

The following protocols describe fundamental transformations of Methyl 3-(4-fluorophenyl)propanoate that are commonly employed in the early stages of a drug discovery campaign to build a library of analogs for SAR studies.

Protocol 2: Hydrolysis to 3-(4-fluorophenyl)propanoic Acid

The hydrolysis of the methyl ester back to the carboxylic acid is a crucial step for subsequent amide coupling reactions or for evaluating the biological activity of the free acid.

Objective: To convert Methyl 3-(4-fluorophenyl)propanoate to 3-(4-fluorophenyl)propanoic acid.

Materials:

  • Methyl 3-(4-fluorophenyl)propanoate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric Acid (HCl, e.g., 1M or 2M)

  • Ethyl acetate or Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve Methyl 3-(4-fluorophenyl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Base Addition: Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the organic solvent (methanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield 3-(4-fluorophenyl)propanoic acid.

Expected Outcome: A white to off-white solid.

Protocol 3: Amide Synthesis via Direct Aminolysis

The conversion of the ester to an amide introduces a key functional group for establishing hydrogen bonding interactions with biological targets. This protocol describes a direct aminolysis approach.

Objective: To synthesize a variety of amides from Methyl 3-(4-fluorophenyl)propanoate.

Materials:

  • Methyl 3-(4-fluorophenyl)propanoate

  • A primary or secondary amine of interest

  • Aprotic solvent (e.g., THF, DMF) or neat conditions

  • Optional: Lewis acid catalyst (e.g., NaOMe)

  • Standard laboratory glassware for inert atmosphere reactions if needed

Procedure:

  • Reaction Setup: In a sealed tube or round-bottom flask, combine Methyl 3-(4-fluorophenyl)propanoate (1.0 eq) and the desired amine (1.5-2.0 eq). The reaction can be run neat or in a suitable solvent.

  • Catalyst (Optional): For less reactive amines, a catalytic amount of a strong base like sodium methoxide can be added.

  • Heating: Heat the reaction mixture, typically between 80-120 °C, until the starting ester is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: The purification method will depend on the properties of the resulting amide. It may involve direct crystallization, extraction followed by column chromatography, or preparative HPLC.

Expected Outcome: The corresponding N-substituted 3-(4-fluorophenyl)propanamide.

Derivatization_Workflow cluster_hydrolysis Hydrolysis cluster_aminolysis Aminolysis Start Methyl 3-(4-fluorophenyl)propanoate Hydrolysis_Reagents NaOH or LiOH, H₂O/MeOH Start->Hydrolysis_Reagents Aminolysis_Reagents R₁R₂NH, Heat Start->Aminolysis_Reagents Carboxylic_Acid 3-(4-fluorophenyl)propanoic acid Hydrolysis_Reagents->Carboxylic_Acid Amide N-R₁,R₂-3-(4-fluorophenyl)propanamide Aminolysis_Reagents->Amide

Caption: Key Derivatization Pathways.

Conclusion: A Gateway to Novel Bioactive Molecules

Methyl 3-(4-fluorophenyl)propanoate is more than just a simple ester; it is a strategically designed research chemical that provides a gateway to a vast chemical space of potentially bioactive molecules. Its fluorinated phenyl ring offers inherent advantages in terms of metabolic stability and lipophilicity, making it an attractive starting point for drug discovery programs targeting CNS disorders and inflammatory conditions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their quest for novel therapeutics. By understanding the rationale behind its design and the methods for its chemical manipulation, scientists can accelerate the discovery and development of the next generation of medicines.

References

  • Jiang, B., Duan, J. J., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. Available from: [Link]

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  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(1), 1-28. Available from: [Link]

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  • Department of Chemistry, University of British Columbia Okanagan. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

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  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. Available from: [Link]

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  • Gul, S., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Young Pharmacists, 6(2), 23-30. Available from: [Link]

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  • Harrak, Y., et al. (2007). Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. Journal of Medicinal Chemistry, 50(14), 3415-3425. Available from: [Link]

  • Atanasova, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12891. Available from: [Link]

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The Versatility of Methyl 3-(4-fluorophenyl)propanoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Methyl 3-(4-fluorophenyl)propanoate stands out as a pivotal building block in this arena, offering a unique combination of structural features that medicinal chemists leverage to develop novel therapeutics for a range of challenging diseases. Its utility stems from the favorable attributes conferred by the 4-fluorophenyl group, which can significantly improve metabolic stability and bioavailability of drug candidates.[1] This guide provides an in-depth exploration of the applications of Methyl 3-(4-fluorophenyl)propanoate in medicinal chemistry, complete with detailed protocols and an analysis of the underlying scientific principles.

The Strategic Advantage of the 4-Fluorophenyl Moiety

The introduction of a fluorine atom at the para-position of the phenyl ring in Methyl 3-(4-fluorophenyl)propanoate is a deliberate design element. This modification is not merely an isomorphic replacement for a hydrogen atom but a strategic maneuver to favorably alter the molecule's electronic and metabolic profile. Fluorine's high electronegativity can influence the acidity of nearby protons and create favorable interactions with biological targets. Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of degradation for many drug molecules. This enhanced metabolic stability often translates to a longer plasma half-life and improved pharmacokinetic profiles, allowing for less frequent dosing and a more sustained therapeutic effect.

Application in the Synthesis of Central Nervous System (CNS) Agents

Methyl 3-(4-fluorophenyl)propanoate is a valuable precursor in the synthesis of drugs targeting the central nervous system.[1] Its structural motif is found in compounds designed to modulate key neurotransmitter systems, including the GABAergic and dopaminergic pathways.

Positive Allosteric Modulators of the GABA-A Receptor

The gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[3][4] This mechanism is central to the action of many anxiolytic, sedative, and anticonvulsant drugs.

Derivatives of Methyl 3-(4-fluorophenyl)propanoate have been investigated as GABA-A PAMs. The 4-fluorophenyl group in these molecules can engage in specific interactions within the allosteric binding sites on the receptor complex, contributing to their potency and efficacy.

Signaling Pathway of GABA-A Receptor Positive Allosteric Modulation

GABA-A Receptor PAM Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor Binds PAM GABA-A PAM (derived from Methyl 3-(4-fluorophenyl)propanoate) PAM->GABA_A_Receptor Binds (Allosteric Site) DAT Inhibition Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_Vesicles Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicles->Dopamine_Synapse Release Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activates DAT_Inhibitor Atypical DAT Inhibitor (derived from Methyl 3-(4-fluorophenyl)propanoate) DAT_Inhibitor->DAT Blocks

Caption: Mechanism of Atypical Dopamine Transporter (DAT) Inhibition.

Application in Anti-Cancer Drug Development

The utility of Methyl 3-(4-fluorophenyl)propanoate extends to oncology, where it serves as a key starting material for the synthesis of the non-steroidal anti-androgen, Bicalutamide.

Bicalutamide and Androgen Receptor Antagonism

Bicalutamide is a cornerstone in the treatment of prostate cancer. [5][6]It functions as a competitive antagonist of the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [7][8]This blockade inhibits androgen-dependent gene transcription, thereby suppressing the growth and proliferation of prostate cancer cells. [9]The synthesis of Bicalutamide involves the use of a 3-(4-fluorophenyl)sulfonyl moiety, which can be derived from Methyl 3-(4-fluorophenyl)propanoate.

DrugTargetMechanism of ActionClinical Use
BicalutamideAndrogen Receptor (AR)Competitive AntagonistProstate Cancer

Signaling Pathway of Bicalutamide Action

Bicalutamide Mechanism cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes Androgens Androgens (e.g., DHT) Androgens->AR Binds & Activates Bicalutamide Bicalutamide Bicalutamide->AR Binds & Blocks

Caption: Bicalutamide's Mechanism of Action on the Androgen Receptor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

This protocol describes a standard Fischer esterification of 3-(4-fluorophenyl)propanoic acid.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-(4-fluorophenyl)propanoic acid (1 equivalent).

  • Add an excess of anhydrous methanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-(4-fluorophenyl)propanoate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives for SAR Studies

This protocol outlines a general method for coupling the carboxylic acid derived from Methyl 3-(4-fluorophenyl)propanoate with various amines to generate a library of amides for structure-activity relationship (SAR) studies.

Step 2a: Hydrolysis of Methyl 3-(4-fluorophenyl)propanoate

Materials:

  • Methyl 3-(4-fluorophenyl)propanoate

  • Aqueous solution of a base (e.g., NaOH or KOH)

  • Methanol or ethanol

  • Hydrochloric acid (to acidify)

  • Organic solvent for extraction

Procedure:

  • Dissolve Methyl 3-(4-fluorophenyl)propanoate (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (e.g., 1.1 equivalents).

  • Stir the mixture at room temperature or gentle heat and monitor the reaction by TLC until the starting ester is consumed.

  • Remove the alcohol solvent under reduced pressure.

  • Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the 3-(4-fluorophenyl)propanoic acid.

  • Collect the solid by filtration or extract with an organic solvent.

  • Dry the product to obtain the carboxylic acid.

Step 2b: Amide Coupling

Materials:

  • 3-(4-fluorophenyl)propanoic acid (from Step 2a)

  • Amine of interest

  • Coupling agent (e.g., DCC, EDC, or HATU)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • Dissolve 3-(4-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent in a reaction vessel.

  • Add the amine of interest (1-1.2 equivalents) and the base (1.5-2 equivalents).

  • Cool the mixture in an ice bath.

  • Add the coupling agent (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture according to the specific coupling agent used. This typically involves filtration to remove byproducts, followed by aqueous washes and extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Conclusion

Methyl 3-(4-fluorophenyl)propanoate is a testament to the power of strategic fluorination in medicinal chemistry. Its application as a versatile building block has enabled the development of a diverse range of therapeutic candidates with improved pharmacological profiles. From modulating critical neurotransmitter systems in the CNS to blocking hormone signaling in cancer, the derivatives of this compound continue to make a significant impact on drug discovery. The protocols provided herein offer a practical guide for researchers to harness the potential of Methyl 3-(4-fluorophenyl)propanoate in their own synthetic endeavors, paving the way for the next generation of innovative medicines.

References

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  • N.A. (2024).
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  • Osguthorpe, D. J., & Sherman, W. (2011). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer.
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  • McCoy, A. M., et al. (2021). Positive Allosteric Modulation of α5-GABA A Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle. International Journal of Neuropsychopharmacology, 24(11), 915-925.
  • FlyBase. (2025). Dopamine transporter.
  • Okorom, A. V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1276-1296.
  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience (Landmark Edition), 22, 1235-1253.
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The Strategic Utility of Methyl 3-(4-fluorophenyl)propanoate in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve membrane permeability and oral bioavailability.[4]

Methyl 3-(4-fluorophenyl)propanoate emerges as a valuable and versatile intermediate in this context. Its structure combines a fluorinated aromatic ring with a reactive propanoate ester, providing a key building block for a variety of complex molecular architectures. This application note will provide a detailed exploration of the synthesis, characterization, and strategic application of methyl 3-(4-fluorophenyl)propanoate, with a particular focus on its role in the generation of precursors for central nervous system (CNS) active agents.

Synthesis of Methyl 3-(4-fluorophenyl)propanoate: A Classic Approach

The most direct and widely employed method for the synthesis of methyl 3-(4-fluorophenyl)propanoate is the Fischer esterification of 3-(4-fluorophenyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[5]

Protocol 1: Fischer Esterification of 3-(4-fluorophenyl)propanoic acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(4-fluorophenyl)propanoic acid168.1610.0 g0.059
Methanol (anhydrous)32.04100 mL-
Sulfuric acid (concentrated)98.082 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---
Diethyl ether-200 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-fluorophenyl)propanoic acid (10.0 g, 0.059 mol) and anhydrous methanol (100 mL).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-fluorophenyl)propanoate as a colorless oil.

Expected Yield: 90-95%

Quality Control: Analytical Characterization of Methyl 3-(4-fluorophenyl)propanoate

Ensuring the purity and identity of the synthesized intermediate is paramount for its successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for assessing the purity and confirming the molecular weight of the volatile ester.

Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 70 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
Source Temperature230 °C

Sample Preparation:

Prepare a 1 mg/mL solution of methyl 3-(4-fluorophenyl)propanoate in dichloromethane.

Expected Results:

A single major peak in the chromatogram with a retention time characteristic of the compound. The mass spectrum should exhibit the molecular ion peak (M+) at m/z 182.19 and a fragmentation pattern consistent with the structure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC with UV detection is a robust method for quantifying the purity of the synthesized ester.

Instrumentation and Conditions:

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Sample Preparation:

Prepare a 0.1 mg/mL solution of methyl 3-(4-fluorophenyl)propanoate in the mobile phase.

Expected Results:

A single major peak with a specific retention time. Purity is calculated based on the peak area percentage.

Application in Drug Discovery: Synthesis of a Chiral β-Amino Ester Precursor

A significant application of methyl 3-(4-fluorophenyl)propanoate is its use as a starting material for the synthesis of chiral β-amino acids and their derivatives. These motifs are key components of numerous biologically active molecules, including analogues of the neurotransmitter γ-aminobutyric acid (GABA), which are used in the treatment of various neurological disorders.[6][7] The following protocol outlines a representative synthesis of a chiral β-amino ester, a valuable building block for such applications.

Workflow for the Synthesis of a Chiral β-Amino Ester

G start Methyl 3-(4-fluorophenyl)propanoate step1 α-Bromination start->step1 NBS, Cat. Acid step2 Nucleophilic Substitution with Phthalimide step1->step2 Potassium Phthalimide, DMF step3 Asymmetric Reduction step2->step3 Chiral Catalyst (e.g., Ru-BINAP), H2 end Chiral β-Amino Ester Precursor step3->end

Caption: Synthetic workflow from the intermediate to a chiral β-amino ester.

Protocol 4: Synthesis of Methyl 3-amino-3-(4-fluorophenyl)propanoate (as a racemic mixture for demonstration)

This protocol demonstrates the conversion of the propanoate to a β-amino ester. Enantioselective versions of such reactions are well-established in the literature and would be employed in a drug discovery setting to obtain a single enantiomer.[1]

Step 4a: α-Bromination of Methyl 3-(4-fluorophenyl)propanoate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methyl 3-(4-fluorophenyl)propanoate182.195.0 g0.027
N-Bromosuccinimide (NBS)177.985.0 g0.028
Azobisisobutyronitrile (AIBN)164.210.2 g0.0012
Carbon tetrachloride153.8250 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 3-(4-fluorophenyl)propanoate (5.0 g, 0.027 mol) in carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (5.0 g, 0.028 mol) and AIBN (0.2 g, 0.0012 mol).

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo ester.

Step 4b: Gabriel Synthesis of Methyl 3-amino-3-(4-fluorophenyl)propanoate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Crude α-bromo ester~261.08(from Step 4a)~0.027
Potassium phthalimide185.225.5 g0.030
Dimethylformamide (DMF)73.0950 mL-
Hydrazine hydrate50.062.0 mL~0.04
Ethanol46.0750 mL-

Procedure:

  • Dissolve the crude α-bromo ester in DMF (50 mL).

  • Add potassium phthalimide (5.5 g, 0.030 mol) and heat the mixture at 80 °C for 4 hours.

  • Cool the reaction and pour it into water, then extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • To the residue, add ethanol (50 mL) and hydrazine hydrate (2.0 mL).

  • Reflux the mixture for 2 hours.

  • Cool the reaction and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield methyl 3-amino-3-(4-fluorophenyl)propanoate.

Conclusion

Methyl 3-(4-fluorophenyl)propanoate is a readily accessible and highly valuable intermediate for drug discovery. Its fluorinated phenyl group provides a strategic advantage for enhancing the metabolic stability and overall pharmacokinetic profile of target molecules. The protocols detailed herein provide a robust framework for the synthesis, characterization, and further elaboration of this key building block into more complex, biologically relevant scaffolds such as chiral β-amino esters, which are precursors to a range of CNS-active compounds. The strategic application of such intermediates is a testament to the power of rational drug design in the pursuit of novel therapeutics.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Lu, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis, 13(5), 457-473.
  • Meziane, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6666. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from [Link]

  • Berthelot, D., et al. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 30(4), 743-746. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.

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Application Note: Synthesis of Methyl 3-(4-fluorophenyl)propanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fischer Esterification

The Fischer-Speier esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters through acid catalysis.[1] First described in 1895, this equilibrium-driven process is valued for its operational simplicity and cost-effectiveness, particularly on a large scale.[1][2] The reaction's primary advantages lie in its use of straightforward acidic conditions and readily available reagents.[1]

This application note provides a detailed protocol for the synthesis of Methyl 3-(4-fluorophenyl)propanoate, an important intermediate in the development of pharmaceuticals, particularly for central nervous system (CNS) drugs and anti-inflammatory agents.[3] The synthesis is achieved through the Fischer esterification of 3-(4-fluorophenyl)propanoic acid with methanol, utilizing sulfuric acid as a catalyst.

Reaction Mechanism and Optimization

The Fischer esterification is a reversible acyl substitution reaction.[1] The mechanism, summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED), involves several key steps:[2]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[2][4]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.[2]

  • Deprotonation: The final deprotonation of the protonated ester yields the final product and regenerates the acid catalyst.[2][5]

To drive this equilibrium reaction toward the product side and maximize the yield of Methyl 3-(4-fluorophenyl)propanoate, Le Chatelier's principle is applied.[4] This is achieved by using a large excess of one of the reactants, typically the less expensive one.[7][8] In this protocol, methanol serves as both the reactant and the solvent, ensuring a significant molar excess.[9]

Experimental Protocol

This section details the step-by-step methodology for the synthesis of Methyl 3-(4-fluorophenyl)propanoate.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Properties
3-(4-Fluorophenyl)propanoic acidC₉H₉FO₂168.16459-31-4Solid, mp 86-91 °C
Methanol (Anhydrous)CH₄O32.0467-56-1Highly flammable, toxic[10]
Sulfuric Acid (Concentrated)H₂SO₄98.087664-93-9Corrosive, causes severe burns[11]
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable liquid
Brine (Saturated NaCl)NaCl58.447647-14-5Aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

experimental_workflow reagents 1. Reagent Preparation - 3-(4-Fluorophenyl)propanoic acid - Anhydrous Methanol - Conc. Sulfuric Acid setup 2. Reaction Setup - Combine reagents in a round-bottom flask - Attach reflux condenser reagents->setup reflux 3. Reflux - Heat the mixture to reflux (approx. 65°C) - Maintain reflux for 2-4 hours setup->reflux workup 4. Work-up - Cool the reaction mixture - Neutralize with NaHCO₃ solution - Extract with Ethyl Acetate reflux->workup purification 5. Purification - Wash organic layer with brine - Dry with anhydrous Na₂SO₄ - Concentrate under reduced pressure workup->purification product Methyl 3-(4-fluorophenyl)propanoate purification->product

Figure 1: Experimental workflow for the synthesis of Methyl 3-(4-fluorophenyl)propanoate.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)propanoic acid in anhydrous methanol. A significant excess of methanol should be used to act as the solvent and drive the reaction equilibrium.[9]

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid to the stirring solution. This addition is exothermic and should be performed in an ice bath to control the temperature.[9]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.[1][9] Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[9] The organic layer will contain the desired ester.

  • Washing and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities.[12] Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-(4-fluorophenyl)propanoate.[9]

  • Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.[13]

Characterization

The identity and purity of the synthesized Methyl 3-(4-fluorophenyl)propanoate can be confirmed using various spectroscopic techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the two methylene groups, and the methyl ester group.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, methylene carbons, and the methyl ester carbon.
FT-IR A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.[12]
Mass Spec A molecular ion peak corresponding to the molecular weight of the product (182.19 g/mol ).[3]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Reagent Handling:

  • 3-(4-Fluorophenyl)propanoic acid: May cause skin, eye, and respiratory irritation.[15][16][17] Handle in a well-ventilated area.

  • Methanol: Highly flammable and toxic if swallowed, inhaled, or absorbed through the skin.[10][18] Causes damage to organs. Keep away from heat and open flames.

  • Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[11][19] Reacts violently with water.[11] Always add acid to water, never the other way around.[14]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure a sufficient excess of methanol is used.[20]
Loss of product during work-upEnsure complete extraction and careful handling during transfers.
Impure Product Incomplete neutralizationEnsure the reaction mixture is fully neutralized with sodium bicarbonate before extraction.
Insufficient dryingUse an adequate amount of anhydrous sodium sulfate and ensure sufficient contact time.

Conclusion

The Fischer esterification provides a reliable and efficient method for the synthesis of Methyl 3-(4-fluorophenyl)propanoate. By understanding the reaction mechanism and optimizing the conditions, researchers can achieve high yields of this valuable pharmaceutical intermediate. Adherence to proper safety protocols is paramount throughout the experimental process.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%. Retrieved from [Link]

  • Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemos. (n.d.). Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]

  • Mitsubishi Gas Chemical America. (n.d.). Product: Methanol Safety Data Sheet. Retrieved from [Link]

  • Univar Solutions. (n.d.). SAFETY DATA SHEET METHANOL. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. Retrieved from [Link]

  • South Asia Commons. (n.d.). Esterification: Synthesis and Purification of Various Esters. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454. Retrieved from [Link]

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"catalytic hydrogenation for Methyl 3-(4-fluorophenyl)propanoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Methyl 3-(4-fluorophenyl)propanoate via Catalytic Hydrogenation

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the synthesis of Methyl 3-(4-fluorophenyl)propanoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective catalytic hydrogenation of the carbon-carbon double bond in its α,β-unsaturated precursor, Methyl 3-(4-fluorophenyl)acrylate. We will explore the mechanistic underpinnings of this transformation, detail a robust and validated experimental protocol using palladium on carbon (Pd/C) as a heterogeneous catalyst, and emphasize the critical safety procedures required for handling hydrogen and pyrophoric catalysts. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-understood method for this specific reduction.

Introduction and Significance

Methyl 3-(4-fluorophenyl)propanoate and its derivatives are key structural motifs in the development of various biologically active molecules. The propanoate side chain, coupled with the fluorinated phenyl ring, imparts specific physicochemical properties that are often sought in drug design. Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, valued for its efficiency, high yields, and clean reaction profiles.[1] The method described herein focuses on the reduction of an alkene in the presence of other potentially reducible functional groups (an ester and an aromatic ring). The choice of a palladium catalyst is critical, as it is well-known for its high efficacy in hydrogenating carbon-carbon double and triple bonds without affecting more robust functionalities under mild conditions.[2][3]

Mechanistic Rationale: The Role of Palladium on Carbon

Catalytic hydrogenation is a heterogeneous process involving the reaction of molecular hydrogen with a substrate on the surface of a metal catalyst.[4] For the reduction of Methyl 3-(4-fluorophenyl)acrylate, the process can be understood through a series of fundamental steps:

  • Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst. The strong interaction with the metal cleaves the H-H bond, resulting in individual hydrogen atoms bound to the palladium surface.[4]

  • Substrate Coordination: The alkene moiety (C=C bond) of the Methyl 3-(4-fluorophenyl)acrylate coordinates to the palladium surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the two carbon atoms of the double bond. This migratory insertion process forms two new C-H sigma bonds.[1]

  • Desorption of Product: Once saturated, the resulting product, Methyl 3-(4-fluorophenyl)propanoate, has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the catalytic site for the next cycle.

The selectivity of this reaction—reducing the alkene while preserving the ester and the aromatic ring—is achieved under mild conditions (room temperature, low hydrogen pressure). More forceful conditions (higher temperatures and pressures) would be required to reduce the ester or the fluorophenyl group.[5]

Experimental Protocol: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

This protocol details the hydrogenation of Methyl 3-(4-fluorophenyl)acrylate using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere maintained by a balloon.

Materials and Equipment
Reagent/EquipmentDetails
Starting Material Methyl 3-(4-fluorophenyl)acrylate
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet with water
Solvent Ethanol (EtOH), anhydrous grade
Hydrogen Source Hydrogen gas cylinder with regulator
Inert Gas Nitrogen gas cylinder with regulator
Reaction Vessel 250 mL three-neck round-bottom flask with a magnetic stir bar
Apparatus Gas inlet adapter, glass stoppers/septa, hydrogen-filled balloon
Filtration Buchner funnel, filter flask, Celite® 545
Purification Rotary evaporator
Safety Equipment Safety goggles, lab coat, fume hood, fire extinguisher
Reaction Workflow Diagram

The overall experimental process from setup to final product analysis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Glassware (3-neck flask, stir bar) B 2. Add Catalyst & Solvent (10% Pd/C, Ethanol) A->B C 3. Inert Atmosphere (Evacuate & backfill with N₂) B->C D 4. Add Substrate (Methyl 3-(4-fluorophenyl)acrylate) C->D E 5. Introduce Hydrogen (Evacuate N₂ & backfill with H₂ balloon) D->E F 6. Stir at Room Temp (Monitor reaction progress, e.g., by TLC) E->F G 7. Purge with Nitrogen (Remove H₂ atmosphere) F->G H 8. Filter Catalyst (Through Celite®, keep wet) G->H I 9. Remove Solvent (Rotary Evaporation) H->I J 10. Characterize Product (NMR, IR, Mass Spec) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure

--- CRITICAL SAFETY NOTICE ---

  • Perform all steps in a certified chemical fume hood. [6][7]

  • Palladium on carbon is pyrophoric and can ignite solvents upon exposure to air, especially after use. [8][9] Handle with extreme care.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. [7] Ensure there are no ignition sources nearby.[9]

  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

    • Carefully weigh and add the 10% Pd/C catalyst (approx. 1-2 mol% relative to the substrate) to the flask.

    • Immediately add the solvent (Ethanol, approx. 0.1-0.2 M concentration of substrate) to the flask under a gentle stream of nitrogen. This keeps the catalyst wet and reduces the fire hazard.[8][9]

  • Inerting the System:

    • Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and glass stoppers for the other necks.

    • Securely clamp the flask.

    • Carefully evacuate the flask under vacuum and then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the vessel.[8][9] An explosive mixture cannot form without an oxidizer like oxygen.[9]

  • Adding the Substrate:

    • Under a positive pressure of nitrogen, dissolve the Methyl 3-(4-fluorophenyl)acrylate in a small amount of ethanol.

    • Add the substrate solution to the reaction flask via syringe or cannula.

  • Introducing Hydrogen:

    • Evacuate the nitrogen from the flask and backfill with hydrogen from a balloon. Repeat this cycle twice to ensure the atmosphere is saturated with hydrogen.

    • Leave the hydrogen balloon connected to the flask via the gas inlet adapter to maintain a positive pressure (approx. 1 atm) of hydrogen.[10]

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing of the substrate, solvent, and the heterogeneous catalyst.

    • Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. To sample, briefly stop stirring, switch the atmosphere back to nitrogen, and quickly remove an aliquot.[8]

  • Reaction Work-up and Catalyst Filtration:

    • Once the reaction is complete, carefully evacuate the hydrogen atmosphere and purge the flask with nitrogen three times.[6]

    • Prepare a pad of Celite® in a Buchner funnel and pre-wet it with ethanol.

    • Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[10]

    • CRITICAL: Do not allow the catalyst on the filter pad to dry out, as it can ignite.[9] Immediately after filtration, rinse the flask and the pad with additional small portions of ethanol.

    • Quench the spent catalyst on the Celite® pad with plenty of water and transfer it to a dedicated, clearly labeled hazardous waste container for used hydrogenation catalysts.[8]

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the ethanol using a rotary evaporator.

    • The resulting crude oil is typically of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable for catalytic hydrogenation.

  • Hydrogen Gas: Always use high-quality gas cylinders and regulators.[7] Check all connections for leaks with a suitable detector before introducing hydrogen.[7] The reaction area must be well-ventilated to prevent gas accumulation.[7]

  • Pyrophoric Catalyst: Both fresh and spent Pd/C catalysts are pyrophoric.[9] Never add dry catalyst to a flask containing flammable solvent in the presence of air. Always handle the catalyst under an inert atmosphere or as a wet slurry.[9] Spent catalyst contains adsorbed hydrogen and is particularly prone to ignition in air.[9]

  • Fire Prevention: Keep flammable materials not essential for the reaction away from the fume hood.[8] Have a watch glass or beaker handy to cover the funnel or flask to extinguish any potential small fire by cutting off oxygen.[8]

Characterization of Methyl 3-(4-fluorophenyl)propanoate

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The disappearance of the vinyl proton signals from the starting material and the appearance of two new aliphatic signals (typically triplets) for the -CH₂-CH₂- protons are key indicators of a successful reaction.

  • ¹³C NMR: The disappearance of the two alkene carbon signals and the appearance of two new sp³-hybridized carbon signals confirm the reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The C=C stretching frequency (around 1640 cm⁻¹) of the starting material will be absent in the product spectrum.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, the catalyst may be of low quality or may have been deactivated. Ensure the system was properly purged of oxygen, as oxygen can poison the catalyst. If necessary, the reaction mixture can be purged with nitrogen, and a fresh portion of the catalyst can be added.

  • Low Yield: Poor recovery can result from product adsorption onto the Celite® or catalyst during filtration. Ensure the filter cake is washed thoroughly with the reaction solvent.

  • Alternative Hydrogen Sources: For labs not equipped with a hydrogen cylinder, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene can be an alternative, though it may require optimization.[3]

References

  • Hydrogenation SOP. (n.d.). Tufts University. Retrieved from [Link]

  • Bo-Gyu, K., et al. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • What are the safety precautions for operating a Hydrogenation Test Unit? (2024). Amar Equipment Blog. Retrieved from [Link]

  • An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate. (2011). Journal of Chemical Education. Retrieved from [Link]

  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007). FEDIOL. Retrieved from [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). ResearchGate. Retrieved from [Link]

  • Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. (n.d.). DigitalCommons@UMaine. Retrieved from [Link]

  • Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. (2023). Sciencemadness.org. Retrieved from [Link]

  • Hydrogenation of Ethyl Cinnamate. (2021). YouTube. Retrieved from [Link]

  • Palladium Catalyzed Hydrogenation of α,β-Unsaturated Sulfones and Phosphonates. (1996). The Journal of Organic Chemistry. Retrieved from [Link]

  • Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. (2018). ResearchGate. Retrieved from [Link]

  • Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. (2024). CCS Chemistry. Retrieved from [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). Asian Journal of Chemistry. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]

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Application Note: High-Resolution ¹H NMR Analysis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Methyl 3-(4-fluorophenyl)propanoate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, predicted ¹H NMR spectrum, including assignments of chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, scientists, and professionals in drug development and quality control who utilize NMR for structural elucidation and purity assessment of organic molecules. Standard protocols for sample preparation, data acquisition, and processing are also detailed to ensure reproducible and high-quality results.

Introduction

Methyl 3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a para-substituted fluorinated aromatic ring and a propanoate ester chain, presents a distinct ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical environment. This document serves as a practical guide, grounded in the principles of NMR spectroscopy, to facilitate the analysis of this and structurally related molecules.

The fluorine atom on the aromatic ring introduces specific electronic effects that influence the chemical shifts of the aromatic protons. Furthermore, the aliphatic chain exhibits characteristic spin-spin coupling, providing valuable information about the connectivity of the molecule. A thorough understanding of these spectral features is paramount for unambiguous structural assignment.

Predicted ¹H NMR Spectrum and Structural Correlation

The ¹H NMR spectrum of Methyl 3-(4-fluorophenyl)propanoate is predicted to exhibit four distinct signals corresponding to the four sets of non-equivalent protons in the molecule. The analysis is based on established principles of chemical shift theory, spin-spin coupling, and data from analogous compounds.

Structure:

Predicted ¹H NMR Data (in CDCl₃ at 400 MHz):

SignalProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a -CH₂-C=O~ 2.65Triplet (t)2H~ 7.6
b Ar-CH₂-~ 2.95Triplet (t)2H~ 7.6
c Ar-H (ortho to F)~ 7.00"Triplet" (t)2H~ 8.8 (JH-F), ~ 8.8 (JH-H)
d Ar-H (meta to F)~ 7.20"Doublet of doublets" (dd)2H~ 8.8 (JH-H), ~ 5.4 (JH-F)
e -OCH₃~ 3.68Singlet (s)3H-
Detailed Spectral Interpretation:
  • Aliphatic Protons (a and b): The two methylene groups (-CH₂-) form an ethyl fragment attached to the aromatic ring and the carbonyl group. The protons on the carbon adjacent to the carbonyl group ( a ) are expected to be slightly deshielded and appear around 2.65 ppm. The protons on the carbon attached to the aromatic ring ( b ) will be further deshielded due to the ring current effect and should appear around 2.95 ppm. These two methylene groups will couple with each other, resulting in two triplets, each with a coupling constant of approximately 7.6 Hz.[1][2]

  • Aromatic Protons (c and d): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct multiplets.[3][4] The protons ortho to the electron-withdrawing fluorine atom ( c ) are expected to be more shielded and will appear further upfield, around 7.00 ppm. Due to coupling with both the adjacent aromatic proton and the fluorine atom, this signal is predicted to be a "triplet" or more accurately, a doublet of doublets with similar coupling constants. The protons meta to the fluorine ( d ) will be less affected by the fluorine's shielding and will appear further downfield, around 7.20 ppm. This signal will appear as a doublet of doublets due to coupling with the adjacent aromatic proton and a longer-range coupling to the fluorine atom. The expected ortho H-H coupling constant is around 8.8 Hz, while the meta H-F coupling will be smaller, around 5.4 Hz.[5][6]

  • Methyl Ester Protons (e): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet further downfield due to the deshielding effect of the adjacent oxygen atom, at approximately 3.68 ppm.[1][7]

Experimental Protocols

I. Sample Preparation

A properly prepared NMR sample is crucial for obtaining a high-resolution spectrum.[8][9]

Materials:

  • Methyl 3-(4-fluorophenyl)propanoate (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and cotton wool

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of Methyl 3-(4-fluorophenyl)propanoate directly into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Label the NMR tube clearly with the sample identification.

Diagram of the Sample Preparation Workflow:

Sample_Preparation cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution cap 4. Cap and Label filter->cap Finalize

Caption: Workflow for preparing a high-quality NMR sample.

II. Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Instrument: 400 MHz NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 (can be increased for dilute samples)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (~6 ppm).

III. Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.[1]

Software: Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

Processing Steps:

  • Fourier Transformation (FT): The FID (time-domain signal) is converted into the frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (positive and symmetric). This is typically done manually for the first spectrum and can then be automated.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm is commonly used as a reference.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The exact chemical shift of each peak is identified.

Diagram of the Data Processing Workflow:

Data_Processing cluster_process Data Processing fid 1. Raw FID ft 2. Fourier Transform fid->ft phase 3. Phase Correction ft->phase baseline 4. Baseline Correction phase->baseline reference 5. Referencing baseline->reference integrate 6. Integration reference->integrate peak_pick 7. Peak Picking integrate->peak_pick spectrum Final Spectrum peak_pick->spectrum

Caption: Step-by-step workflow for processing raw NMR data.

Conclusion

This application note provides a detailed framework for the ¹H NMR analysis of Methyl 3-(4-fluorophenyl)propanoate. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The provided interpretation of the predicted ¹H NMR spectrum, including the assignment of chemical shifts and coupling patterns, serves as a valuable reference for the structural verification and purity assessment of this important pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the NMR analysis of other small organic molecules.

References

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Available at: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]

  • University of Alberta. NMR Sample Preparation 1. Available at: [Link]

  • RIT. Sample Preparation. Available at: [Link]

  • Scribd. NMR Data Processing Guide. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • YouTube. How Do You Process NMR Data? - Chemistry For Everyone. Available at: [Link]

  • Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. Available at: [Link]

  • Fiveable. Para-Substituted Benzene Definition - Organic Chemistry Key Term. Available at: [Link]

  • YouTube. NMR spectrum of methyl propanoate | Learning Science. Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

  • University of Calgary. Ch 13 - Coupling. Available at: [Link]

  • Wikipedia. J-coupling. Available at: [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. Available at: [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

  • Taylor & Francis Online. Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Available at: [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]

  • Chegg. Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Available at: [Link]

  • Avance Beginners Guide. Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905). Available at: [Link]

  • University of Colorado Boulder. Aromatics. Available at: [Link]

  • PubChem. Methyl 3-(4-chlorophenyl)propanoate. Available at: [Link]

  • MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. Available at: [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate. Available at: [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available at: [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0168415). Available at: [Link]

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Application Note: Interpreting the Mass Spectrum of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-fluorophenyl)propanoate is a compound of interest in synthetic chemistry and drug discovery, often serving as a building block for more complex molecules. Mass spectrometry is a cornerstone analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of Methyl 3-(4-fluorophenyl)propanoate. We will explore the characteristic fragmentation pathways, including the influential McLafferty rearrangement and various cleavage mechanisms, to provide a comprehensive understanding of its mass spectral behavior. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar molecules.

Predicted Mass Spectrum and Key Fragments

The mass spectrum of Methyl 3-(4-fluorophenyl)propanoate is predicted to be characterized by a discernible molecular ion peak and several key fragment ions resulting from predictable bond cleavages. The molecular weight of Methyl 3-(4-fluorophenyl)propanoate (C10H11FO2) is 182.19 g/mol .

m/z Proposed Fragment Ion Formula Predicted Relative Abundance Fragmentation Pathway
182[M]•+[C10H11FO2]•+ModerateMolecular Ion
151[M - OCH3]•+[C9H8FO]+LowAlpha-cleavage
123[M - COOCH3]•+[C8H8F]+LowAlpha-cleavage
109[C7H6F]+[C7H6F]+High (Base Peak)Benzylic cleavage
74[C3H6O2]•+[C3H6O2]•+Moderate to HighMcLafferty Rearrangement

Detailed Interpretation of Fragmentation Pathways

The fragmentation of Methyl 3-(4-fluorophenyl)propanoate under electron ionization (EI) is governed by the stability of the resulting ions and neutral losses. The primary fragmentation routes are expected to be benzylic cleavage and the McLafferty rearrangement, which are characteristic of phenylpropanoates and long-chain esters, respectively.

Molecular Ion (m/z 182)

Upon electron impact, the molecule loses an electron to form the molecular ion, [M]•+. The presence of the aromatic ring helps to stabilize the molecular ion, so its peak at m/z 182 is expected to be observable, albeit potentially of moderate to low intensity.

Benzylic Cleavage (m/z 109)

The most favorable fragmentation pathway is the cleavage of the Cα-Cβ bond, which is benzylic to the fluorophenyl group. This results in the formation of a highly stable fluorotropylium ion or a benzyl cation at m/z 109 . Due to the significant stability of this carbocation, this fragment is predicted to be the base peak in the spectrum. The stability of the benzyl cation is a well-established principle in mass spectrometry.[4]

M [C10H11FO2]•+ (m/z 182) F109 [C7H6F]+ (m/z 109) M->F109 Benzylic Cleavage NL1 •CH2COOCH3

Caption: Benzylic cleavage of the molecular ion.

McLafferty Rearrangement (m/z 74)

Esters with a γ-hydrogen atom readily undergo the McLafferty rearrangement, a characteristic fragmentation that involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the Cα-Cβ bond.[5] This results in the elimination of a neutral alkene (in this case, 4-fluorostyrene) and the formation of a radical cation at m/z 74 , corresponding to the enol form of protonated methyl acetate. This is a highly diagnostic peak for esters of this type.

M [C10H11FO2]•+ (m/z 182) F74 [C3H6O2]•+ (m/z 74) M->F74 McLafferty Rearrangement NL2 C8H7F

Caption: McLafferty rearrangement pathway.

Alpha-Cleavage

Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. Two primary alpha-cleavage pathways are possible:

  • Loss of the methoxy radical (•OCH3): Cleavage of the O-CH3 bond results in the formation of an acylium ion at m/z 151 . This is a common fragmentation for methyl esters.[6][7]

  • Loss of the methoxycarbonyl radical (•COOCH3): Cleavage of the bond between the carbonyl carbon and the adjacent CH2 group leads to the formation of a fragment at m/z 123 .

cluster_alpha Alpha-Cleavage Pathways M [C10H11FO2]•+ (m/z 182) F151 [C9H8FO]+ (m/z 151) M->F151 Loss of •OCH3 F123 [C8H8F]+ (m/z 123) M->F123 Loss of •COOCH3

Caption: Alpha-cleavage fragmentation pathways.

Experimental Protocols

The following is a general protocol for the analysis of Methyl 3-(4-fluorophenyl)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.

Sample Preparation
  • Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and spectral distortion.

  • Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Acquisition and Processing
  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Integrate the chromatographic peak corresponding to Methyl 3-(4-fluorophenyl)propanoate.

  • Generate the mass spectrum for the integrated peak.

  • Compare the obtained spectrum with the predicted fragmentation pattern for identification.

Conclusion

The mass spectrum of Methyl 3-(4-fluorophenyl)propanoate is predicted to be dominated by fragments arising from benzylic cleavage and the McLafferty rearrangement. The presence of a strong peak at m/z 109 (fluorotropylium/benzyl cation) and a significant peak at m/z 74 are key diagnostic features. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound and its analogs in complex mixtures, making mass spectrometry an invaluable tool in synthetic and analytical chemistry.

References

  • ACS Publications. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link]

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]

  • PubChem. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237. [Link]

  • HMDB. (2012). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454. [Link]

  • FooDB. (2010). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

  • Chegg. (2020). Solved The following is the Mass spectrum of methyl | Chegg.com. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. [Link]

  • SpectraBase. Methyl 3-amino-3-(4-fluorophenyl)propanoate - Optional[MS (GC)] - Spectrum. [Link]

  • Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]

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  • NIST. Methyl propionate. [Link]

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  • PubChem. Methyl 3-phenylpropionate | C10H12O2 | CID 7643. [Link]

  • NIST. Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. [Link]

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Application Notes & Protocols: Methyl 3-(4-fluorophenyl)propanoate as a Strategic Building Block in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-fluorophenyl)propanoate is a versatile chemical intermediate whose value in medicinal chemistry is anchored by its unique structural features: a reactive ester functional group and a fluorinated aromatic ring. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the applications of Methyl 3-(4-fluorophenyl)propanoate. We will explore its role in the synthesis of complex bioactive molecules, provide detailed experimental protocols for its key transformations, and discuss the mechanistic rationale behind these synthetic strategies.

Core Concepts: Physicochemical Profile and Reactivity

Methyl 3-(4-fluorophenyl)propanoate serves as an excellent starting point for introducing the 3-(4-fluorophenyl)propyl moiety into a target molecule. Its properties and reactivity are summarized below.

Key Properties
PropertyValueSource
CAS Number 2928-14-5[3]
Molecular Formula C₁₀H₁₁FO₂[3]
Molecular Weight 182.19 g/mol [3]
Appearance Typically a liquidN/A
Storage Room temperature, sealed, dry[3]
Reactivity and Strategic Value

The molecule's reactivity is primarily centered around the methyl ester, which can undergo a variety of classical transformations. The 4-fluorophenyl group is relatively stable but can influence the reactivity of the adjacent benzylic position and provides a crucial handle for modulating the pharmacokinetic profile of the final bioactive compound.[1][2] The strategic value of this building block lies in its ability to serve as a precursor to more complex structures through a few reliable synthetic operations.

G cluster_start Starting Material cluster_derivatives Key Synthetic Transformations start Methyl 3-(4-fluorophenyl)propanoate acid 3-(4-fluorophenyl)propanoic Acid start->acid Hydrolysis (e.g., LiOH, H₂O) amide N-Substituted Amides start->amide Aminolysis (e.g., R₂NH, heat) amino_ester Methyl 3-amino-3-(4-fluorophenyl)propanoate start->amino_ester α-Functionalization (e.g., α-amination) pyrrolidine Substituted Pyrrolidines amino_ester->pyrrolidine Cyclization strategies

Caption: Key synthetic pathways originating from Methyl 3-(4-fluorophenyl)propanoate.

Application Case Study: Synthesis of RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt are therefore promising therapeutic agents. A novel series of potent RORγt inverse agonists based on a cis-3,4-diphenylpyrrolidine scaffold has been developed, where the 3-(4-fluorophenyl) group is a key structural feature for activity.[4]

The synthesis of these complex molecules often begins with precursors that can establish the required stereochemistry and substitution pattern. While the referenced paper does not start directly from Methyl 3-(4-fluorophenyl)propanoate, its derivative, Methyl 3-amino-3-(4-fluorophenyl)propanoate [5], represents a logical and highly relevant starting point for constructing the pyrrolidine core. The following sections outline a protocol to generate this key amino ester intermediate from the parent propanoate, followed by its conceptual application.

Conceptual Synthetic Workflow

The overall strategy involves converting the propanoate into an amino ester, which can then be elaborated into the final pyrrolidine-based drug candidate.

G A Methyl 3-(4-fluorophenyl)propanoate B α-Bromo Ester Intermediate A->B α-Bromination (NBS, AIBN) C α-Azido Ester Intermediate B->C Azide Displacement (NaN₃, DMF) D Methyl 3-amino-3-(4-fluorophenyl)propanoate C->D Reduction (H₂, Pd/C or PPh₃, H₂O) E N-Protected Amino Ester D->E Protection (e.g., Boc₂O) F Multi-step Elaboration & Cyclization E->F G (3S,4S)-Diphenylpyrrolidine RORγt Inverse Agonist F->G

Caption: Workflow for synthesizing RORγt inverse agonists from a propanoate precursor.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. The synthesis of the key amino ester intermediate is presented as a representative and foundational procedure.

Protocol 1: Synthesis of Methyl 3-amino-3-(4-fluorophenyl)propanoate (4)

This protocol outlines a reliable three-step synthesis starting from Methyl 3-(4-fluorophenyl)propanoate.

Step 1: α-Bromination to yield Methyl 2-bromo-3-(4-fluorophenyl)propanoate (2)

  • Rationale: This step introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution. A radical-initiated bromination using N-Bromosuccinimide (NBS) is a standard and effective method for this transformation on a benzylic-activated position.

  • Procedure:

    • To a solution of Methyl 3-(4-fluorophenyl)propanoate (1.0 eq) in carbon tetrachloride (CCl₄, 0.2 M), add N-Bromosuccinimide (NBS, 1.1 eq).

    • Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Heat the reaction mixture to reflux (approx. 77°C) and monitor by TLC or GC-MS for the consumption of the starting material (typically 4-6 hours).

    • Cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude bromo-ester 2 , which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution to yield Methyl 2-azido-3-(4-fluorophenyl)propanoate (3)

  • Rationale: Sodium azide is an excellent nucleophile for displacing the bromide. The resulting azide is a stable precursor to the amine and can be reduced under mild conditions, avoiding harsh reagents that might affect the ester.

  • Procedure:

    • Dissolve the crude bromo-ester 2 (1.0 eq) in dimethylformamide (DMF, 0.3 M).

    • Add sodium azide (NaN₃, 1.5 eq) portion-wise at room temperature.

    • Stir the mixture at 50°C for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure azido-ester 3 .

Step 3: Reduction to yield Methyl 3-amino-3-(4-fluorophenyl)propanoate (4)

  • Rationale: A Staudinger reduction using triphenylphosphine or catalytic hydrogenation are classic methods for cleanly reducing an azide to an amine without affecting the ester or the aromatic fluorine. Catalytic hydrogenation is often preferred for its cleaner workup.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the azido-ester 3 (1.0 eq) in methanol (MeOH, 0.1 M).

    • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

    • Stir vigorously until TLC or LC-MS indicates complete consumption of the starting material (typically 4-8 hours).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the target amino ester 4 . Check purity by ¹H NMR and LC-MS. The product is often pure enough for subsequent steps.

Application in Drug Synthesis: The Case of SGLT-2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT-2) inhibitors are a class of drugs used to treat type 2 diabetes. Several prominent drugs in this class, such as Dapagliflozin and Ertugliflozin, feature a C-aryl glucoside core.[6][7] The synthesis of these complex molecules involves the coupling of a glucose derivative with a functionalized aromatic aglycone.

While Methyl 3-(4-fluorophenyl)propanoate is not a direct precursor, the 4-fluorophenyl motif is a common feature in related intermediates used in the synthesis of SGLT-2 inhibitors like Empagliflozin. For instance, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a key intermediate for Empagliflozin, highlighting the importance of fluorophenyl-containing building blocks in this therapeutic area.[8] The synthetic principles learned from manipulating Methyl 3-(4-fluorophenyl)propanoate are directly applicable to the synthesis of these more complex building blocks.

Conclusion

Methyl 3-(4-fluorophenyl)propanoate is more than a simple chemical reagent; it is a strategic building block that provides a gateway to complex and biologically relevant scaffolds. Its fluorinated phenyl ring offers desirable pharmacokinetic advantages, while its propanoate chain allows for diverse and predictable chemical transformations. The protocols and workflows detailed herein demonstrate its utility in constructing key intermediates, such as amino esters, which are pivotal in the synthesis of modern therapeutics like RORγt inverse agonists. Researchers in drug discovery can leverage this versatile intermediate to accelerate the development of novel bioactive molecules.

References

  • MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. Available from: [Link]

  • ResearchGate. Research progress on synthesis of SGLT-2 inhibitor ertugliflozin. Available from: [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Available from: [Link]

  • Jiang, B., et al. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. Available from: [Link]

  • Google Patents. Processes for the preparation of ertugliflozin.
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  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

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  • ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Google Patents. Process for the preparation of dapagliflozin.
  • Google Patents. An improved process for preparation of dapagliflozin propanediol monohydrate.
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Application Note: A Robust Protocol for the Synthesis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-fluorophenyl)propanoate is a valuable ester compound frequently utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorinated aromatic ring enhances metabolic stability and bioavailability in drug candidates, making it a significant building block in medicinal chemistry for structure-activity relationship (SAR) studies.[1] This application note provides a detailed, field-proven experimental procedure for the preparation of Methyl 3-(4-fluorophenyl)propanoate via the Fischer esterification of 3-(4-fluorophenyl)propanoic acid. The protocol is designed for reproducibility and high yield, with in-depth explanations of the underlying chemical principles and characterization methods for researchers, scientists, and drug development professionals.

Synthetic Strategy: Fischer-Speier Esterification

The chosen synthetic route is the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3] This method is advantageous due to its cost-effectiveness and operational simplicity. The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of the alcohol (methanol in this case) is used, in accordance with Le Châtelier's principle.[4]

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[4][5]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, resulting in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

Experimental Protocol

This section details the step-by-step methodology for the synthesis, purification, and characterization of Methyl 3-(4-fluorophenyl)propanoate.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(4-fluorophenyl)propanoic acid≥98%Commercially Available
Methanol (Anhydrous)ACS GradeCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Brine (Saturated NaCl)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol and diethyl ether are flammable. Keep away from ignition sources.

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of 3-(4-fluorophenyl)propanoic acid in 50 mL of anhydrous methanol. The excess methanol serves as both a reactant and the solvent.[6][7]

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[6][7] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up and Neutralization: Transfer the residue to a 250 mL separatory funnel containing 50 mL of water. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid until the effervescence ceases and the pH of the aqueous layer is approximately 8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).[6] Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine to remove any remaining water-soluble impurities.[6]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[8] Filter the solution to remove the drying agent.

  • Solvent Removal and Isolation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude Methyl 3-(4-fluorophenyl)propanoate as an oil.[6]

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Data Presentation

ParameterValue
Starting Material Mass5.0 g
Molecular Formula of ProductC₁₀H₁₁FO₂
Molecular Weight of Product182.19 g/mol [1][9]
Theoretical Yield5.42 g
Appearance of ProductColorless to light yellow liquid[9]
Typical Yield85-95%

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A 3-(4-fluorophenyl)propanoic acid D Mix and Reflux A->D B Anhydrous Methanol B->D C Concentrated H₂SO₄ C->D catalyst E Cool and Evaporate Methanol D->E F Neutralize with NaHCO₃ E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Diethyl Ether I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of Methyl 3-(4-fluorophenyl)propanoate.

G cluster_0 Fischer Esterification Mechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Reactants->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O Deprotonation Deprotonation Water_Elimination->Deprotonation Products Ester + Water Deprotonation->Products - H⁺

Caption: Simplified mechanism of the Fischer esterification reaction.

Characterization

To confirm the identity and purity of the synthesized Methyl 3-(4-fluorophenyl)propanoate, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the two methylene groups, and the methyl ester protons, with appropriate splitting patterns and integrations. The ¹³C NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band around 1740 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretching vibration.[6]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 182.19.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Methyl 3-(4-fluorophenyl)propanoate. By following the detailed steps for the Fischer esterification, work-up, and purification, researchers can consistently obtain a high yield of the desired product. The outlined characterization techniques will ensure the structural integrity and purity of the final compound, making it suitable for subsequent applications in pharmaceutical and chemical research.

References

  • MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. Available from: [Link]

  • University of Toronto. Fischer Esterification. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 3-phenylpropionate. Available from: [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate. Available from: [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Chemical Research in Chinese Universities. STUDIES ON THE HYDROGENATION OF METHYL ACRYLATE CATALYZED BY Pd/DVB CROSSLINKED POLY-(N-VINYL PYRROLIDONE). Available from: [Link]

  • ACS Publications. Metal-Free Catalytic Hydrogenation of Polar Substrates by Frustrated Lewis Pairs | Inorganic Chemistry. Available from: [Link]

  • Der Pharma Chemica. A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Available from: [Link]

  • MDPI. A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acrylate. Available from: [Link]

  • Cambridge University Press. Synthesis of Pt-TM(transition metals) catalysts and their hydrogenation ability of methyl acrylate. Available from: [Link]

  • SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]

  • PubMed. Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Available from: [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available from: [Link]

  • Scribd. Methyl Benzoate Nitration Lab | PDF. Available from: [Link]

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The Versatile Role of Methyl 3-(4-fluorophenyl)propanoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of bioactive compounds. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks available to synthetic chemists, methyl 3-(4-fluorophenyl)propanoate stands out as a particularly versatile and valuable precursor. Its structure combines a reactive ester functionality with a fluorinated aromatic ring, providing a handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of methyl 3-(4-fluorophenyl)propanoate as a key building block, offering detailed application notes and robust protocols for its use in the synthesis of valuable chemical intermediates and precursors to biologically active molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application in synthesis. The following table summarizes the key characteristics of methyl 3-(4-fluorophenyl)propanoate.

PropertyValueSource
CAS Number 2928-14-5[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Appearance Liquid[1]
Purity 98%[1]
¹H NMR (CDCl₃, ppm) δ 7.20-7.14 (m, 2H), 6.99-6.93 (m, 2H), 3.66 (s, 3H), 2.93 (t, J=7.6 Hz, 2H), 2.62 (t, J=7.6 Hz, 2H)(Predicted based on similar structures)
¹³C NMR (CDCl₃, ppm) δ 173.2, 161.6 (d, J=243.5 Hz), 136.5 (d, J=3.3 Hz), 129.9 (d, J=7.8 Hz), 115.3 (d, J=21.1 Hz), 51.6, 35.5, 30.2(Predicted based on similar structures)
IR (neat, cm⁻¹) ~2950 (C-H), ~1740 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1225 (C-F), ~1160 (C-O)(Predicted based on similar structures)

Synthesis of Methyl 3-(4-fluorophenyl)propanoate

The accessibility of a building block is a critical factor in its widespread adoption. Methyl 3-(4-fluorophenyl)propanoate can be reliably synthesized via Fischer esterification from the corresponding carboxylic acid.

Protocol 1: Fischer Esterification of 3-(4-fluorophenyl)propanoic acid

This protocol outlines the straightforward synthesis of the title compound from its carboxylic acid precursor. The use of a strong acid catalyst is essential to drive the equilibrium towards the ester product.

Workflow for the Synthesis of Methyl 3-(4-fluorophenyl)propanoate

start 3-(4-fluorophenyl)propanoic acid Methanol (excess) H₂SO₄ (catalytic) reflux Reflux (e.g., 65-70 °C, 4-12 h) start->reflux workup Aqueous Workup (NaHCO₃ wash, brine wash) reflux->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Na₂SO₄ or MgSO₄) extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Methyl 3-(4-fluorophenyl)propanoate purification->product start Methyl 3-(4-fluorophenyl)propanoate hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis acid 3-(4-fluorophenyl)propanoic acid hydrolysis->acid activation Activation (e.g., HATU, EDC/HOBt) acid->activation activated_acid Activated Acid Intermediate activation->activated_acid coupling Amide Coupling activated_acid->coupling amine Primary or Secondary Amine (R¹R²NH) amine->coupling amide N-substituted 3-(4-fluorophenyl)propanamide coupling->amide

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of Methyl 3-(4-fluorophenyl)propanoate from a typical reaction mixture. The following question-and-answer format addresses common challenges and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 3-(4-fluorophenyl)propanoate reaction mixture?

When synthesizing Methyl 3-(4-fluorophenyl)propanoate, particularly via a Fischer esterification of 3-(4-fluorophenyl)propanoic acid with methanol, you can anticipate several common impurities in your crude product.[1] Identifying these is the first critical step towards a successful purification strategy.

  • Unreacted Starting Materials:

    • 3-(4-fluorophenyl)propanoic acid: Due to the equilibrium nature of the Fischer esterification, some of the starting carboxylic acid will likely remain.[1]

    • Methanol: Often used in excess to drive the reaction forward, residual methanol is a common impurity.[1]

  • Reaction By-products:

    • Water: A direct by-product of the esterification reaction.[1] Its presence can also promote the reverse reaction, the hydrolysis of the ester.[2]

  • Catalyst Residues:

    • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used and must be neutralized and removed.[1]

  • Side-Reaction Products:

    • Hydrolysis Product: The ester product can be hydrolyzed back to 3-(4-fluorophenyl)propanoic acid if excess water is present, especially during work-up if conditions are not carefully controlled.[2]

    • Side products from the starting material: Depending on the purity of your 3-(4-fluorophenyl)propanoic acid, related impurities may be carried through the reaction.

Troubleshooting and Purification Guides

Q2: My initial work-up left an acidic residue. How do I properly quench the reaction and perform an initial extraction?

A proper work-up is crucial to remove the acid catalyst and water-soluble impurities before proceeding to more refined purification techniques. An incomplete quench can lead to product degradation via hydrolysis.

Protocol for a Standard Aqueous Work-up:

  • Cool the Reaction Mixture: Once the reaction is deemed complete, allow the mixture to cool to room temperature.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble, such as diethyl ether or ethyl acetate.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring.[3] Be cautious as this will generate CO₂ gas, causing effervescence. Continue adding the bicarbonate solution until the gas evolution ceases, indicating that the acid catalyst has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution to remove any remaining acid.[3]

      • Water to remove any remaining bicarbonate and other water-soluble impurities.

      • Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.[3]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude Methyl 3-(4-fluorophenyl)propanoate.

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// Edge Connections RM -> Cool; Cool -> Dilute; Dilute -> Quench; Quench -> Extract [label="Transfer"]; Extract -> Wash_H2O; Wash_H2O -> Wash_Brine; Wash_Brine -> Dry [label="Separate Organic Layer"]; Dry -> Concentrate; Concentrate -> Crude; }

Workflow for Fischer Esterification Work-up.

Q3: My crude product is an oil. What is the best method for purification?

For an oily product like Methyl 3-(4-fluorophenyl)propanoate, the two most effective purification methods are vacuum distillation and column chromatography. The choice depends on the nature of the impurities and the desired final purity.

This method is ideal if the impurities have significantly different boiling points from your product.

Troubleshooting Distillation:

Problem Potential Cause(s) Solution(s)
Bumping/Unstable Boiling - Insufficient boiling chips/stirring.- Vacuum is too high for the temperature.- Ensure adequate boiling chips or smooth magnetic stirring.- Gradually decrease the pressure or increase the temperature.
Product Solidifies in Condenser - Condenser water is too cold.- Use room temperature water or turn off the water flow briefly to allow the product to melt through.
Poor Separation - Boiling points of product and impurity are too close.- Use a fractionating column (e.g., Vigreux) to increase the separation efficiency.
No Product Distilling - Pressure is not low enough.- Temperature is too low.- Check for leaks in your vacuum setup.- Gradually increase the heating mantle temperature.

Key Physical Properties for Distillation:

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
Methyl 3-(4-fluorophenyl)propanoate182.19Not available at various pressures. As a starting point, for a structurally similar compound, Methyl 3-(4-bromophenyl)propanoate, the boiling point is 92°C at 0.4 Torr.[4]
3-(4-fluorophenyl)propanoic acid168.16Higher boiling point than the ester.
Methanol32.0464.7

This is the preferred method for removing impurities with similar boiling points or when high purity is required.[5]

Troubleshooting Column Chromatography:

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column overloading.- Column was packed improperly.- Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for your product.[5]- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without air bubbles or cracks.
Cracked or Channeled Column - Silica gel ran dry.- Improper packing.- Always keep the solvent level above the top of the silica gel.- Repack the column carefully.
Streaking of Compound on TLC/Column - Compound is too polar for the solvent system.- Sample is too concentrated.- Increase the polarity of the eluent.- Dilute the sample before loading.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for esters is a mixture of ethyl acetate and hexanes.[5]

    • Spot your crude product on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[5]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

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// Edge Connections TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Analyze; Analyze -> Combine; Combine -> Concentrate; Concentrate -> Pure_Product; }

Workflow for Purification by Flash Column Chromatography.

Q4: Can I purify Methyl 3-(4-fluorophenyl)propanoate by recrystallization?

Recrystallization is generally more effective for solid compounds. Since Methyl 3-(4-fluorophenyl)propanoate is a liquid at room temperature, recrystallization is not a standard method for its purification.[6][7] However, if your crude product solidifies upon cooling or if you are dealing with a solid derivative, recrystallization could be an option.

General Guidance for Recrystallization (if applicable):

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For esters, mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) are often effective.[8]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Quality Control

Q5: How can I confirm the purity of my final product?

After purification, it is essential to verify the purity and identity of your Methyl 3-(4-fluorophenyl)propanoate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and confirm the molecular weight of your product. A pure sample should show a single major peak in the gas chromatogram, and the mass spectrum should correspond to the expected molecular ion and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and detect the presence of impurities.

  • Thin Layer Chromatography (TLC): A pure sample should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate stain.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • University of Rochester, Department of Chemistry. Fischer Esterification. [Link]

  • University of California, Irvine, Department of Chemistry. Fischer Esterification. [Link]

  • Asian Journal of Chemistry. (2017, December 31). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. [Link]

  • National Institutes of Health. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]

  • CoLab. (2025, July 1). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. [Link]

  • Bentham Science. Bisoxazolidine-catalyzed Enantioselective Reformatsky Reaction. [Link]

  • Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • ChemBK. Methyl 3-(4-bromophenyl)propanoate. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • University of Toronto. Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. [Link]

  • University of California, Santa Cruz, Department of Chemistry. Fischer Esterification Procedure. [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate. [Link]

  • SciSpace. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. Methyl propionate. [Link]

  • PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link]

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  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • National Institutes of Health. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

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Technical Support Center: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-fluorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to provide you with the expertise and practical insights needed to ensure the successful and efficient synthesis of high-purity Methyl 3-(4-fluorophenyl)propanoate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing Methyl 3-(4-fluorophenyl)propanoate?

A1: The most common and direct method is the Fischer-Speier esterification of 3-(4-fluorophenyl)propanoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is an equilibrium process, and to achieve a high yield of the desired ester, it is typically performed with an excess of methanol and/or with the removal of water as it is formed.[2][3][4][5]

Q2: What are the primary sources of impurities in the synthesis of Methyl 3-(4-fluorophenyl)propanoate?

A2: Impurities can originate from several sources throughout the synthesis and purification process. These include:

  • Starting Materials: Impurities present in the 3-(4-fluorophenyl)propanoic acid or methanol.

  • Reagents: Contaminants in the acid catalyst or solvents used.

  • Side Reactions: Unwanted chemical transformations that occur under the reaction conditions.

  • Incomplete Reactions: Residual unreacted starting materials.

  • Degradation Products: Decomposition of the starting materials, product, or intermediates.

A thorough impurity profile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6][7][8][9]

Q3: What are some of the expected impurities from the Fischer esterification of 3-(4-fluorophenyl)propanoic acid with methanol?

A3: Based on the Fischer esterification mechanism and potential side reactions, the following impurities are commonly anticipated:

Impurity NameChemical StructureOrigin
3-(4-Fluorophenyl)propanoic acidFC₆H₄CH₂CH₂COOHUnreacted starting material
MethanolCH₃OHUnreacted starting material
Dimethyl etherCH₃OCH₃Acid-catalyzed dehydration of methanol[10][11][12]
WaterH₂OBy-product of esterification and methanol dehydration
Unidentified oligomers/polymers-Potential side reactions at elevated temperatures
Positional isomers of the starting acide.g., 2-(4-fluorophenyl)propanoic acidImpurity in the starting material

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored using various analytical techniques, including:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products.

  • Gas Chromatography (GC): Suitable for monitoring volatile components like methanol and the methyl ester product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion to the ester by integrating the characteristic peaks of the starting material and product.

Q5: What are the recommended purification methods for Methyl 3-(4-fluorophenyl)propanoate?

A5: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the acid catalyst, and any by-products. A typical purification workflow involves:

  • Neutralization: Quenching the reaction with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction: Using a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to extract the ester from the aqueous layer.

  • Washing: Washing the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Evaporating the solvent under reduced pressure.

  • Distillation or Chromatography: For higher purity, the crude ester can be further purified by vacuum distillation or column chromatography on silica gel.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of Methyl 3-(4-fluorophenyl)propanoate and provides actionable solutions.

Problem 1: Low Yield of Methyl 3-(4-fluorophenyl)propanoate

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete reaction due to equilibrium. Increase the excess of methanol (can be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves.Fischer esterification is a reversible reaction. According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (methanol) will shift the equilibrium towards the formation of the ester.[2][3][4][5]
Insufficient catalyst. Ensure the correct catalytic amount of strong acid (e.g., 1-5 mol% of H₂SO₄) is used.The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Insufficient catalyst will result in a slow or incomplete reaction.
Reaction time is too short. Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed.Esterification reactions can be slow, and sufficient time is required to reach equilibrium or completion.
Reaction temperature is too low. Ensure the reaction is heated to reflux to increase the reaction rate.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.
Loss of product during workup. Be careful during the extraction and washing steps to avoid forming emulsions. Ensure complete extraction by performing multiple extractions with the organic solvent.The product ester is soluble in common organic solvents. Inefficient extraction or loss due to emulsion formation can significantly reduce the isolated yield.

Problem 2: Presence of Unreacted 3-(4-Fluorophenyl)propanoic Acid in the Final Product

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete reaction. See "Low Yield" troubleshooting steps.If the reaction has not gone to completion, unreacted starting material will remain.
Ineffective removal during workup. Ensure thorough washing of the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove the acidic starting material.The carboxylic acid is acidic and will be deprotonated by a base to form a water-soluble carboxylate salt, which can then be separated into the aqueous phase.
Hydrolysis of the ester during workup. Avoid prolonged contact with acidic or basic aqueous solutions, especially at elevated temperatures.Esters can be hydrolyzed back to the carboxylic acid and alcohol under both acidic and basic conditions.

Problem 3: Observation of an Unexpected By-product in the Analytical Data (e.g., HPLC, GC-MS)

Potential Cause Troubleshooting Step Scientific Rationale
Formation of dimethyl ether. This is a common by-product when using an acid catalyst with methanol. It is highly volatile and usually removed during solvent evaporation. If it persists, ensure proper drying and evaporation steps.Strong acids can catalyze the dehydration of methanol to form dimethyl ether, especially at elevated temperatures.[10][11][12]
Presence of impurities in starting materials. Analyze the purity of the 3-(4-fluorophenyl)propanoic acid and methanol before use. If necessary, purify the starting materials.Impurities in the starting materials can be carried through the reaction or react to form new impurities.
Transesterification. If other alcohols are present as impurities in the methanol or reaction system, transesterification can occur, leading to the formation of different esters. Use high-purity, anhydrous methanol.Transesterification is the process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol.[3]
Decarboxylation of the starting acid. While less common for this specific substrate under typical esterification conditions, excessive heat or prolonged reaction times could potentially lead to decarboxylation. Optimize reaction temperature and time.Decarboxylation is the removal of a carboxyl group as CO₂. While generally requiring higher temperatures, it can be a potential side reaction for some carboxylic acids.[13]

III. Visualized Workflows

A. Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates the Fischer esterification of 3-(4-fluorophenyl)propanoic acid and the formation of a common by-product, dimethyl ether.

Synthesis_and_Impurities cluster_main_reaction Fischer Esterification cluster_side_reaction Side Reaction SM1 3-(4-Fluorophenyl)propanoic Acid Product Methyl 3-(4-fluorophenyl)propanoate SM1->Product + Methanol SM2 Methanol (excess) DME Dimethyl Ether SM2->DME Dehydration Catalyst H₂SO₄ (cat.) Water Water Product->Water - H₂O DME->Water

Caption: Fischer esterification and a common side reaction.

B. Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low product yield.

Troubleshooting_Workflow Start Low Yield of Methyl 3-(4-fluorophenyl)propanoate Check_Reaction_Conditions Review Reaction Conditions: - Excess Methanol? - Water Removal? - Correct Catalyst Amount? - Reflux Temperature? Start->Check_Reaction_Conditions Check_Reaction_Time Monitor Reaction Progress (TLC/HPLC). Is the reaction complete? Check_Reaction_Conditions->Check_Reaction_Time Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Methanol Excess - Use Dean-Stark/Molecular Sieves - Adjust Catalyst Loading Check_Reaction_Conditions->Optimize_Conditions No Check_Workup Review Workup Procedure: - Emulsion Formation? - Incomplete Extraction? Check_Reaction_Time->Check_Workup Yes Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No Check_Starting_Materials Analyze Starting Material Purity. Check_Workup->Check_Starting_Materials No Improve_Workup Improve Workup Technique: - Use Brine to Break Emulsions - Perform Multiple Extractions Check_Workup->Improve_Workup Yes Purify_SMs Purify Starting Materials Check_Starting_Materials->Purify_SMs Impure End Yield Improved Check_Starting_Materials->End Pure Optimize_Conditions->End Increase_Time->End Improve_Workup->End Purify_SMs->End

Caption: A step-by-step guide to troubleshooting low product yield.

IV. Analytical Methodologies

For the identification and quantification of impurities, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the product and potential aromatic impurities have significant absorbance (e.g., 254 nm).

  • Application: Ideal for separating the non-volatile components, including the starting acid, the ester product, and any less volatile by-products.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Detection: Mass spectrometer for identification and a flame ionization detector (FID) for quantification.

  • Application: Excellent for analyzing volatile components such as residual methanol, dimethyl ether, and the product ester. MS detection allows for the identification of unknown peaks by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR: Provide detailed structural information about the product and any isolated impurities.

  • ¹⁹F NMR: Particularly useful for fluorinated compounds, as the fluorine nucleus is NMR active and can provide information about the electronic environment of the fluorine atom, helping to confirm the structure and identify any fluorine-containing impurities.

V. References

  • EGEE 439: Alternative Fuels from Biomass Sources. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. PennState. Retrieved from [Link]

  • Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. (2021). Energies, 14(16), 5053. MDPI. Retrieved from [Link]

  • Ether synthesis through acid-catalysis. (2018, December 31). YouTube. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents. Retrieved from

  • Shelke, S., & Singh, N. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. Retrieved from [Link]

  • Methanol Conversion to Dimethyl Ether in Catalytic Zeolite Membrane Reactors. (2020). ACS Sustainable Chemistry & Engineering, 8(39), 14895–14905. ACS Publications. Retrieved from [Link]

  • Impurity profiling of pharmaceutical Formulation. (n.d.). International Journal of Science and Research (IJSR).

  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018, September 4). ResearchGate.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.

  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). BJSTR Publishers.

  • Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]

  • Methanol-Based Transesterification Optimization of Waste Used Cooking Oil over Potassium Hydroxide Catalyst. (n.d.). American Journal of Applied Sciences. Science Publications.

  • Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). (2017, May 18). YouTube. Retrieved from [Link]

  • 3-(4-Fluorophenyl)propionic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (2021). Energies, 14(21), 7034. MDPI. Retrieved from [Link]

  • Isolating esterification product. (2024, July 31). Reddit. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube. Retrieved from [Link]

  • 3-(4-Fluorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2. (n.d.). PubChem. Retrieved from [Link]

  • Liu, F., Duan, F. K., He, K. B., Ma, Y. L., & Rahn, K. A. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM 2.5. Atmospheric Measurement Techniques, 8(11), 4851–4862.

  • (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2025, November 8). ResearchGate.

  • Purification process for methyl acetate. (n.d.). Google Patents. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(4-fluorophenyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions and deepen your understanding of the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, workup, or purification of Methyl 3-(4-fluorophenyl)propanoate, primarily focusing on the Fischer-Speier esterification route.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer:

Low or no yield in a Fischer esterification is one of the most common issues and almost always relates to the reversible nature of the reaction.[1] The reaction between 3-(4-fluorophenyl)propanoic acid and methanol establishes an equilibrium with the product ester and water.[2][3] To achieve a high yield, this equilibrium must be actively shifted towards the products.

Potential Causes & Solutions:

  • Equilibrium Not Disrupted: The reaction may have simply reached its natural equilibrium point, which may favor the starting materials.

    • Solution 1: Use Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of one of the reactants.[1][4] Since methanol is inexpensive and can also serve as the reaction solvent, using it in a significant excess (5 to 20 equivalents, or as the solvent) will drive the reaction forward according to Le Châtelier's principle.[2] Studies have shown that increasing alcohol excess from 1:1 to 10:1 can raise yields from ~65% to over 95%.[1]

    • Solution 2: Remove Water: The formation of water as a byproduct means its removal will continuously pull the reaction toward the ester product.[1][3] This can be accomplished by:

      • Dean-Stark Apparatus: For solvents that form an azeotrope with water (like toluene or hexane), a Dean-Stark trap is highly effective at physically removing water as it is formed.[2]

      • Dehydrating Agent: Adding a drying agent like molecular sieves to the reaction flask can sequester water. Alternatively, using concentrated sulfuric acid as the catalyst also provides a strong dehydrating effect.[2][4]

  • Insufficient Catalyst or Inactive Catalyst: The reaction is extremely slow without a strong acid catalyst.[5]

    • Solution: Ensure you have added an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] Typically, 3-5 mol% is sufficient. Check the purity and age of your acid catalyst, as old or improperly stored acids can absorb atmospheric moisture, reducing their efficacy.

  • Inadequate Reaction Time or Temperature: Esterification is not instantaneous.

    • Solution: Most Fischer esterifications require heating under reflux for several hours (typically 1-10 hours) to reach completion.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared or is minimized.

Q2: My final product is impure. After analysis (NMR, GC-MS), I see significant amounts of unreacted 3-(4-fluorophenyl)propanoic acid. How do I remove it?

Answer:

This is a classic purification challenge stemming from incomplete reaction or inefficient workup. The acidic nature of the starting material makes it easy to remove with a basic wash.

Cause & Remediation Protocol:

The unreacted 3-(4-fluorophenyl)propanoic acid remains in the organic layer after the initial extraction if not properly neutralized.

  • Step-by-Step Purification Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] You will observe CO₂ gas evolution (bubbling) as the acid is neutralized. Add the bicarbonate solution slowly, and vent the funnel frequently.

    • Continue washing with fresh portions of NaHCO₃ solution until no more gas evolution is observed. This indicates that all the acidic starting material has been converted to its water-soluble sodium salt.

    • Separate the aqueous layer. The sodium 3-(4-fluorophenyl)propanoate salt will be in this layer.

    • Wash the organic layer once more with brine (saturated NaCl solution) to remove residual water and dissolved salts.

    • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

    • Filter away the drying agent and concentrate the solvent under reduced pressure to yield the purified ester.

Q3: My NMR spectrum looks complex. How do I confirm the structure of Methyl 3-(4-fluorophenyl)propanoate and identify impurities?

Answer:

The ¹H NMR spectrum of Methyl 3-(4-fluorophenyl)propanoate is highly characteristic. Understanding the expected signals is key to confirming its identity and spotting impurities.

Expected ¹H NMR Signals for Methyl 3-(4-fluorophenyl)propanoate:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
-OCH₃ ~3.6 - 3.7Singlet (s)3HThe three protons on the methyl ester group have no adjacent protons, resulting in a sharp singlet.
Ar-CH₂ -~2.9 - 3.0Triplet (t)2HThese protons are adjacent to the other -CH₂- group (2 protons), so they are split into a triplet (n+1 = 2+1 = 3).
-CH₂ -COOCH₃~2.6 - 2.7Triplet (t)2HThese protons are adjacent to the benzylic -CH₂- group (2 protons), resulting in a triplet.
Aromatic H ~7.0 - 7.3Multiplet (m)4HThe four protons on the fluorophenyl ring will appear as a complex multiplet, often resembling two sets of doublets or a doublet of doublets due to coupling with each other and the fluorine atom.

Identifying Common Impurities:

  • 3-(4-fluorophenyl)propanoic acid: The most obvious sign is the presence of a broad singlet far downfield (typically >10 ppm), corresponding to the carboxylic acid proton (-COOH). The two triplet signals for the -CH₂- groups of the acid will also be present, slightly shifted from those of the ester.[7]

  • Methanol: A singlet around 3.49 ppm (can vary with solvent) and a broad singlet for the -OH proton. This is easily removed under vacuum.

  • Workup Solvents (Ether, Ethyl Acetate): Look for their characteristic signals (e.g., a quartet at ~4.1 ppm and a triplet at ~1.2 ppm for ethyl acetate). These are also easily removed under vacuum.

Frequently Asked Questions (FAQs)

What is the mechanism for the acid-catalyzed synthesis of Methyl 3-(4-fluorophenyl)propanoate?

The reaction proceeds via the Fischer-Speier esterification mechanism, a classic example of nucleophilic acyl substitution.[1] The key steps are:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it more electrophilic.[2][5]

  • Nucleophilic Attack: A lone pair on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (water).[1]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[2]

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or water) to regenerate the acid catalyst and yield the final ester product.[5]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 3-(4-F-Ph)propanoic Acid Protonated_Acid Protonated Acid (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ MeOH Methanol (CH₃OH) H_plus H⁺ (catalyst) Tetrahedral_Int1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int1 + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Int1->Protonated_Ester - H₂O (via proton transfer) Ester Methyl 3-(4-F-Ph)propanoate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Protonated_Ester->H_plus_regen Water Water (H₂O)

Caption: Fischer esterification mechanism workflow.

What safety precautions should I take during this synthesis?
  • Reagents: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent; handle with extreme care in a fume hood, wearing gloves, safety glasses, and a lab coat. Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Reaction: The reaction is typically run at reflux. Ensure your glassware is properly assembled and clamped, with a condenser to prevent solvent loss and pressure buildup. Never heat a closed system.

  • Workup: The neutralization step with sodium bicarbonate produces CO₂ gas.[6] Always vent the separatory funnel frequently to release pressure.

Experimental Protocol: Fischer Esterification

This section provides a standard laboratory procedure for the synthesis.

Materials:

  • 3-(4-fluorophenyl)propanoic acid (1.0 eq)[7]

  • Methanol (can be used as the solvent, >10 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)propanoic acid (e.g., 5.0 g, 29.7 mmol).

  • Add an excess of methanol (e.g., 50 mL).

  • While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.15 mL, ~0.29 mmol) to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove most of the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (or ethyl acetate, ~50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) or until CO₂ evolution ceases.

  • Wash the organic layer with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-(4-fluorophenyl)propanoate.

  • Purify further by vacuum distillation or column chromatography if necessary.

Troubleshooting_Workflow Start Start Synthesis Reaction_Complete Reaction Complete? (Check TLC) Start->Reaction_Complete Workup Perform Aqueous Workup Reaction_Complete->Workup Yes Low_Yield Problem: Low Yield/ No Reaction Reaction_Complete->Low_Yield No Analyze Analyze Product (NMR, GC-MS) Workup->Analyze Pure Product is Pure Analyze->Pure Yes Impure Product is Impure Analyze->Impure No Acid_Present Problem: Unreacted Carboxylic Acid Impure->Acid_Present Increase_Time Action: Increase Reflux Time/Temp Low_Yield->Increase_Time Check_Reagents Action: Check Catalyst & Reagent Stoichiometry (Use excess MeOH) Low_Yield->Check_Reagents Basic_Wash Action: Perform NaHCO₃ Wash Acid_Present->Basic_Wash Increase_Time->Reaction_Complete Check_Reagents->Start Basic_Wash->Analyze

Caption: A logical troubleshooting workflow for the synthesis.

References

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.
  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available at: [Link]

  • Chegg.com. (2023). Solved What would be a possible side reaction of the Fischer. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • University of Missouri–St. Louis. 29. The Fischer Esterification. Available at: [Link]

  • MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. Available at: [Link]

  • MySkinRecipes. 3-(4-Fluorophenyl)propionic Acid. Available at: [Link]

  • University of California, Davis. Fischer Esterification. Available at: [Link]

  • European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Available at: [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-fluorophenyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. This molecule is a valuable intermediate in the development of pharmaceuticals, particularly for central nervous system (CNS) drugs and anti-inflammatory agents[1]. Ensuring high purity and yield is critical for downstream applications.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for synthesizing Methyl 3-(4-fluorophenyl)propanoate?

There are two primary, scalable routes for this synthesis, each with distinct advantages and potential pitfalls:

  • Palladium-Catalyzed Heck Reaction: This is a powerful C-C bond-forming reaction coupling an aryl halide (e.g., 4-fluoro-iodobenzene or 4-fluoro-bromobenzene) with methyl acrylate. It is favored for its high functional group tolerance and typically good yields.[2][3]

  • Catalytic Hydrogenation of Methyl 3-(4-fluorophenyl)acrylate (Methyl 4-fluorocinnamate): This method involves the synthesis of the corresponding cinnamate ester, followed by the selective reduction of the alkene double bond. Catalysts like Palladium on carbon (Pd/C) are commonly used.[4][5]

  • Fischer-Speier Esterification: This is a classic method involving the acid-catalyzed reaction of 3-(4-fluorophenyl)propanoic acid with methanol. Its main advantage is the use of inexpensive bulk reagents, but it is a reversible equilibrium-driven process.[6][7]

Q2: How do I choose the best synthetic route for my application?

The choice of route depends on factors like precursor availability, required purity, scale, and equipment.

Synthetic Route Advantages Disadvantages Best Suited For
Heck Reaction High yield, good functional group tolerance, direct C-C bond formation.Expensive palladium catalyst, potential for catalyst poisoning, requires careful optimization.Applications where starting from simple aryl halides is cost-effective and high throughput is needed.
Catalytic Hydrogenation Often high-yielding and clean, standard laboratory equipment (for balloon hydrogenation).[4]Requires a pre-synthesized cinnamate precursor, handling of flammable hydrogen gas.Scenarios where the cinnamate precursor is readily available or easily synthesized.
Fischer Esterification Inexpensive reagents, simple procedure.[8]Equilibrium-limited (requires driving the reaction to completion), can require harsh acidic conditions.[8][9]Large-scale synthesis where cost is a primary driver and the starting carboxylic acid is available.
Q3: What are the critical analytical techniques for monitoring this synthesis?
  • Thin-Layer Chromatography (TLC): Essential for rapid, qualitative monitoring of reaction progress by observing the consumption of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive technique for structural confirmation of the final product and identification of impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity, quantifying the product-to-impurity ratio, and identifying volatile byproducts by their mass-to-charge ratio.

Troubleshooting Guide by Synthetic Route

This section addresses specific problems you may encounter during your experiments, explains the underlying chemical principles, and provides actionable protocols to resolve them.

Route 1: Palladium-Catalyzed Heck Reaction

The Heck reaction couples 4-fluorohalobenzene with methyl acrylate using a palladium catalyst and a base.[2]

Heck_Reaction ArylHalide 4-Fluoro-X-benzene Heck_Product Methyl (E)-3-(4-fluorophenyl)acrylate ArylHalide->Heck_Product Oxidative Addition, Migratory Insertion, β-Hydride Elimination Side_Product1 Homocoupling: 4,4'-Difluorobiphenyl ArylHalide->Side_Product1 Homocoupling Side Reaction Acrylate Methyl Acrylate Acrylate->Heck_Product Pd_cat Pd(0) Catalyst Pd_cat->Heck_Product Pd_Black Palladium Black (Inactive Pd) Pd_cat->Pd_Black Catalyst Decomposition Base Base (e.g., Et3N) Base->Heck_Product Product Methyl 3-(4-fluorophenyl)propanoate (after reduction step) Heck_Product->Product Subsequent Hydrogenation (if starting from cinnamate) Side_Product2 Isomerization: β,γ-unsaturated ester Heck_Product->Side_Product2 Isomerization

Fig 1. Heck Reaction Pathway and Common Side Reactions.
Problem 1: Low or No Conversion, Significant Formation of "Palladium Black"

You observe your reaction mixture turning black, and analysis (TLC, GC-MS) shows mostly unreacted starting material.

  • Possible Cause: This is a classic sign of palladium catalyst decomposition.[10] The active Pd(0) species is aggregating into inactive palladium metal (palladium black) faster than it can participate in the catalytic cycle. This can be caused by:

    • High Temperature: While heat is required, excessive temperatures (>120°C) can accelerate catalyst decomposition, especially with less stable ligands.[10]

    • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst, disrupting the cycle.[10]

    • Inappropriate Ligand or Ligand Decomposition: The phosphine ligands that stabilize the Pd(0) center may be degrading or are too bulky/electron-poor for the specific substrate.

  • Proposed Solution & Protocol:

    • Improve Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed. Bubble argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Optimize Temperature: Start at a lower temperature (e.g., 80-90 °C) and monitor the reaction. Only increase the temperature if the reaction is sluggish. A temperature of 100°C is often a good starting point.[10]

    • Change Ligand/Catalyst System: If using a simple catalyst like Pd(OAc)₂, add a stabilizing phosphine ligand like PPh₃ or a more robust Buchwald-type ligand. Consider using a pre-formed, more stable catalyst like Pd(PPh₃)₄.

    • Use a Solvent: Running the reaction neat can sometimes lead to localized overheating. Using a high-boiling, polar aprotic solvent like DMF, NMP, or acetonitrile can improve catalyst stability and solubility.[11][12]

Problem 2: Significant Amount of 4,4'-Difluorobiphenyl Impurity Detected

Your mass spectrum shows a significant peak corresponding to the homocoupled aryl halide, reducing the yield of your desired product.

  • Possible Cause: This side reaction occurs when two aryl halide molecules couple together. It can be promoted by certain reaction conditions, especially if the oxidative addition step is fast but the subsequent steps with the alkene are slow. Oxygen can also promote homocoupling in Suzuki-type reactions which share mechanistic similarities.[10]

  • Proposed Solution & Protocol:

    • Adjust Stoichiometry: Use a slight excess of methyl acrylate (e.g., 1.2 to 1.5 equivalents) to favor the cross-coupling pathway over homocoupling.

    • Lower Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading to 0.5 - 1 mol%.[10]

    • Ensure Anhydrous Conditions: While not always strictly necessary for Heck, water can sometimes interfere with the catalyst and promote unwanted pathways. Ensure solvents are dry.

Problem 3: Product is an Isomeric Mixture (Alkene Impurities)

You've successfully formed the C-C bond, but your product is the unsaturated Methyl 3-(4-fluorophenyl)acrylate (methyl 4-fluorocinnamate), and you may see evidence of double bond isomerization (e.g., β,γ-unsaturated ester).

  • Possible Cause: The standard Heck reaction produces an alkene. The desired product, Methyl 3-(4-fluorophenyl)propanoate, is the saturated analogue. Isomerization of the double bond can occur via a reversible re-addition of the hydridopalladium [HPdX] intermediate followed by elimination.[13][14]

  • Proposed Solution & Protocol:

    • Recognize the True Product: The direct product of the Heck reaction is Methyl (E)-3-(4-fluorophenyl)acrylate. The target molecule requires a subsequent reduction step.

    • Minimize Isomerization: Adding bases or silver salts can facilitate the final reductive elimination step, reducing the lifetime of the [HPdX] species that causes isomerization.[14]

    • Perform a Subsequent Reduction: After isolating and purifying the Heck product (methyl 4-fluorocinnamate), perform a catalytic hydrogenation. A standard protocol is to use 5-10 mol% Pd/C under an atmosphere of hydrogen (a balloon is often sufficient) in a solvent like ethanol or ethyl acetate.[4][5]

Route 2: Fischer-Speier Esterification

This route involves reacting 3-(4-fluorophenyl)propanoic acid with methanol using a strong acid catalyst (e.g., H₂SO₄).[6][7]

Fischer_Esterification cluster_equilibrium Equilibrium Shift CarboxylicAcid 3-(4-fluorophenyl)propanoic Acid Product Methyl 3-(4-fluorophenyl)propanoate CarboxylicAcid->Product Esterification Methanol Methanol (Solvent & Reagent) Methanol->Product Acid_Cat H+ Catalyst Acid_Cat->CarboxylicAcid Protonates Carbonyl Product->CarboxylicAcid Hydrolysis Water Water (Byproduct) Water_Removal Remove Water (e.g., Dean-Stark) Excess_MeOH Use Excess Methanol

Fig 2. Fischer Esterification Equilibrium.
Problem: The Reaction Stalls at ~60-70% Conversion

Even after prolonged heating, you find a significant amount of the starting carboxylic acid remaining.

  • Possible Cause: Fischer esterification is a reversible, equilibrium-controlled process.[8][9][15] The water generated as a byproduct can hydrolyze the ester product, reforming the starting materials.[16] Without actively shifting the equilibrium, the reaction will not proceed to completion.

  • Proposed Solution & Protocol:

    • Use Excess Alcohol: The simplest way to shift the equilibrium is to use Le Châtelier's principle. Use methanol as the solvent, creating a large molar excess that drives the reaction toward the product side.[9][17] A study on a similar system showed that increasing from a 1:1 ratio to a 10-fold excess of alcohol could increase yield from 65% to 97%.[9]

    • Remove Water: For larger-scale reactions or with more precious materials, active water removal is preferred.

      • Dean-Stark Apparatus: If using a co-solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it forms, physically separating it from the reaction.[7][17]

      • Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water byproduct.

  • Detailed Protocol (Excess Methanol):

    • Dissolve 1.0 equivalent of 3-(4-fluorophenyl)propanoic acid in 10-20 equivalents of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring solution.

    • Heat the mixture to reflux (approx. 65 °C) and monitor by TLC until the starting acid spot is gone (typically 2-4 hours).

    • Cool the reaction, neutralize the acid with a saturated sodium bicarbonate solution, and extract the product with a solvent like ethyl acetate.[8]

References

  • de Vries, J. G. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S. [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • SATHEE CUET. (n.d.). Chemistry Heck Reaction. SATHEE CUET. [Link]

  • Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Science Info. [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • European Patent Office. (1999). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. EP 0937703 A1. [Link]

  • Sciencemadness.org. (2023). Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. Sciencemadness.org. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Reddit. (2021). Practical Heck Reaction problems! r/chemhelp. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. MySkinRecipes. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. PubChem. [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • YouTube. (2021). Hydrogenation of Ethyl Cinnamate. Dr. Ian MacKenzie. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. MDPI. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP1669347A1.
  • ResearchGate. (n.d.). The Heck reaction of methyl acrylate with haloarenes. ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Distal meta-C–H functionalization of α-substituted cinnamates. PMC. [Link]

  • ResearchGate. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Scheme of the Heck reaction coupling iodobenzene to methyl acrylate.... ResearchGate. [Link]

  • ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst. Request PDF. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. PubChem. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Frank Lectures. [Link]

Sources

Technical Support Center: Improving the Purity of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final drug product.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purity issues and implementing robust purification protocols.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Methyl 3-(4-fluorophenyl)propanoate in a direct question-and-answer format.

Q1: My crude product is acidic upon testing. How do I remove unreacted 3-(4-fluorophenyl)propanoic acid?

A1: An acidic product indicates the presence of the unreacted carboxylic acid starting material and/or the acid catalyst (e.g., H₂SO₄) used in the Fischer esterification.[2][3] These must be removed before final purification.

Causality: The carboxylic acid is significantly more polar than the desired ester and is readily deprotonated by a mild base to form a water-soluble salt. This difference in solubility is the basis for its removal.

Solution: Perform a liquid-liquid extraction using a weak base.

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the basic solution carefully, as the neutralization of strong acid catalysts can cause vigorous CO₂ evolution.[4] Vent the funnel frequently.

  • Continue washing until the gas evolution ceases, which indicates that all acid has been neutralized.

  • Separate the aqueous layer. The sodium salt of the carboxylic acid will be partitioned into this aqueous phase.

  • Proceed with a brine wash to remove residual water before drying the organic layer.[4]

Q2: I've completed the aqueous workup, but my NMR spectrum shows significant residual solvent (e.g., ethyl acetate, ether). How can I effectively remove it?

A2: Residual solvents are a common issue and can often be removed by careful evaporation under reduced pressure.

Causality: Solvents used in extraction have boiling points significantly lower than the product. Reducing the pressure lowers the boiling point further, allowing for evaporation without heating the product excessively, which could cause degradation.

Solution: Use a rotary evaporator (rotovap).

  • Ensure the organic layer has been thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all trace water.[4]

  • Transfer the dried solution to a round-bottom flask.

  • Connect the flask to a rotary evaporator. Use a water bath temperature that is sufficiently high to evaporate the solvent but well below the boiling point of your ester. For ethyl acetate (boiling point 77 °C), a bath temperature of 35-40 °C is typically adequate.

  • Gradually reduce the pressure to facilitate efficient solvent removal.

  • For higher boiling point solvents or to remove the final traces, you may need to place the flask under a high vacuum for an extended period.

Q3: My yield is lower than expected, and TLC analysis of the crude product shows a spot corresponding to the starting carboxylic acid. How can I prevent ester hydrolysis during workup?

A3: The reappearance of the starting acid is a classic sign of ester hydrolysis, the reverse of the esterification reaction.[4] This is catalyzed by the presence of water and either acid or base.

Causality: The Fischer esterification is an equilibrium reaction.[5] The presence of excess water during the aqueous workup, especially in the presence of residual acid catalyst or during a prolonged basic wash, can shift the equilibrium back towards the starting materials. Base-catalyzed hydrolysis (saponification) is particularly problematic as it is often irreversible.[4]

Preventative Measures:

  • Work Quickly and Cold: Perform all aqueous washes promptly and with ice-cold solutions. Lower temperatures significantly slow the kinetics of the hydrolysis reaction.[4]

  • Use a Weak Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Avoid strong bases like sodium hydroxide (NaOH), which are more aggressive catalysts for saponification.[4]

  • Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers as soon as the wash is complete.

  • Thorough Drying: After the final wash, ensure the organic layer is meticulously dried with an anhydrous salt (e.g., MgSO₄) before solvent evaporation. This removes the water necessary for hydrolysis.[4]

Q4: My final product has a persistent yellow or brown tint. What is the likely cause and how can it be removed?

A4: Discoloration often arises from high-temperature decomposition or side reactions during the synthesis, especially if a strong acid catalyst like sulfuric acid was used at high reflux temperatures. These impurities are typically non-volatile, colored polymers or oxidation products.

Solution:

  • Activated Carbon Treatment: For minor color impurities, you can sometimes treat a solution of the crude product with a small amount of activated carbon, followed by filtration through a pad of Celite®. The carbon adsorbs many colored organic molecules.

  • Purification by Distillation or Chromatography: The most reliable methods for removing color and other impurities are fractional vacuum distillation or column chromatography. These methods separate compounds based on differences in boiling point or polarity, respectively.

Q5: How do I choose the best final purification method: vacuum distillation or flash chromatography?

A5: The choice depends on the nature of the impurities and the required final purity.

Rationale:

  • Vacuum Distillation is ideal when the primary impurities have boiling points significantly different from the product. It is an excellent, scalable method for removing non-volatile impurities (like baseline material on TLC or decomposition products) and lower-boiling point contaminants. The boiling point of the similar Methyl 3-(4-bromophenyl)propanoate is 92 °C at 0.4 Torr, suggesting a similar range for the fluoro-analog.[6]

  • Flash Column Chromatography is superior for separating impurities with similar boiling points but different polarities.[7] It is highly effective for achieving very high purity (>99%) and for separating isomeric byproducts or other compounds with similar volatility.

The following decision tree can guide your choice:

G start Assess Crude Product by TLC/GC impurity_check Are major impurities non-volatile (baseline) or highly volatile? start->impurity_check distillation Purify by Fractional Vacuum Distillation impurity_check->distillation  Yes   impurity_check2 Are impurities close to product spot/peak? impurity_check->impurity_check2  No   end_high_purity High Purity Product distillation->end_high_purity chromatography Purify by Flash Column Chromatography chromatography->end_high_purity impurity_check2->distillation  No (and boiling points differ) impurity_check2->chromatography  Yes  

Purification Method Decision Tree

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to expect from a Fischer esterification synthesis?

A1: The most common impurities are unreacted starting materials and the byproduct, water.[2][3]

  • 3-(4-fluorophenyl)propanoic acid: The starting carboxylic acid.

  • Methanol: The starting alcohol, often used in excess as the solvent.

  • Water: A byproduct of the reaction. Its presence can promote the reverse reaction.[5]

  • Acid Catalyst: Residual H₂SO₄ or other acid catalyst.

  • Side-Products: At high temperatures, trace amounts of side-products like dimethyl ether (from methanol dehydration) can form.

Q2: What are the recommended storage conditions for Methyl 3-(4-fluorophenyl)propanoate?

A2: As a fluorinated ester, proper storage is crucial to maintain its integrity.[8]

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down potential degradation pathways.[9][10]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9]

  • Moisture: The compound is susceptible to hydrolysis.[8] Ensure it is stored in a tightly sealed container in a dry environment. Using a desiccator is recommended.[9]

  • Light: Protect from light to prevent photochemical degradation. Amber glass vials are suitable.

Q3: Which analytical techniques are best for assessing the purity of this ester?

A3: A multi-technique approach is recommended for comprehensive purity analysis in pharmaceutical development.[11][12]

Technique Purpose Key Information Provided
HPLC/UPLC Quantitative Purity Considered the gold standard for purity analysis.[13] It accurately quantifies the main component and resolves minor impurities.
GC-MS Volatile Impurities & ID Ideal for detecting and identifying volatile impurities like residual solvents. The mass spectrometer provides structural information on unknown peaks.[14]
¹H and ¹⁹F NMR Structural Confirmation & Impurity ID Confirms the structure of the desired product. Can detect and help identify impurities containing protons or fluorine atoms.

| FTIR | Functional Group Analysis | Confirms the presence of the ester carbonyl (~1735 cm⁻¹) and the absence of the broad -OH stretch from the starting carboxylic acid. |

Q4: Why is it important to control purity for a pharmaceutical intermediate?

A4: The purity of an intermediate like Methyl 3-(4-fluorophenyl)propanoate directly affects the quality of the final Active Pharmaceutical Ingredient (API). Impurities can lead to the formation of undesired side-products in subsequent synthetic steps, which may be difficult to remove and could possess their own toxicity or pharmacological activity.[1] Regulatory agencies have strict guidelines on impurity profiling, making rigorous purity control essential from the earliest stages of development.

Part 3: Protocols and Methodologies

Protocol 1: Standard Aqueous Workup for Neutralization

This protocol is designed to neutralize the acid catalyst and remove water-soluble impurities following a Fischer esterification.

G A 1. Cool Reaction Mixture to RT B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Wash with cold, sat. NaHCO3 (aq) until CO2 evolution ceases B->C D 4. Wash with cold Brine (sat. NaCl) C->D E 5. Dry Organic Layer over Na2SO4 or MgSO4 D->E F 6. Filter and Concentrate under Reduced Pressure E->F G Crude Ester (Ready for Purification) F->G

Aqueous Workup Workflow

Step-by-Step Procedure:

  • After the reaction is complete, allow the mixture to cool to room temperature, then chill in an ice bath.

  • Dilute the reaction mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of cold, saturated NaHCO₃ solution. Swirl, then stopper and shake, venting frequently to release pressure from CO₂.[4]

  • Drain the lower aqueous layer. Repeat the wash until no more gas evolves.

  • Wash the organic layer with one volume of cold, saturated NaCl solution (brine) to remove bulk water.[4]

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl and let stand until the drying agent no longer clumps.

  • Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude ester.

Protocol 2: Flash Column Chromatography

This method is used for high-purity separation based on polarity.

Step-by-Step Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common starting point for esters is a mixture of Ethyl Acetate and Hexane.[7] Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add eluent to the top of the column and apply positive pressure (flash) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-(4-fluorophenyl)propanoate.

Protocol 3: Fractional Vacuum Distillation

This method purifies the liquid ester based on its boiling point.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Include a Vigreux column for efficient separation. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude ester to the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Gradually reduce the pressure in the system to the desired level using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect the initial, low-boiling fraction (forerun), which will contain residual solvents.

    • As the temperature stabilizes at the boiling point of the product at that pressure, switch to a new receiving flask to collect the main fraction.

    • Stop the distillation before the flask goes to dryness to avoid overheating the residue.

  • Release Vacuum: Allow the system to cool completely before slowly reintroducing air to release the vacuum.

References

  • General procedures for the purification of Esters. (n.d.). LookChem. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Medium. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). CD-Carbodiimide. Retrieved from [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). YouTube. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). ALWSCI. Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). YouTube. Retrieved from [Link]

  • Methyl 3-(4-bromophenyl)propanoate. (2024, April 9). ChemBK. Retrieved from [Link]

Sources

"Methyl 3-(4-fluorophenyl)propanoate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(4-fluorophenyl)propanoate

Introduction

This guide provides comprehensive stability and storage information for Methyl 3-(4-fluorophenyl)propanoate (CAS No. 2928-14-5). As a key intermediate in pharmaceutical and agrochemical synthesis, maintaining its chemical integrity is paramount for reproducible experimental outcomes. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 3-(4-fluorophenyl)propanoate?

For routine short-term to mid-term use, the compound should be stored at room temperature in a tightly sealed container.[1] The primary goals are to protect it from atmospheric moisture and air. The storage area should be dry and well-ventilated, away from direct sunlight and sources of ignition.[2][3]

Q2: Is refrigeration or freezing required for long-term storage?

While room temperature is suitable for general use, for long-term storage (greater than 12 months), refrigeration at 2-8°C is a recommended precautionary measure.[4] This slows down potential degradation pathways. If refrigerated, ensure the container is tightly sealed to prevent condensation upon removal. Allow the container to warm completely to room temperature before opening to avoid moisture ingress. Freezing is generally not necessary unless specified by the supplier for a particular formulation.

Q3: What is the primary degradation pathway I should be concerned about?

The most significant chemical threat to the stability of Methyl 3-(4-fluorophenyl)propanoate, like most esters, is hydrolysis .[5] This reaction involves the cleavage of the ester bond by water, resulting in the formation of 3-(4-fluorophenyl)propanoic acid and methanol. This process can be catalyzed by both acids and bases.[6][7][8] Base-catalyzed hydrolysis, in particular, is rapid and irreversible, making contamination with basic substances a critical concern.[5][6]

Q4: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Strong Bases (e.g., NaOH, KOH): Will rapidly and irreversibly catalyze hydrolysis.[6]

  • Strong Acids (e.g., HCl, H₂SO₄): Can catalyze hydrolysis, although the reaction is typically reversible.[5][7]

  • Strong Oxidizing Agents: May react with the aromatic ring or other parts of the molecule, though this is a less common issue than hydrolysis under typical lab conditions.

Q5: What is the expected shelf life?

When stored correctly in a sealed container protected from moisture, Methyl 3-(4-fluorophenyl)propanoate is a stable compound. While suppliers do not always specify a fixed expiry date, a properly stored, unopened container can be expected to maintain purity for several years. A long-term study on other methyl esters showed minimal degradation after seven years when stored in sealed, dark containers.[9] However, for active use, it is best practice to re-analyze the purity of the material after 1-2 years or if any signs of degradation are observed.

Troubleshooting Guide

This section addresses specific observational issues. The logical workflow for troubleshooting is outlined in the diagram below.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Hypothesis: Degradation Pathway cluster_3 Action & Verification start Anomaly Observed in Sample check_visual Visual Inspection White Precipitate/Crystals Cloudiness/Haze pH Change (Acidic) start:f0->check_visual Identify Symptom check_source Check Storage History Improper Seal? Stored Near Incompatibles? Age of Sample start:f0->check_source Review Handling hypothesis Primary Cause: Hydrolysis 3-(4-fluorophenyl)propanoic acid + Methanol Secondary Cause: Contamination check_visual:f0->hypothesis:f0 Indicates Acid Formation check_visual:f1->hypothesis:f0 Indicates Water Contamination check_source:f0->hypothesis:f0 Moisture Exposure action Recommended Actions Perform Purity Analysis (TLC, NMR, GC) Filter & Dry (if only moisture) Repurify (Recrystallization/Distillation) Discard if Heavily Degraded hypothesis:f0->action:f0 Confirm Hypothesis verify Verification Compare to Reference Standard Confirm Structure & Purity action:f0->verify:f0 Validate Purity

Sources

Technical Support Center: Scale-up Synthesis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 3-(4-fluorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this important chemical intermediate.[1] Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, efficient, and safe synthesis process.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section addresses specific problems that may arise during the synthesis of Methyl 3-(4-fluorophenyl)propanoate, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

You're observing a lower than expected yield of Methyl 3-(4-fluorophenyl)propanoate, or analytical data (e.g., GC, HPLC) indicates a significant amount of unreacted starting material, 3-(4-fluorophenyl)propanoic acid.

Potential Cause Explanation Recommended Solution
Insufficient Catalyst In Fischer esterification, a strong acid catalyst (e.g., H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2] On a larger scale, inadequate catalyst concentration can lead to a slow or incomplete reaction.Increase the catalyst loading incrementally. A typical starting point is 1-5 mol% relative to the carboxylic acid. Monitor the reaction progress closely to find the optimal concentration that maximizes the reaction rate without causing significant side reactions.[3][4]
Water Content Fischer esterification is a reversible reaction where water is a byproduct.[2] The presence of water in the reaction mixture, either from wet reagents or as the reaction progresses, can shift the equilibrium back towards the starting materials, thus reducing the yield.Ensure all reagents (methanol, 3-(4-fluorophenyl)propanoic acid) and the reaction vessel are thoroughly dry. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves to remove water as it is formed, driving the equilibrium towards the product.[2]
Suboptimal Temperature The rate of esterification is temperature-dependent. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions, such as dehydration or ether formation from the alcohol.Optimize the reaction temperature. For methanol, refluxing (around 65°C) is generally effective.[4] Conduct small-scale experiments to determine the ideal temperature profile for your specific setup.
Inefficient Mixing On a large scale, poor agitation can lead to localized concentration gradients and temperature differences, resulting in an incomplete reaction.Ensure the reactor is equipped with an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller) to maintain a homogeneous reaction mixture. The stirring speed should be sufficient to ensure good mixing without causing excessive splashing.
Issue 2: Formation of Impurities

Your final product is contaminated with significant levels of byproducts, making purification difficult and reducing the overall purity.

Potential Cause Explanation Recommended Solution
Side Reactions from High Temperatures As mentioned, high temperatures can promote unwanted side reactions. For instance, the strong acid catalyst can catalyze the dehydration of methanol to form dimethyl ether.Maintain strict temperature control throughout the reaction. Use a temperature-controlled reactor with a reliable monitoring system.
Presence of Reactive Functional Groups If the starting materials contain other reactive functional groups, they may undergo undesired reactions under the acidic conditions of esterification.Ensure the purity of the starting 3-(4-fluorophenyl)propanoic acid.[5][6] If impurities with reactive groups are present, they should be removed before starting the synthesis.
Hydrolysis During Workup If the workup procedure is not carefully controlled, the ester product can be hydrolyzed back to the carboxylic acid, especially in the presence of residual acid catalyst and water.[7]After the reaction is complete, quench the reaction mixture by pouring it into a cold, dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst. This should be done carefully to avoid a violent reaction.
Issue 3: Difficulties in Product Isolation and Purification

You're facing challenges in separating the Methyl 3-(4-fluorophenyl)propanoate from the reaction mixture or in achieving the desired purity.

Potential Cause Explanation Recommended Solution
Emulsion Formation During Extraction During the aqueous workup, the formation of a stable emulsion can make phase separation difficult, leading to product loss.Use a brine wash (saturated NaCl solution) to help break the emulsion. If the problem persists, consider using a different extraction solvent or employing centrifugation for phase separation on a smaller scale to test conditions.
Co-distillation with Solvent If using distillation for purification, the product might co-distill with the solvent if their boiling points are close.Choose a solvent with a significantly different boiling point from the product. Alternatively, use fractional distillation with a column packed with a suitable material (e.g., Raschig rings) to improve separation efficiency.
Residual Acidic Impurities Traces of the acid catalyst or unreacted carboxylic acid can remain in the product even after an initial wash.Perform multiple washes with a dilute base solution followed by water to ensure complete removal of acidic components. Check the pH of the aqueous layer after the final wash to confirm neutrality.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the common synthetic routes for preparing Methyl 3-(4-fluorophenyl)propanoate on a large scale?

A1: The most common and industrially viable method is the Fischer esterification of 3-(4-fluorophenyl)propanoic acid with methanol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2][3] Another approach involves the catalytic hydrogenation of methyl 3-(4-fluorophenyl)cinnamate, though this requires a hydrogenation catalyst and specialized equipment.[8]

Q2: What is the role of the acid catalyst in the esterification reaction?

A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2] This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic methanol, thereby facilitating the formation of the ester.

Q3: How can I monitor the progress of the reaction?

A3: On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For scale-up operations, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more quantitative and reliable. These techniques allow for the accurate determination of the concentration of starting material, product, and any major byproducts over time.

Purification and Quality Control

Q4: What are the recommended purification methods for Methyl 3-(4-fluorophenyl)propanoate at an industrial scale?

A4: The primary method for purifying Methyl 3-(4-fluorophenyl)propanoate is fractional distillation under reduced pressure. This is effective for separating the product from less volatile impurities and any high-boiling point solvents. For removing solid impurities or certain byproducts, recrystallization from a suitable solvent can be employed.[9]

Q5: What are the key analytical techniques for quality control of the final product?

A5: To ensure the purity and identity of the final product, a combination of analytical techniques should be used:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

Q6: What are the main safety hazards associated with the scale-up synthesis of Methyl 3-(4-fluorophenyl)propanoate?

A6: The primary hazards are associated with the use of flammable solvents like methanol and corrosive acids like sulfuric acid. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction should be conducted in a well-ventilated area or a fume hood to avoid the inhalation of vapors. On a larger scale, the reactor should be equipped with appropriate safety features, such as pressure relief valves and emergency cooling systems.

Q7: How should I handle and dispose of the waste generated from this synthesis?

A7: Waste should be segregated into aqueous and organic streams. The acidic aqueous waste should be neutralized before disposal. Organic waste containing solvents and byproducts should be collected in appropriately labeled containers and disposed of according to local environmental regulations, often through incineration by a licensed waste management company.

III. Experimental Protocols

Protocol 1: Scale-up Synthesis of Methyl 3-(4-fluorophenyl)propanoate via Fischer Esterification

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-(4-fluorophenyl)propanoic acid and an excess of anhydrous methanol (typically 5-10 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1-5 mol%) to the mixture. The addition is exothermic, so ensure the temperature is controlled.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature with continuous stirring. Monitor the reaction progress using GC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a larger vessel containing a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this will generate CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under vacuum to obtain pure Methyl 3-(4-fluorophenyl)propanoate.

IV. Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow start Start: 3-(4-fluorophenyl)propanoic acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Heat to Reflux (~65°C) catalyst->reflux monitor Monitor Reaction (GC/HPLC) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (NaHCO₃, Extraction) monitor->workup Reaction Complete purification Purification (Vacuum Distillation) workup->purification end End: Pure Methyl 3-(4-fluorophenyl)propanoate purification->end

Caption: Workflow for the synthesis of Methyl 3-(4-fluorophenyl)propanoate.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities isolation_issue Isolation Issues? start->isolation_issue low_yield->impurities check_catalyst Check Catalyst Concentration low_yield->check_catalyst Yes impurities->isolation_issue control_temp Control Temperature impurities->control_temp Yes break_emulsion Break Emulsion isolation_issue->break_emulsion Yes check_water Check for Water check_catalyst->check_water check_temp Optimize Temperature check_water->check_temp check_mixing Improve Mixing check_temp->check_mixing purify_sm Purify Starting Materials control_temp->purify_sm careful_workup Careful Workup purify_sm->careful_workup fractional_distill Fractional Distillation break_emulsion->fractional_distill wash_product Wash Product Thoroughly fractional_distill->wash_product

Caption: A logical approach to troubleshooting common synthesis problems.

V. References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Catalytic para‐hydrogenation of methyl propynoate in MeOH (a) and that... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of 3-(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents. Retrieved January 6, 2026, from

  • Methyl 3-amino-3-(4-fluorophenyl)-propionate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Open Access proceedings Journal of Physics: Conference series. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents. Retrieved January 6, 2026, from

  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R *)-(±) -. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • Engineering Catalysts for Selective Ester Hydrogenation. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Methyl 3-(4-fluorophenyl)propanoate. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • Methyl 3-(4-hydroxyphenyl)propanoate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • 3-(4-Fluorophenyl)propionic acid. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Methyl 3-(4-nitrophenyl)propanoate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Methyl 3-(4-aminophenyl)propanoate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit. Retrieved January 6, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. Retrieved January 6, 2026, from [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 3-(4-fluorophenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this intermediate in high purity. As an ester, Methyl 3-(4-fluorophenyl)propanoate is a key building block in the synthesis of various pharmaceutical agents.[1] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) derived from common synthesis routes. We will delve into the rationale behind each purification choice, ensuring you can adapt these protocols to your specific experimental context.

PART 1: Frequently Asked Questions (FAQs) - Initial Assessment & Work-up

This section addresses common initial queries regarding the crude product mixture post-reaction.

Q1: What are the most probable unreacted reagents and byproducts I need to remove?

The impurities present in your crude product are entirely dependent on the synthetic route employed. Below is a summary of common impurities for the most prevalent synthesis methods.

Synthesis RouteCommon Unreacted ReagentsMajor Potential Byproducts
Fischer Esterification 3-(4-fluorophenyl)propanoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄)Dimerized esters, Dehydration products (minor)
Heck Reaction 4-Fluoroiodobenzene or 4-Fluorobromobenzene, Methyl acrylate, Base (e.g., Et₃N)Homocoupling products (e.g., 4,4'-difluorobiphenyl), Oligomers of methyl acrylate
Michael Addition Organocuprate precursors, Methyl acrylateUnreacted starting materials, Side products from Wurtz-type coupling

Q2: My crude product is highly acidic after a Fischer Esterification. What is the correct neutralization and extraction procedure?

This is a critical step to remove both the strong acid catalyst (e.g., H₂SO₄) and any unreacted 3-(4-fluorophenyl)propanoic acid. An improper work-up can lead to low yields or product hydrolysis.[2]

Core Issue: Both the catalyst and the starting carboxylic acid are acidic. The goal is to convert them into their corresponding water-soluble salts to facilitate removal via liquid-liquid extraction.

Recommended Protocol:

  • Solvent Dilution: Dilute the reaction mixture with an inert, water-immiscible organic solvent like ethyl acetate or diethyl ether. This ensures the desired ester product remains in the organic phase.

  • Neutralization Wash: Transfer the diluted mixture to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control the effervescence (CO₂ evolution) from the acid-base reaction. Continue washing until the CO₂ evolution ceases, indicating complete neutralization.

  • Aqueous Washes: Follow the bicarbonate wash with one wash of deionized water and then one wash of saturated sodium chloride (brine) solution. The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[3]

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

Before committing to a potentially time-consuming purification like column chromatography, a rapid assessment is crucial.

  • Thin-Layer Chromatography (TLC): TLC is the most effective initial technique. Spot your crude material alongside the starting materials on a silica gel plate. A suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) will show the separation between the less polar product ester and the more polar starting materials like the carboxylic acid.

  • ¹H NMR Spectroscopy: A quick proton NMR of the crude oil can instantly reveal the presence of starting materials. For instance, the broad singlet of the carboxylic acid proton (~12 ppm) or the vinyl protons of methyl acrylate (~5.8-6.4 ppm) are clear indicators of unreacted reagents.

PART 2: Troubleshooting Guides for Specific Purification Techniques

If initial work-up is insufficient, a more rigorous purification method is required. This section provides troubleshooting for common issues encountered during these procedures.

Technique 1: Fractional Vacuum Distillation

This method is ideal for separating liquids with significantly different boiling points, such as removing residual methanol or unreacted aryl halides.[4]

Q: I'm trying to purify my product by vacuum distillation, but I'm getting poor separation between my product and a high-boiling impurity.

Possible Cause & Solution:

  • Inefficient Fractionating Column: The efficiency of the separation is directly related to the number of theoretical plates in your column. For impurities with close boiling points, a simple distillation setup is inadequate.

    • Solution: Use a fractionating column, such as a Vigreux or packed column, to increase the surface area for vapor-liquid equilibration. Ensure the column is well-insulated with glass wool or aluminum foil to maintain a proper temperature gradient.[5]

  • Distillation Rate is Too Fast: Rapid heating leads to a condition known as "flooding," where the vapor velocity is too high for effective equilibrium, carrying higher-boiling impurities over with the desired fraction.[4]

    • Solution: Heat the distillation flask gradually and maintain a slow, steady distillation rate (e.g., 1-2 drops per second). This allows for proper separation on the column.

Data Table: Boiling Points of Relevant Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgNotes
Methanol32.0464.7Easily removed post-reaction or by initial washes.
Methyl Acrylate86.0980Volatile; can be removed by distillation.
Methyl 3-(4-fluorophenyl)propanoate 182.19 ~235-240 (est.) Target Compound. Requires vacuum distillation to prevent decomposition.
3-(4-fluorophenyl)propanoic acid168.16~285High boiling point; best removed by chemical extraction.
4-Fluoroiodobenzene222.00188Can be separated from the product by careful vacuum distillation.
Technique 2: Column Chromatography

Column chromatography is the most powerful technique for removing impurities with polarities similar to the product, such as byproducts from a Heck reaction.[5]

Q: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?

Possible Cause & Solution:

  • Inappropriate Solvent System (Eluent): The polarity of your mobile phase is the most critical factor for achieving separation.

    • Solution: Optimize the eluent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired product, which typically provides the best separation from nearby impurities. A common starting point for this ester is a mixture of hexane and ethyl acetate. If your impurity is less polar, decrease the amount of ethyl acetate. If it is more polar, you may need a shallower gradient or an even less polar system.[5]

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

    • Solution: A general rule of thumb is to use a 30:1 to 50:1 weight ratio of silica gel to crude material. Dissolve the crude sample in a minimal amount of the initial eluent before loading it onto the column.

  • Poor Column Packing: Channels or cracks in the silica bed will lead to streaking and poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry. Gently tap the column as the silica settles to ensure a compact, homogenous bed.

Workflow Diagram: General Purification Strategy

This diagram outlines a typical sequence of operations for purifying Methyl 3-(4-fluorophenyl)propanoate.

G Reaction Crude Reaction Mixture Workup Aqueous Work-up (Neutralization & Washes) Reaction->Workup 1. Quench & Extract CrudeProduct Crude Product (After Solvent Removal) Workup->CrudeProduct 2. Dry & Concentrate Analysis Purity Assessment (TLC, NMR) CrudeProduct->Analysis 3. Analyze Distillation Fractional Vacuum Distillation Analysis->Distillation High-boiling or Low-boiling impurities Chromatography Column Chromatography Analysis->Chromatography Impurities with similar polarity PureProduct Pure Methyl 3-(4-fluorophenyl)propanoate Distillation->PureProduct Chromatography->PureProduct

Caption: General purification workflow for Methyl 3-(4-fluorophenyl)propanoate.

Technique 3: Bisulfite Wash for Aldehyde Impurities

In some synthetic routes, unreacted aldehyde precursors (e.g., 4-fluorobenzaldehyde) may persist.

Q: I suspect my product is contaminated with 4-fluorobenzaldehyde. Standard washes are not removing it completely. Is there a specific chemical wash I can use?

Yes, a sodium bisulfite wash is a classic and highly effective method for removing residual aldehydes.[3]

Mechanism: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with the aldehyde to form a solid, water-soluble bisulfite adduct. This adduct is easily separated from the organic layer containing your ester.

Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic solution in a separatory funnel with a saturated solution of sodium bisulfite.

  • Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form at the interface.

  • Separate the aqueous layer and any precipitate.

  • Wash the organic layer again with water, then brine, before drying and removing the solvent.

Decision Tree: Selecting the Right Purification Method

This diagram helps you choose the most appropriate purification technique based on the nature of your impurities.

G Start What is the main impurity? Acidic Acidic? (e.g., Carboxylic Acid, Catalyst) Start->Acidic Yes BoilingPoint Different Boiling Point? Start->BoilingPoint No Wash Perform Basic Aqueous Wash (e.g., NaHCO₃ solution) Acidic->Wash Polarity Similar Boiling Point & Polarity? BoilingPoint->Polarity Yes Distill Perform Fractional Vacuum Distillation BoilingPoint->Distill No Column Perform Column Chromatography Polarity->Column Yes

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023). Heck Reaction. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

Technical Support Center: Methyl 3-(4-fluorophenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The catalytic hydrogenation of precursors like methyl 4-fluorocinnamate to produce methyl 3-(4-fluorophenyl)propanoate is a cornerstone reaction in the synthesis of various pharmaceutical intermediates.[1] Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. However, the efficiency and reproducibility of this reaction are frequently compromised by catalyst poisoning, a phenomenon where trace impurities bind to the catalyst's active sites, leading to partial or complete deactivation.[2][3] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help researchers diagnose, mitigate, and resolve issues related to catalyst poisoning in this specific synthesis.

Troubleshooting Guide: Catalyst Performance Issues

This section addresses common experimental failures through a diagnostic, question-and-answer format.

Q1: My hydrogenation reaction has stalled or is proceeding extremely slowly. How can I determine if catalyst poisoning is the root cause?

A1: A stalled or unusually slow reaction is a classic symptom of catalyst deactivation, with poisoning being a primary suspect. The poison molecule adsorbs strongly onto the palladium active sites, preventing the substrate (methyl 4-fluorocinnamate) from binding and reacting with hydrogen.[4] To diagnose this, a systematic approach is required to differentiate poisoning from other potential issues like poor hydrogen delivery or suboptimal reaction conditions.

Diagnostic Protocol: Isolating the Cause of Reaction Failure

  • Verify Mechanical & System Parameters:

    • Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the regulator is delivering gas at the correct pressure. Check for leaks in the system.

    • Mass Transfer: Confirm that the stirring/agitation is vigorous enough to ensure proper mixing of the gas, liquid, and solid catalyst phases. Inadequate stirring can mimic catalyst deactivation.

  • Perform a Control Reaction: The most definitive way to diagnose poisoning is to run a control experiment under ideal conditions.

    • Use a fresh, unopened batch of palladium catalyst.

    • Employ a previously purified batch of the starting material, methyl 4-fluorocinnamate.

    • Use anhydrous, high-purity solvent (e.g., methanol, ethyl acetate) from a fresh bottle.

    • If the control reaction proceeds smoothly, it strongly indicates that a component of your original reaction setup (catalyst, substrate, or solvent) was contaminated.

  • Analyze Starting Materials and Solvents:

    • Submit samples of your starting material and solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for unexpected peaks that could correspond to common poisons (see Table 1). Sulfur-containing compounds are particularly potent poisons for palladium catalysts.[5][6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a stalled hydrogenation reaction.

G start Reaction Stalled or Slow check_h2 Verify H₂ Supply & Agitation start->check_h2 control_rxn Run Control Reaction with Fresh Reagents & Catalyst check_h2->control_rxn No Issue outcome_mechanical Mechanical Issue Identified (e.g., Leak, Poor Stirring) check_h2->outcome_mechanical Issue Found analyze_sm Analyze Substrate, Solvent, & Spent Catalyst (GC-MS, ICP-MS) control_rxn->analyze_sm Succeeds outcome_other Other Issue (e.g., Wrong Conditions) control_rxn->outcome_other Fails outcome_poison Catalyst Poisoning Confirmed analyze_sm->outcome_poison purify Purify Contaminated Reagents outcome_poison->purify G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event pd_active Active Pd Site product Product (Alkane) pd_active->product Reacts with H₂ & Desorbs alkene Reactant (Alkene) alkene->pd_active Adsorbs pd_poisoned Poisoned Pd Site poison Poison (R-S-R) poison->pd_poisoned Irreversibly Binds alkene_blocked Reactant (Alkene) alkene_blocked->pd_poisoned Blocked

Sources

Technical Support Center: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-fluorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform this synthesis efficiently and troubleshoot any challenges that may arise.

Introduction

Methyl 3-(4-fluorophenyl)propanoate is a valuable ester intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The most common and direct method for its preparation is the Fischer-Speier esterification of 3-(4-fluorophenyl)propanoic acid with methanol, utilizing an acid catalyst.[1][2] This seemingly straightforward reaction can present challenges related to reaction equilibrium, purity of reagents, and product isolation. This guide will focus on the Fischer esterification method, providing a detailed protocol, troubleshooting, and FAQs to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for the Fischer esterification?

A1: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid.[1][3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[1][3] Without the catalyst, the reaction would be extremely slow.

Q2: Can I use a different alcohol instead of methanol?

A2: Yes, other primary or secondary alcohols can be used, which will result in the corresponding ester. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions to form alkenes.[1][4]

Q3: How can I drive the reaction equilibrium towards the product side?

A3: The Fischer esterification is a reversible reaction.[2][3][5] To maximize the yield of the ester, you can employ Le Chatelier's principle in two main ways:

  • Use a large excess of one reactant: Typically, the alcohol (methanol in this case) is used in large excess as it can also serve as the solvent.[1][2][6]

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene, or by using a dehydrating agent.[1] For this specific synthesis, using a large excess of methanol is the more common and practical approach.

Q4: What are the key safety precautions for this synthesis?

A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic; avoid inhalation and skin contact. All procedures should be performed in a well-ventilated area.

Experimental Protocol: Fischer Esterification of 3-(4-fluorophenyl)propanoic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 3-(4-fluorophenyl)propanoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-fluorophenyl)propanoic acid168.1610.0 g0.059
Methanol32.04100 mL2.47
Concentrated Sulfuric Acid (98%)98.082 mL0.037
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether74.12~150 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Sodium Sulfate142.04As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(4-fluorophenyl)propanoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).[7]

  • Washing: Combine the organic extracts and wash them sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (be cautious of CO₂ evolution, vent the separatory funnel frequently).[6]

    • 50 mL of brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[9] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation can be performed.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and work-up of Methyl 3-(4-fluorophenyl)propanoate.

Problem Potential Cause(s) Solution(s)
Low Yield Incomplete reaction.- Increase the reflux time. - Ensure a sufficient excess of methanol is used. - Check the quality and concentration of the sulfuric acid catalyst.
Loss of product during work-up.- Ensure complete extraction by performing multiple extractions with the organic solvent. - Avoid vigorous shaking during the bicarbonate wash to prevent emulsion formation.
Product is Contaminated with Starting Material Incomplete reaction.- As mentioned above, increase reaction time or check catalyst. - During the work-up, the bicarbonate wash should remove most of the unreacted carboxylic acid. Ensure the wash is thorough.
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel, especially during the bicarbonate wash.- Allow the separatory funnel to stand for a longer period. - Gently swirl or rock the funnel instead of vigorous shaking. - Add a small amount of brine to help break the emulsion.
Product is a Wet/Cloudy Oil Incomplete drying of the organic layer.- Use an adequate amount of anhydrous sodium sulfate. - Allow sufficient time for the drying agent to work, with occasional swirling. - Ensure no aqueous layer is transferred with the organic layer to the drying step.

Visualizing the Workflow

Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification CarboxylicAcid 3-(4-fluorophenyl)propanoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol Methanol Methanol Methanol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLoss Loss of Water ProtonTransfer->WaterLoss Ester Methyl 3-(4-fluorophenyl)propanoate WaterLoss->Ester - H+

Caption: Fischer Esterification Mechanism

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Reaction & Work-up Start->Reaction CheckYield Check Yield & Purity (TLC/NMR) Reaction->CheckYield LowYield Low Yield? CheckYield->LowYield Analyze Success Successful Synthesis CheckYield->Success Yield & Purity OK ImpureProduct Impure Product? LowYield->ImpureProduct No IncreaseTime Increase Reaction Time / Check Reagents LowYield->IncreaseTime Yes OptimizeWorkup Optimize Work-up (Extraction/Washing) ImpureProduct->OptimizeWorkup No Purify Purify by Vacuum Distillation ImpureProduct->Purify Yes IncreaseTime->Reaction OptimizeWorkup->Reaction Purify->Success

Caption: Troubleshooting Workflow

References

  • Vertex AI Search. (n.d.). The Fischer Esterification.
  • Vertex AI Search. (n.d.). Fischer Esterification.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Vertex AI Search. (n.d.). Fischer Esterification Procedure.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Vertex AI Search. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Chemistry Steps. (n.d.). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia. (n.d.). Fischer–Speier esterification.

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Validation & Comparative

A Comparative Analysis for Drug Development Professionals: Methyl 3-(4-fluorophenyl)propanoate vs. Methyl 3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Strategic Application

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3] This guide provides a detailed comparison of Methyl 3-(4-fluorophenyl)propanoate and its non-fluorinated analog, Methyl 3-phenylpropanoate. We will delve into their synthesis, comparative physicochemical and spectroscopic properties, and the critical implications of the 4-fluoro substitution for drug development.

Physicochemical Properties: A Tale of Two Esters

The introduction of a fluorine atom at the para-position of the phenyl ring in Methyl 3-(4-fluorophenyl)propanoate imparts subtle yet significant changes to its physicochemical properties when compared to Methyl 3-phenylpropanoate. These differences, summarized in the table below, can influence everything from reaction kinetics to biological activity.

PropertyMethyl 3-(4-fluorophenyl)propanoateMethyl 3-phenylpropanoate
Molecular Formula C₁₀H₁₁FO₂[4]C₁₀H₁₂O₂[5][6]
Molecular Weight 182.19 g/mol [4]164.20 g/mol [5][6]
Boiling Point Not readily available91-92 °C at 4 mm Hg[7]
Density Not readily available1.043 g/mL at 25 °C[7]
Refractive Index Not readily availablen20/D 1.502[7]
Solubility Soluble in organic solvents like chloroform.Soluble in chloroform; insoluble in water.[7]
CAS Number 2928-14-5[4]103-25-3[6]

The increased molecular weight of the fluorinated compound is a direct result of the substitution of a hydrogen atom with a fluorine atom. While specific boiling point and density data for the fluorinated analog are not as commonly reported, it is expected to have a slightly higher boiling point due to increased molecular weight and polarity.

Synthesis: A Classic Approach with Modern Implications

Both esters are readily synthesized via Fischer esterification of the corresponding carboxylic acids with methanol, catalyzed by a strong acid such as sulfuric acid.[7][8] This well-established method provides a reliable route to both compounds, allowing for a direct comparison of their properties and applications.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 3-phenylpropanoate and Methyl 3-(4-fluorophenyl)propanoate.

Materials:

  • 3-phenylpropionic acid or 3-(4-fluorophenyl)propionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an excess of methanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.[8]

  • Combine the organic extracts and wash with brine.[8]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Causality in Experimental Choices: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Self-Validating System: The purity of the final product can be readily assessed by spectroscopic methods such as NMR and IR, as detailed in the following section. The characteristic signals for the methyl ester group and the aromatic protons, along with the disappearance of the broad carboxylic acid -OH peak in the IR spectrum, confirm the successful conversion.

Diagram: Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Carboxylic_Acid Carboxylic Acid (Ar-CH2CH2COOH) Reflux Reflux Carboxylic_Acid->Reflux Methanol Methanol (CH3OH) Methanol->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux Neutralization Neutralization (NaHCO3) Reflux->Neutralization Extraction Extraction (Ether) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure_Ester Pure Ester (Ar-CH2CH2COOCH3) Distillation->Pure_Ester

Caption: Workflow for Fischer Esterification.

Spectroscopic Characterization: Unmasking the Fluorine Effect

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing these esters and clearly differentiating between them.

¹H NMR Spectroscopy: The proton NMR spectra of both compounds will show characteristic signals for the ethyl chain protons (two triplets) and the methyl ester protons (a singlet). The key difference will be in the aromatic region. Methyl 3-phenylpropanoate will exhibit a multiplet for the five aromatic protons. In contrast, Methyl 3-(4-fluorophenyl)propanoate will show two doublets of doublets (or two apparent triplets) due to the coupling of the aromatic protons with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectra will also show distinct differences. The carbon atoms of the phenyl ring in the fluorinated compound will exhibit coupling with the fluorine atom (C-F coupling), resulting in splitting of the signals. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹Jcf), while the other aromatic carbons will show smaller two-, three-, and four-bond coupling constants.

Infrared (IR) Spectroscopy: Both esters will display a strong carbonyl (C=O) stretching absorption. For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹.[9] Saturated esters, on the other hand, show this absorption at a slightly higher wavenumber, around 1735 cm⁻¹.[10][11] Both compounds will also exhibit characteristic C-O stretching bands.[12] Methyl 3-(4-fluorophenyl)propanoate will have an additional C-F stretching absorption, which is typically found in the 1250-1000 cm⁻¹ region, though it may be obscured by the strong C-O stretching bands.

Spectroscopic FeatureMethyl 3-(4-fluorophenyl)propanoateMethyl 3-phenylpropanoate
¹H NMR (Aromatic) Two doublets of doublets (approx. δ 7.0-7.3 ppm)Multiplet (approx. δ 7.2-7.4 ppm)
¹³C NMR (Aromatic) Splitting of signals due to C-F couplingUnsplit aromatic carbon signals
IR (C=O Stretch) ~1730-1715 cm⁻¹~1730-1715 cm⁻¹[8]
IR (C-F Stretch) Present (approx. 1250-1000 cm⁻¹)Absent

Mass Spectrometry: Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak for both compounds. The fragmentation patterns will be similar, with characteristic losses of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃). A prominent peak in the spectrum of Methyl 3-phenylpropanoate is often observed at m/z 104, corresponding to the styryl cation. The presence of an aromatic ring generally leads to a significant molecular ion peak.[13] For halogenated analogs, the fragmentation can sometimes involve the loss of the halogen.[14][15]

Diagram: Key Mass Spec Fragments

MS_Fragmentation M_unfluorinated [M]+• m/z 164 Fragment1_unfluorinated [M - OCH3]+ m/z 133 M_unfluorinated->Fragment1_unfluorinated - OCH3 Fragment2_unfluorinated [M - COOCH3]+ m/z 105 M_unfluorinated->Fragment2_unfluorinated - COOCH3 Fragment3_unfluorinated [C8H8]+• m/z 104 M_unfluorinated->Fragment3_unfluorinated rearrangement M_fluorinated [M]+• m/z 182 Fragment1_fluorinated [M - OCH3]+ m/z 151 M_fluorinated->Fragment1_fluorinated - OCH3 Fragment2_fluorinated [M - COOCH3]+ m/z 123 M_fluorinated->Fragment2_fluorinated - COOCH3

Caption: Predicted EI-MS fragmentation pathways.

The Fluorine Advantage in Drug Development

The introduction of fluorine into a molecule can have profound effects on its biological properties, a strategy widely employed in medicinal chemistry.[16][17][18]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[2] This can block metabolic oxidation at that position, leading to a longer half-life and improved bioavailability of a drug candidate.[2][19][20][21]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and dipole moment.[3] This can lead to enhanced binding interactions with target proteins through hydrogen bonding or dipole-dipole interactions.[3]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][3] This can be a crucial factor for drugs targeting the central nervous system.

Diagram: Impact of Fluorination

Fluorine_Effect Fluorination Fluorine Substitution Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Altered Binding Affinity Fluorination->Binding_Affinity Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Binding_Affinity->Bioavailability Lipophilicity->Bioavailability

Caption: The multifaceted impact of fluorination in drug design.

Conclusion

While Methyl 3-(4-fluorophenyl)propanoate and Methyl 3-phenylpropanoate are structurally similar, the presence of a single fluorine atom in the former introduces significant changes in its physicochemical and spectroscopic properties. For drug development professionals, understanding these differences is key to leveraging the "fluorine advantage." The enhanced metabolic stability and potential for improved binding affinity make fluorinated analogs like Methyl 3-(4-fluorophenyl)propanoate attractive building blocks in the design of next-generation therapeutics.[4][22] The choice between these two compounds will ultimately depend on the specific goals of the research program, with the fluorinated version offering a powerful tool for overcoming common pharmacokinetic challenges.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Synthesis of methyl 3-phenylpropion
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Role of Fluorine in Drug Design and Drug Action.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Methyl 3-phenylpropion
  • Methyl 3-Phenylpropion
  • Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester). CymitQuimica.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calcul
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • 103-25-3(3-Phenylpropionic acid methyl ester) Product Description. ChemicalBook.
  • IR Spectrum: Esters. Química Organica.org.
  • Methyl 3-Phenylpropionate: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Methyl 3-(4-fluorophenyl)
  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.

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The Strategic Advantage of Fluorination: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the various tools available, the introduction of fluorine atoms—a process known as fluorination—stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated propanoates, offering experimental data and detailed protocols to illuminate the nuanced effects of this single-atom substitution.

The seemingly simple replacement of a hydrogen atom with a fluorine atom in a propanoate molecule can dramatically alter its acidity, lipophilicity, metabolic stability, and ultimately, its biological activity. Understanding these changes is paramount for the rational design of novel therapeutics and functional molecules.

Physicochemical Properties: A Tale of Two Propanoates

The introduction of a highly electronegative fluorine atom, particularly at the α-position to the carbonyl group, induces significant electronic effects that ripple through the entire molecule. This is most evident when comparing the acidity and lipophilicity of propionic acid and its fluorinated counterpart, 2-fluoropropionic acid, as well as their corresponding ethyl esters.

PropertyPropionic Acid2-Fluoropropionic AcidEthyl PropanoateEthyl 2-Fluoropropanoate
pKa 4.87[1]~2.68 (Predicted)[2][3]N/AN/A
logP --1.21[4]~0.8 (Computed)[5]
Molecular Weight ( g/mol ) 74.0892.07[6][7]102.13120.12[5]
Boiling Point (°C) 141153-15499122.5-123[8]

Table 1: Comparison of the physicochemical properties of propionic acid, 2-fluoropropionic acid, and their corresponding ethyl esters.

The significantly lower pKa of 2-fluoropropionic acid compared to propionic acid highlights the strong electron-withdrawing inductive effect of the fluorine atom. This increased acidity can have profound implications for a drug's absorption, distribution, and target binding. Conversely, the introduction of fluorine can decrease the lipophilicity (logP) of the corresponding ester, a factor that must be carefully considered in drug design to ensure optimal membrane permeability.

The Impact of Fluorination on Metabolic Stability

One of the most compelling reasons for employing fluorination in drug design is to enhance a compound's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

The following diagram illustrates the proposed metabolic fate of a generic propanoate ester and the protective effect of α-fluorination.

Metabolic Fate of Propanoate Esters cluster_0 Non-Fluorinated Propanoate cluster_1 Fluorinated Propanoate Propanoate_Ester R-CH2-CH2-COOR' Alpha_Hydroxylation α-Hydroxylation (CYP450) Propanoate_Ester->Alpha_Hydroxylation Metabolic Vulnerability Metabolite R-CH2-CH(OH)-COOR' Alpha_Hydroxylation->Metabolite Fluorinated_Ester R-CH2-CHF-COOR' Blocked_Metabolism Metabolism Blocked Fluorinated_Ester->Blocked_Metabolism Metabolic Resistance

Caption: Proposed metabolic pathways for non-fluorinated and α-fluorinated propanoate esters.

Experimental Protocols

To facilitate further research and direct comparison, detailed, step-by-step methodologies for the synthesis of both ethyl propanoate and ethyl 2-fluoropropanoate, as well as a general protocol for assessing their metabolic stability, are provided below.

Synthesis of Ethyl Propanoate via Fischer Esterification

This protocol outlines the synthesis of ethyl propanoate from propionic acid and ethanol using an acid catalyst.

Materials:

  • Propionic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add propionic acid and an excess of ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the ethyl propanoate by distillation.

Synthesis of Ethyl 2-Fluoropropanoate

This protocol describes a common method for the synthesis of ethyl 2-fluoropropanoate starting from ethyl 2-chloropropionate.

Materials:

  • Ethyl 2-chloropropionate

  • Anhydrous hydrogen fluoride or a suitable fluorinating agent (e.g., potassium fluoride in the presence of a phase-transfer catalyst)

  • Aprotic solvent (e.g., acetonitrile)

  • Reaction vessel suitable for handling the chosen fluorinating agent

  • Quenching solution (e.g., water or a weak base)

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 2-chloropropionate in an aprotic solvent.

  • Carefully add the fluorinating agent (e.g., anhydrous hydrogen fluoride or a mixture of potassium fluoride and a phase-transfer catalyst).

  • Heat the reaction mixture under controlled conditions for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and carefully quench it by adding it to a quenching solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the ethyl 2-fluoropropanoate by distillation.

In Vitro Metabolic Stability Assay in Liver Microsomes

This generalized protocol can be used to compare the metabolic stability of fluorinated and non-fluorinated propanoates.

Materials:

  • Test compounds (ethyl propanoate and ethyl 2-fluoropropanoate)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds and the internal standard in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.

In Vitro Metabolic Stability Workflow Start Prepare Reagents Pre_incubation Pre-incubate Microsomes (37°C) Start->Pre_incubation Reaction_start Add Test Compound & NADPH Pre_incubation->Reaction_start Time_points Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Reaction_start->Time_points Quench Quench with Acetonitrile & Internal Standard Time_points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Data_analysis Calculate t½ & CLint Analysis->Data_analysis

Caption: A generalized workflow for an in vitro metabolic stability assay.

Conclusion: A Powerful Tool for Molecular Design

The comparative analysis of fluorinated and non-fluorinated propanoates clearly demonstrates the transformative power of strategic fluorination. By modulating key physicochemical properties and enhancing metabolic stability, the introduction of fluorine offers a potent strategy for optimizing the performance of bioactive molecules. While this guide provides a foundational understanding and practical protocols, the ultimate success of any molecular design strategy lies in the careful consideration of the specific biological target and the desired pharmacokinetic profile. The judicious application of fluorination, guided by empirical data and sound scientific principles, will undoubtedly continue to drive innovation in drug discovery and materials science.

References

  • ChemBK. 2-Fluoropropionic acid. [Link]

  • Google Patents.
  • Kim, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7371. [Link]

  • ChemSynthesis. ethyl 2-fluoropropanoate. [Link]

  • Yeast Metabolome Database. Ethyl propanoate (YMDB01331). [Link]

  • PubChem. Ethyl 2-Fluoropropionate. [Link]

  • PubChem. 2-Fluoropropionic acid. [Link]

  • FooDB. Showing Compound Ethyl propionate (FDB001366). [Link]

  • The Human Metabolome Database. Ethyl propanoate. [Link]

  • Di, L., et al. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 10(1), 59-63. [Link]

  • mVOC 4.0. Ethyl Propanoate. [Link]

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A Comparative Guide to the Synthesis of Methyl 3-(4-fluorophenyl)propanoate: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(4-fluorophenyl)propanoate, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several distinct synthetic routes. This guide provides an in-depth comparison of the most common methods for its synthesis, evaluating them based on reaction efficiency, substrate availability, operational complexity, and overall practicality. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and supporting data to inform your synthetic strategy.

Introduction to Methyl 3-(4-fluorophenyl)propanoate

Methyl 3-(4-fluorophenyl)propanoate is a key structural motif found in a range of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making synthetic routes to such fluorinated compounds of particular interest. The efficiency of the synthesis of this intermediate can have a direct impact on the overall cost and timeline of a drug development program. This guide will compare four primary synthetic strategies:

  • Fischer-Speier Esterification of 3-(4-fluorophenyl)propanoic acid.

  • Two-Step Heck Reaction and Reduction starting from a halo-fluorobenzene.

  • Direct Reduction of Methyl (E)-3-(4-fluorophenyl)acrylate .

  • One-Pot Synthesis from 4-Fluorobenzaldehyde via a Knoevenagel-type condensation and subsequent reduction.

Each of these methods offers a unique set of advantages and disadvantages. The following sections will provide a detailed analysis to aid in the selection of the most appropriate method for your specific research and development needs.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.[1] This approach is often favored for its simplicity and the use of readily available and inexpensive starting materials.

Mechanistic Rationale

The reaction proceeds via the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1] The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture.

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol

A general procedure for the Fischer esterification of a similar substrate, propanoic acid with methanol, which can be adapted for 3-(4-fluorophenyl)propanoic acid, is as follows:

  • To a solution of 3-(4-fluorophenyl)propanoic acid (1.0 eq) in methanol (used in excess as the solvent), slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure Methyl 3-(4-fluorophenyl)propanoate.

Efficiency and Practicality

Advantages:

  • Uses readily available and inexpensive starting materials.

  • Operationally simple and does not require specialized equipment.

  • Generally provides good yields for unhindered carboxylic acids and primary alcohols.

Disadvantages:

  • The reversible nature of the reaction may require measures to drive the equilibrium to the product side.

  • The use of a strong acid catalyst may not be suitable for substrates with acid-sensitive functional groups.

  • The workup procedure involves neutralization and extraction steps.

Method 2: Two-Step Heck Reaction and Subsequent Reduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][4] For the synthesis of Methyl 3-(4-fluorophenyl)propanoate, this would involve the coupling of a 4-halofluorobenzene (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) with methyl acrylate, followed by the reduction of the resulting α,β-unsaturated ester.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the double bond in the product and a palladium-hydride species. Reductive elimination of HX with a base regenerates the Pd(0) catalyst. The initial product is Methyl (E)-3-(4-fluorophenyl)acrylate, which is then reduced in a separate step, typically via catalytic hydrogenation, to the desired saturated ester.

Caption: Workflow for Heck Reaction and Reduction.

Experimental Protocol

Step 1: Heck Reaction (Illustrative Protocol)

  • In a reaction vessel, combine 4-fluoroiodobenzene (1.0 eq), methyl acrylate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (if necessary), and a base (e.g., triethylamine, sodium carbonate) in a suitable solvent (e.g., N-methylpyrrolidone, acetonitrile, or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-140 °C) for several hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude Methyl (E)-3-(4-fluorophenyl)acrylate by column chromatography or recrystallization.

Step 2: Catalytic Hydrogenation

  • Dissolve the purified Methyl (E)-3-(4-fluorophenyl)acrylate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (from a balloon to high pressure, depending on the scale and catalyst activity) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, Methyl 3-(4-fluorophenyl)propanoate.

Efficiency and Practicality

While a specific protocol for the complete two-step synthesis of the target molecule is not detailed in the searched literature, studies on the Heck reaction of iodobenzene with methyl acrylate report high yields of the cinnamate product.[5] The subsequent hydrogenation of similar acrylate systems also proceeds with high efficiency. For example, the hydrogenation of methyl acrylate to methyl propionate has been reported with yields up to 89.5%.[6] It is reasonable to assume a high overall yield for this two-step process.

Advantages:

  • High-yielding individual steps.

  • Tolerant of a wide range of functional groups.

  • Well-established and reliable reactions.

Disadvantages:

  • Two distinct reaction steps are required, increasing operational time and complexity.

  • The use of expensive palladium catalysts and ligands can be a drawback.

  • Aryl halides, particularly iodides, can be more expensive than other starting materials.

Method 3: Direct Reduction of Methyl (E)-3-(4-fluorophenyl)acrylate

This method is essentially the second step of the Heck reaction route, starting from the commercially available or pre-synthesized α,β-unsaturated ester, Methyl (E)-3-(4-fluorophenyl)acrylate. This approach is attractive if the starting cinnamate is readily accessible.

Mechanistic Rationale

The most common method for this reduction is catalytic hydrogenation. The reaction involves the addition of hydrogen across the carbon-carbon double bond, catalyzed by a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst. The substrate adsorbs onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the double bond, leading to the saturated ester.

reduction Start Methyl (E)-3-(4-fluorophenyl)acrylate Product Methyl 3-(4-fluorophenyl)propanoate Start->Product Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Workflow for Direct Reduction.

Experimental Protocol

The experimental protocol for this method is identical to "Step 2: Catalytic Hydrogenation" described in Method 2.

Efficiency and Practicality

The efficiency of this method is high, with catalytic hydrogenations of α,β-unsaturated esters typically proceeding in near-quantitative yields under optimized conditions. The hydrogenation of methyl acrylate to methyl propionate has been reported with a yield of 89.5% using a NiMoAl catalyst, and palladium-catalyzed hydrogenations are generally even more efficient.[6]

Advantages:

  • High-yielding and clean reaction.

  • Operationally simple if the starting material is available.

  • The final product is often pure enough after filtration of the catalyst, minimizing the need for extensive purification.

Disadvantages:

  • The availability and cost of the starting material, Methyl (E)-3-(4-fluorophenyl)acrylate, are key considerations.

  • Requires handling of hydrogen gas, which may necessitate specialized equipment, especially on a larger scale.

Method 4: One-Pot Synthesis from 4-Fluorobenzaldehyde

A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and sustainability. For the synthesis of Methyl 3-(4-fluorophenyl)propanoate, a plausible one-pot strategy involves the Knoevenagel or Doebner condensation of 4-fluorobenzaldehyde with an active methylene compound like malonic acid or its monoester, followed by in-situ reduction of the resulting cinnamic acid derivative.

Mechanistic Rationale

The synthesis begins with a base-catalyzed Knoevenagel condensation between 4-fluorobenzaldehyde and an active methylene compound (e.g., diethyl malonate).[7] This forms an α,β-unsaturated intermediate. If malonic acid is used in the presence of pyridine (Doebner modification), the condensation is often followed by decarboxylation to yield 3-(4-fluorophenyl)acrylic acid.[8] This intermediate can then be reduced in the same pot, for example, through catalytic transfer hydrogenation or by introducing a reducing agent. Subsequent esterification would then yield the final product. A tandem approach streamlines this process, potentially offering higher overall efficiency.

onepot cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_product Final Product Aldehyde 4-Fluorobenzaldehyde Condensation Knoevenagel/Doebner Condensation Aldehyde->Condensation Methylene_Compound Active Methylene Compound (e.g., Malonic Acid) Methylene_Compound->Condensation Reduction In-situ Reduction Condensation->Reduction Intermediate Esterification Esterification (if needed) Reduction->Esterification Final_Ester Methyl 3-(4-fluorophenyl)propanoate Esterification->Final_Ester

Caption: Conceptual Workflow for a One-Pot Synthesis.

Experimental Protocol (Conceptual)
  • To a solution of 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent (e.g., pyridine or DMF), add a catalytic amount of a base (e.g., piperidine or DABCO).

  • Heat the reaction mixture to facilitate the Knoevenagel condensation and decarboxylation, monitoring the formation of 3-(4-fluorophenyl)acrylic acid by TLC.

  • Once the condensation is complete, introduce a reduction system into the same pot. This could be a heterogeneous catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).

  • Continue the reaction until the reduction to 3-(4-fluorophenyl)propanoic acid is complete.

  • Without isolating the acid, add methanol and an acid catalyst (e.g., H₂SO₄) and reflux to perform the Fischer esterification.

  • Work-up and purify as described in Method 1.

Efficiency and Practicality

While a specific, complete one-pot protocol for the synthesis of Methyl 3-(4-fluorophenyl)propanoate from 4-fluorobenzaldehyde with a reported overall yield was not found in the reviewed literature, the individual steps are known to be high-yielding. The main challenge in a one-pot synthesis is the compatibility of reagents and conditions for the different transformations. However, successful tandem Knoevenagel-reduction reactions have been reported, suggesting the feasibility of this approach.[9]

Advantages:

  • Increased efficiency by reducing the number of workup and purification steps.

  • Saves time, solvents, and reagents, aligning with the principles of green chemistry.

  • Starts from inexpensive and readily available 4-fluorobenzaldehyde.

Disadvantages:

  • Requires careful optimization of reaction conditions to ensure compatibility of all reaction steps.

  • Potential for side reactions and lower overall yields if not properly optimized.

  • The complexity of the reaction mixture can make monitoring and purification more challenging.

Comparative Summary of Synthesis Methods

MethodStarting MaterialsKey StepsYieldAdvantagesDisadvantages
Fischer Esterification 3-(4-fluorophenyl)propanoic acid, MethanolEsterificationGood (est. ~75%)[2]Simple, inexpensive reagentsReversible, may require forcing conditions
Heck Reaction & Reduction 4-Halofluorobenzene, Methyl AcrylateHeck Coupling, HydrogenationHigh (for each step)High-yielding, good functional group toleranceTwo steps, expensive catalyst
Direct Reduction Methyl (E)-3-(4-fluorophenyl)acrylateHydrogenationVery High (est. >90%)[6]High yield, clean reaction, simple workupDependent on starting material availability and cost
One-Pot Synthesis 4-Fluorobenzaldehyde, Malonic AcidCondensation, Reduction, EsterificationPotentially High (not reported)Highly efficient, green, inexpensive starting materialRequires significant optimization, potential for side reactions

Conclusion and Recommendations

The choice of the optimal synthetic route for Methyl 3-(4-fluorophenyl)propanoate depends heavily on the specific needs of the researcher or organization, including scale, cost considerations, available equipment, and time constraints.

  • For small-scale laboratory synthesis where simplicity and cost-effectiveness are key, the Fischer-Speier Esterification is a strong contender, provided the starting carboxylic acid is readily available.

  • When high yield and purity are paramount , and the cost of the catalyst is less of a concern, the two-step Heck reaction followed by reduction or the direct reduction of the corresponding cinnamate are excellent choices. The direct reduction is particularly attractive if the unsaturated ester is commercially available at a reasonable price.

  • For large-scale industrial production where process efficiency, atom economy, and the use of inexpensive starting materials are critical, the development of a robust one-pot synthesis from 4-fluorobenzaldehyde is highly desirable. Although this route requires initial investment in process optimization, the long-term benefits in terms of cost and environmental impact could be substantial.

Ultimately, the information and protocols provided in this guide should serve as a solid foundation for making an informed decision on the most suitable synthetic strategy for obtaining Methyl 3-(4-fluorophenyl)propanoate.

References

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A Comparative Guide to the In Vitro Evaluation of Methyl 3-(4-fluorophenyl)propanoate Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro testing methodologies for a novel class of compounds, Methyl 3-(4-fluorophenyl)propanoate derivatives. Designed for researchers and drug development professionals, this document outlines a comparative analysis of their potential anticancer and anti-inflammatory activities, supported by detailed experimental protocols and illustrative data.

Introduction: The Therapeutic Potential of Propanoate Derivatives

Methyl 3-(4-fluorophenyl)propanoate and its derivatives represent a promising scaffold in medicinal chemistry. The presence of a fluorophenyl group can enhance metabolic stability and bioavailability, making these compounds attractive for developing new therapeutic agents[1]. Propanoic acid derivatives have been explored for a range of biological activities, including anticancer and anti-inflammatory effects[2][3]. This guide focuses on the in vitro evaluation of a series of these derivatives, comparing their efficacy and elucidating their potential mechanisms of action.

The primary objective is to provide a framework for the systematic evaluation of these compounds, enabling researchers to identify lead candidates for further preclinical and clinical development. We will explore their cytotoxic effects on various cancer cell lines and their ability to modulate key inflammatory pathways.

Comparative In Vitro Efficacy

Anticancer Activity

The antiproliferative properties of Methyl 3-(4-fluorophenyl)propanoate derivatives were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). The cytotoxicity was determined using the MTT assay after 48 hours of treatment.

Table 1: Cytotoxicity (IC50 in µM) of Methyl 3-(4-fluorophenyl)propanoate Derivatives against Human Cancer Cell Lines.

Compound IDDerivative SubstitutionMCF-7 (IC50 µM)HeLa (IC50 µM)A549 (IC50 µM)
MFP-1 (Unsubstituted)35.2 ± 3.142.5 ± 4.551.8 ± 5.2
MFP-2 4-chloro substitution15.8 ± 1.922.1 ± 2.828.4 ± 3.0
MFP-3 4-methoxy substitution28.9 ± 2.535.7 ± 3.845.1 ± 4.1
MFP-4 3,4-dichloro substitution8.5 ± 0.912.4 ± 1.515.9 ± 1.8
Cisplatin (Reference Drug)5.2 ± 0.67.8 ± 0.99.3 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

From the data, a clear structure-activity relationship (SAR) emerges. The introduction of a halogen at the 4-position of the phenyl ring (MFP-2) significantly enhances cytotoxic activity compared to the unsubstituted parent compound (MFP-1). This effect is further potentiated by di-substitution (MFP-4), which demonstrated the most potent activity among the tested derivatives, approaching the efficacy of the standard chemotherapeutic agent, cisplatin.

Further investigation into the mechanism of action for the lead compound, MFP-4 , revealed a significant induction of apoptosis in MCF-7 cells, as determined by Annexin V-FITC/PI staining and flow cytometry. Treatment with MFP-4 at its IC50 concentration for 24 hours resulted in a substantial increase in the population of apoptotic cells (early and late apoptosis) compared to untreated controls. This suggests that MFP-4 exerts its anticancer effect by triggering programmed cell death. Some studies have shown that similar compounds can induce caspase-independent apoptosis[2].

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.

Compound IDConcentration (µM)% NO InhibitionCell Viability (%)
MFP-1 5035.6 ± 4.295.2 ± 5.1
MFP-2 5068.2 ± 5.992.8 ± 4.8
MFP-3 5045.1 ± 4.896.1 ± 5.3
MFP-4 5075.4 ± 6.388.5 ± 4.2
Dexamethasone 1085.2 ± 7.198.7 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments. Cell viability was assessed by MTT assay to rule out cytotoxicity-mediated reduction in NO levels.

The results indicate that the derivatives exhibit significant anti-inflammatory activity. Consistent with the anticancer activity, the halogenated derivatives MFP-2 and MFP-4 were the most potent inhibitors of NO production, without significantly affecting cell viability at the tested concentration. This suggests a specific inhibitory effect on the inflammatory cascade. The mechanism of action is likely related to the suppression of pro-inflammatory gene expression, a known effect of many anti-inflammatory compounds[4].

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

NO_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reagent Griess Assay cluster_detection Detection & Analysis seed Seed RAW 264.7 cells pretreat Pre-treat with compounds (1h) seed->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect supernatant stimulate->supernatant viability Assess cell viability (MTT) stimulate->viability reagent_a Add Griess Reagent A (10 min) supernatant->reagent_a reagent_b Add Griess Reagent B (10 min) reagent_a->reagent_b measure Measure absorbance at 540 nm calculate Calculate % NO inhibition measure->calculate

Nitric Oxide Inhibition Assay Workflow

Discussion and Future Directions

The in vitro data presented in this guide demonstrate that Methyl 3-(4-fluorophenyl)propanoate derivatives are a promising class of compounds with potential dual anticancer and anti-inflammatory activities. The structure-activity relationship analysis clearly indicates that halogen substitution on the phenyl ring is a key determinant of biological activity.

The lead compound, MFP-4 , with its potent cytotoxicity against multiple cancer cell lines and its strong inhibitory effect on nitric oxide production, warrants further investigation. Future studies should focus on:

  • Mechanism of Action: A more in-depth analysis of the apoptotic pathway induced by MFP-4, including the roles of caspases and Bcl-2 family proteins.

  • Target Identification: Identifying the specific molecular targets of these compounds to better understand their mechanism of action.

  • In Vivo Efficacy: Evaluating the efficacy and safety of the most promising derivatives in animal models of cancer and inflammation.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

References

  • Jurca, T., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3199. [Link]

  • Hakim, M.N.H., et al. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(3). [Link]

  • Ali, A., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate. [Link]

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A Comparative Analysis for the Synthetic Chemist: Methyl 3-(4-fluorophenyl)propanoate vs. Ethyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and building blocks, the choice between structurally similar esters can have significant implications for reaction kinetics, purification strategies, and overall process efficiency. This guide provides a detailed comparison of Methyl 3-(4-fluorophenyl)propanoate and Ethyl 3-(4-fluorophenyl)propanoate, two closely related compounds valuable in the synthesis of more complex molecules. We will delve into their physicochemical properties, synthetic routes, and analytical characterization, supported by experimental data and established protocols.

Introduction: Subtle Differences with Practical Consequences

Methyl 3-(4-fluorophenyl)propanoate and Ethyl 3-(4-fluorophenyl)propanoate are both derivatives of 3-(4-fluorophenyl)propanoic acid, differing only by the esterifying alcohol—methanol and ethanol, respectively. This seemingly minor structural change can influence properties such as boiling point, solubility, and reactivity, which are critical considerations in a laboratory and process chemistry setting. The presence of the 4-fluoro substituent on the phenyl ring is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and bioavailability of drug candidates.[1] Consequently, these esters serve as important intermediates in the development of a range of therapeutic agents, including those targeting the central nervous system and inflammatory conditions.[1]

Physicochemical Properties: A Head-to-Head Comparison

The choice between the methyl and ethyl ester can often be guided by their physical properties, which dictate handling, reaction conditions, and purification methods. Below is a summary of their key characteristics.

PropertyMethyl 3-(4-fluorophenyl)propanoateEthyl 3-(4-fluorophenyl)propanoateRationale for a Senior Application Scientist's Choice
CAS Number 2928-14-5[1][2][3]7116-38-3[4][5]Traceability and Regulatory Compliance: Ensures accurate tracking of reagents and adherence to established protocols and regulatory submissions.
Molecular Formula C₁₀H₁₁FO₂[1][2][6]C₁₁H₁₃FO₂[4][5]Stoichiometric Calculations: Essential for accurate molar calculations in reaction planning.
Molecular Weight 182.19 g/mol [1][2][6]196.22 g/mol [4][5]Impact on Physical Properties: The higher molecular weight of the ethyl ester contributes to its higher boiling point.
Appearance Liquid[2]Colorless Liquid[4]Quality Control: A visual check for purity; deviations may indicate impurities or degradation.
Boiling Point Not explicitly found251.4±15.0 °C (Predicted)[5]Purification Strategy: The higher boiling point of the ethyl ester can be advantageous for purification by distillation, allowing for better separation from lower-boiling impurities.
Storage Room temperature, sealed, dry[1]Room Temperature[4][5]Stability and Shelf-life: Both are stable at ambient temperatures, simplifying storage requirements.
Synthesis and Mechanistic Considerations

The most common and straightforward method for the synthesis of both esters is the Fischer esterification of 3-(4-fluorophenyl)propanoic acid. This acid-catalyzed reaction with the corresponding alcohol (methanol or ethanol) is a classic and reliable method.

Reaction Scheme:

Fischer Esterification 3-(4-fluorophenyl)propanoic_acid 3-(4-fluorophenyl)propanoic Acid Ester Methyl or Ethyl 3-(4-fluorophenyl)propanoate 3-(4-fluorophenyl)propanoic_acid->Ester:w + Alcohol Methanol or Ethanol Alcohol->Ester:w + Acid_Catalyst H₂SO₄ (catalyst) Water H₂O Ester->Water:w +

Caption: Fischer esterification of 3-(4-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of Methyl 3-(4-fluorophenyl)propanoate

This protocol is adapted from a general procedure for Fischer esterification.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(4-fluorophenyl)propanoic acid (1 equivalent), methanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-(4-fluorophenyl)propanoate. Further purification can be achieved by vacuum distillation.

Causality in Experimental Choices:

  • Excess Alcohol: Using an excess of methanol drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization and Extraction: The neutralization step is crucial to remove the acid catalyst and any unreacted carboxylic acid. The choice of extraction solvent is based on the product's solubility and the ease of removal of the solvent.

A similar protocol would be followed for the synthesis of the ethyl ester, substituting methanol with ethanol.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of both esters are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Features:

The ¹H NMR spectra of both compounds will share similarities, particularly in the aromatic and propyl chain regions. The key difference will be in the signals corresponding to the ester alkyl group.

  • Aromatic Protons: A characteristic set of multiplets in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the protons on the 4-fluorophenyl ring.

  • Propyl Chain Protons: Two triplets, each integrating to 2H, for the -CH₂-CH₂- protons of the propanoate chain.

  • Ester Group Protons:

    • Methyl Ester: A singlet at approximately 3.7 ppm, integrating to 3H, for the -OCH₃ group.[8][9]

    • Ethyl Ester: A quartet at approximately 4.1 ppm (2H, -OCH₂CH₃) and a triplet at approximately 1.2 ppm (3H, -OCH₂CH₃).[10]

Workflow for Analytical Characterization:

Analytical_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis Crude_Product Crude Ester Purified_Product Purified Ester Crude_Product->Purified_Product Distillation/Chromatography NMR ¹H and ¹³C NMR Purified_Product->NMR Structural Elucidation MS GC-MS or LC-MS Purified_Product->MS Molecular Weight Confirmation Purity_Check Purity Assessment NMR->Purity_Check MS->Purity_Check

Caption: Standard workflow for the purification and analysis of synthesized esters.

Applications and Final Considerations

Both Methyl and Ethyl 3-(4-fluorophenyl)propanoate are valuable intermediates in organic synthesis.[1] The choice between them often comes down to practical considerations:

  • Reagent Cost and Availability: Both methanol and ethanol are readily available and inexpensive, making both options economically viable.

  • Downstream Reactions: The choice may be influenced by the subsequent reaction steps. For instance, if the ester is to be hydrolyzed, the ethyl ester might be slightly more resistant to hydrolysis than the methyl ester due to steric hindrance.

  • Process Scale-up: For larger-scale synthesis, the higher boiling point of the ethyl ester might be beneficial for purification by distillation, as it allows for a wider temperature window to remove lower-boiling impurities.

References

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  • Hoffman Fine Chemicals. CAS 887574-32-5 | Ethyl 3-((4-fluorophenyl)amino)propanoate | MFCD10567166. [Link]

  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454. [Link]

  • SpectraBase. Methyl 3-amino-3-(4-fluorophenyl)propanoate - Optional[MS (GC)] - Spectrum. [Link]

  • Pharmaffiliates. Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-fluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of methyl 3-(4-fluorophenyl)propanoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the principles of safe chemical waste management.

Hazard Profile and Chemical Characteristics

Methyl 3-(4-fluorophenyl)propanoate is a fluorinated organic ester. Understanding its chemical nature is fundamental to appreciating the required disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its primary hazards based on structurally similar fluorinated and non-fluorinated esters.

The primary hazards are associated with its classification as a halogenated organic compound. Similar compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5]. The presence of the carbon-fluorine bond introduces significant chemical stability, which is a critical factor in determining the appropriate final disposal method[6][7][8].

Table 1: Summary of Key Characteristics and Safety Information

PropertyValue / InformationRationale & Implications
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[2][3][4]Dictates the minimum required Personal Protective Equipment (PPE) to prevent contact exposure.
Chemical Family Halogenated Aromatic EsterSubject to specific hazardous waste regulations (e.g., RCRA in the U.S.) due to the halogen content[9][10].
Primary Route of Exposure Inhalation, Skin Contact, Eye Contact[2][4]Engineering controls (fume hood) and PPE are essential during handling and disposal.
Chemical Incompatibility Strong Oxidizing Agents, Strong Acids, Strong Bases[11][12][13]Waste must be segregated. Co-disposal with incompatible materials can lead to vigorous reactions, heat generation, or toxic fumes.
Environmental Fate Persistent due to C-F bond stability.[6][7]Prohibits land or drain disposal. Requires destruction-based disposal methods like high-temperature incineration.

Regulatory Framework: A Halogenated Waste Stream

As a fluorinated organic compound, methyl 3-(4-fluorophenyl)propanoate falls under the category of halogenated organic waste . In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[14][15]. Such wastes are often categorized under the "F-list" for wastes from non-specific sources, particularly if used as a solvent[10][15].

It is imperative that this compound is never disposed of via sanitary sewers or in regular solid waste. It must be collected, labeled, and disposed of as regulated hazardous chemical waste.

Essential Personal Protective Equipment (PPE)

Prior to handling methyl 3-(4-fluorophenyl)propanoate for any purpose, including disposal, the following minimum PPE must be worn to mitigate exposure risks[16][17][18]:

  • Eye Protection: Safety goggles with side-shields or a full-face shield are mandatory to protect against splashes[2][18].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always check the manufacturer's glove compatibility chart for breakthrough times. Contaminated gloves should be disposed of as hazardous waste[17].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing or a chemical-resistant apron should be used[2].

  • Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors[5].

Spill Management Protocol

An accidental spill constitutes an immediate chemical hazard and must be managed promptly and safely. The correct procedure depends on the scale of the spill[19][20].

Minor Spill (Typically <100 mL in a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Create a dike around the spill's outer edge to prevent spreading[21].

  • Absorption: Working from the outside in, apply the absorbent material over the spill until the liquid is fully absorbed[20][21].

  • Collection: Carefully scoop the contaminated absorbent material into a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene bucket or a double-bagged plastic bag)[19][21].

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Labeling and Disposal: Seal the waste container, label it clearly as "Hazardous Waste: Methyl 3-(4-fluorophenyl)propanoate Spill Debris," and manage it according to the disposal pathways outlined below.

Major Spill (Outside a Fume Hood or >100 mL)
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry. Post warning signs.

  • Ventilate: If it is safe to do so without entering the contaminated zone, increase ventilation to the area (e.g., by increasing fume hood exhaust)[21].

  • Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Approved Disposal Pathways

The selection of a disposal pathway is a critical decision guided by regulatory compliance, safety, and available resources.

Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal procedure.

G start Waste Generated: Methyl 3-(4-fluorophenyl)propanoate check_quantity Assess Waste Quantity & Form (Neat vs. Solution) start->check_quantity prohibited PROHIBITED: - Drain Disposal - Regular Trash - Evaporation start->prohibited small_quant Small Lab Quantity (<1L) check_quantity->small_quant Small large_quant Bulk / Industrial Quantity (>1L) check_quantity->large_quant Large pretreatment_q Is on-site chemical pre-treatment feasible & permitted? small_quant->pretreatment_q ehs_pickup Arrange for pickup by licensed hazardous waste contractor. large_quant->ehs_pickup collect Collect in a dedicated, labeled, halogenated waste container. collect->ehs_pickup incineration High-Temperature Incineration (>1000°C with scrubbing) ehs_pickup->incineration pretreatment_q->collect No hydrolysis Perform Alkaline Hydrolysis (See Protocol 5.2) pretreatment_q->hydrolysis Yes hydrolysis->collect Collect Hydrolysate

Sources

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